molecular formula C22H21ClN2O4 B2770240 15-LOX-1 inhibitor 1

15-LOX-1 inhibitor 1

Cat. No.: B2770240
M. Wt: 412.9 g/mol
InChI Key: BRMZRDPEXXAZRV-ZHACJKMWSA-N
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Description

9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1;  IC50 = 0.19 µM). It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM. 9c(i472) reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells when used at a concentration of 5 µM.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of 15-Lipoxygenase-1 (15-LOX-1) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Discovery of Novel 15-LOX-1 Inhibitors

The quest for effective 15-LOX-1 inhibitors has led to the exploration of various chemical scaffolds. High-throughput screening (HTS) and fragment-based screening approaches have been instrumental in identifying novel inhibitor chemotypes.

A quantitative high-throughput screen (qHTS) of approximately 74,000 small molecules led to the discovery of a novel 1,3,4-oxadiazole-2-thiol chemotype with nanomolar potency and high selectivity for 15-hLO-1.[3] Another approach, termed "substitution-oriented fragment screening" (SOS), focused on a diverse collection of nitrogen-containing heterocycles such as indoles, quinolones, and pyrazoles.[4][5] This strategy successfully identified potent indole-based inhibitors.[4][5]

One of the most promising classes of 15-LOX-1 inhibitors is based on the indole core. Early examples include PD-146176, which demonstrated inhibitory activity in the micromolar range.[2][6] Subsequent research efforts have focused on modifying the indole scaffold to improve potency and selectivity, leading to the development of compounds like Eleftheriadis-14d and, more recently, compound 9c (also referred to as i472) , which exhibits a potent IC50 value of 0.19 μM.[6][7]

Synthesis of Indole-Based 15-LOX-1 Inhibitors

The synthesis of indole-based 15-LOX-1 inhibitors, such as compound 9c, generally follows a convergent strategy. The core indole scaffold is functionalized at various positions to optimize its interaction with the enzyme's active site. A general synthetic scheme is outlined below.

General Synthetic Scheme for Indole-Based Inhibitors

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Formation Indole Ethyl 6-chloro-1H-indole-2-carboxylate (1) Assembly Assembly via known procedures Indole->Assembly Aldehyde Substituted Aldehyde (2) Aldehyde->Assembly Oxidation Pinnick Oxidation (NaClO2) Assembly->Oxidation CarboxylicAcid Carboxylic Acid Intermediate (3) Oxidation->CarboxylicAcid Coupling Amide Coupling (EDCI, HOBt) CarboxylicAcid->Coupling FinalProduct Final Inhibitor (e.g., 5a, 5b) Coupling->FinalProduct

Caption: General synthetic route for indole-based 15-LOX-1 inhibitors.

Quantitative Data of Selected 15-LOX-1 Inhibitors

The inhibitory potency of various compounds against 15-LOX-1 is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) and other relevant quantitative data for selected inhibitors.

Inhibitor Name/CodeChemical ClassIC50 (μM)SelectivityKey Findings
PD-146176 Indole-based3.81-An early indole-based inhibitor.[2][6]
Eleftheriadis-14d Indole-based0.09-A potent indole-based inhibitor.[6]
Compound 9c (i472) Indole-based0.19-Potent inhibitor that protects macrophages from LPS-induced cytotoxicity.[6][7]
ML351 1,3-Oxazole-based0.20>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2A potent and highly selective inhibitor discovered via qHTS.[8]
BMS Tryptamine Sulfonamide Tryptamine Sulfonamide0.021-A highly potent inhibitor.[9]
MLS000099089 -3.4>30-fold vs. h5-LOX and COX-2A mixed inhibitor identified through HTS.[10]

Experimental Protocols

Synthesis of Compound 9c (i472) and Analogs

The synthesis of compound 9c and its analogs typically involves the following key steps, as described in the literature.[2][6]

1. Assembly of the Indole Scaffold:

  • Ethyl 6-chloro-1H-indole-2-carboxylate (1) is reacted with a corresponding aldehyde (2) using established literature procedures to form the initial indole construct.[6]

2. Oxidation to Carboxylic Acid:

  • The 2-formyl group of the assembled intermediate is oxidized to the corresponding carboxylic acid (3).[6]

  • Reagents: Sodium chlorite (NaClO2) is used in a Pinnick oxidation.

  • Yield: Approximately 78%.[6]

3. Amide Bond Formation:

  • The final amide bond is formed between the carboxylic acid intermediate (3) and an appropriate amine.

  • Coupling Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt).[6]

  • Yield: Approximately 85%.[2]

15-LOX-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against 15-LOX-1 is determined using a spectrophotometric assay.

Principle: The assay measures the conversion of linoleic acid to the UV-active product 13-hydroperoxyoctadecadienoic acid (13-HpODE), which has a maximum absorbance at 234 nm.[2]

Protocol:

  • Recombinant human 15-LOX-1 is used as the enzyme source.

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains the enzyme, linoleic acid as the substrate, and the test inhibitor at various concentrations in a suitable buffer (e.g., 25 mM HEPES, pH 7.5).[9]

  • The reaction is initiated by the addition of the enzyme.

  • The increase in absorbance at 234 nm is monitored over time to determine the initial reaction rate.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assays

To assess the cellular activity of the inhibitors, various cell-based assays are employed.

Macrophage Viability Assay:

  • Cell Line: RAW 264.7 macrophages.

  • Treatment: Cells are treated with the inhibitor (e.g., compound 9c, 0-5 μM) for 24 hours in the presence of lipopolysaccharide (LPS) to induce cytotoxicity.[7]

  • Endpoint: Cell viability is measured to determine the protective effect of the inhibitor. Compound 9c showed a 20% increase in viability at 5 μM.[7]

Nitric Oxide (NO) Formation Assay:

  • Principle: The inhibitor's effect on NO production, a key inflammatory mediator, is assessed.

  • Method: The concentration of nitrite and nitrate, stable metabolites of NO, is measured in the cell culture supernatant.

  • Finding: Compound 9c demonstrated a dose-dependent inhibition of NO production in LPS-stimulated macrophages.[6]

Signaling Pathways and Experimental Workflows

15-LOX-1 Signaling in Inflammation

15-LOX-1 plays a crucial role in inflammatory signaling pathways. Its products can modulate the activity of transcription factors like NF-κB, which in turn regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[6]

G LPS LPS NFkB NF-κB Activation LPS->NFkB LOX15_1 15-LOX-1 LipidPeroxides Lipid Peroxides LOX15_1->LipidPeroxides PUFA PUFAs PUFA->LOX15_1 LipidPeroxides->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO CellDeath Cell Death NO->CellDeath Inhibitor 15-LOX-1 Inhibitor (e.g., Compound 9c) Inhibitor->LOX15_1

Caption: 15-LOX-1 signaling pathway in LPS-induced inflammation.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a potential 15-LOX-1 inhibitor follows a systematic workflow, from initial screening to cellular characterization.

G cluster_0 Discovery cluster_1 Characterization cluster_2 Cellular Evaluation Screening High-Throughput Screening Synthesis Synthesis of Analogs Screening->Synthesis IC50 IC50 Determination (Enzyme Assay) Synthesis->IC50 Selectivity Selectivity Profiling IC50->Selectivity CellViability Cell Viability Assay Selectivity->CellViability NO_Assay NO Production Assay CellViability->NO_Assay LipidPeroxidation Lipid Peroxidation Assay NO_Assay->LipidPeroxidation

Caption: Workflow for the discovery and evaluation of 15-LOX-1 inhibitors.

Conclusion

The development of potent and selective 15-LOX-1 inhibitors represents a promising therapeutic strategy for a variety of inflammatory disorders. The indole-based scaffold, in particular, has proven to be a versatile platform for the design of effective inhibitors like compound 9c. The combination of rational drug design, efficient synthetic methodologies, and robust biological assays is crucial for advancing these compounds from discovery to potential clinical applications. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic potential.

References

The Structure-Activity Relationship of 15-LOX-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in a variety of inflammatory diseases and cancer.[1][2][3] This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.

Core Concepts in 15-LOX-1 Inhibition

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid and arachidonic acid.[4][5] This enzymatic activity leads to the production of bioactive lipid mediators that can either promote or resolve inflammation, depending on the cellular context and substrate availability.[1] The dual role of 15-LOX-1 in various pathophysiological processes, including atherosclerosis, asthma, and cancer, has made it an attractive target for therapeutic intervention.[2][4]

The development of potent and selective 15-LOX-1 inhibitors is a key strategy for modulating its activity. Understanding the structure-activity relationship of these inhibitors is paramount for designing new chemical entities with improved efficacy and drug-like properties.

Structure-Activity Relationship (SAR) Studies of Indole-Based 15-LOX-1 Inhibitors

A significant class of 15-LOX-1 inhibitors is based on the indole scaffold.[2][3][6] Extensive SAR studies have been conducted to optimize the inhibitory potency of these compounds. The following tables summarize the key findings from various studies, focusing on modifications at different positions of the indole ring.

Table 1: SAR at the Indole 3-Position
CompoundModification at 3-PositionIC50 (µM) for 15-LOX-1Reference
9c (i472) E-alkene substituent0.19[2]
Eleftheriadis-14d Aliphatic lipid chainNot specified in provided text[3]

Note: A direct comparison of IC50 values between different studies should be made with caution due to potential variations in assay conditions.

Table 2: SAR of Indole-Based Inhibitors with Varying Substitutions

One study identified a potent inhibitor, designated 14d , with a Ki of 36 nM, through a substitution-oriented fragment screening approach.[6][7][8][9] This highlights the importance of exploring diverse substitution patterns on the indole core to discover highly potent inhibitors.

Structure-Activity Relationship of Flavonoid-Based 15-LOX-1 Inhibitors

Flavonoids represent another important class of natural product-derived 15-LOX-1 inhibitors.[4][10][11] Their inhibitory activity is influenced by the hydroxylation pattern and other structural features.

Table 3: SAR of Flavonoids as 15-LOX-1 Inhibitors
CompoundKey Structural FeaturesIC50 (µM) for 15-hLO-1Selectivity for 15-hLO-1Reference
31 Single hydroxyl group at C-3Weak inhibitor-[4]
34 Hydroxyl groups at C-3 and C-520-fold improvement over 31Excellent (<0.03 vs 12-hLO)[4]
Luteolin Flavone0.6-[10][11]
Baicalein Flavone1-[10][11]
Fisetin Flavonol1.5-[10][11]

Key SAR observations for flavonoids include:

  • The presence of a catechol arrangement in the B-ring enhances inhibitory activity.[10][11]

  • A 2,3-double bond in the C-ring also strengthens the inhibitory effect.[10][11]

  • The inhibitory potency can be inversely correlated with the total number of hydroxyl groups when a catechol moiety is present.[10][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of 15-LOX-1 inhibitors.

Human 15-LOX-1 Enzyme Inhibition Assay

This assay determines the inhibitory potency of compounds against purified human 15-LOX-1.

Principle: The enzymatic activity of 15-LOX-1 is monitored by measuring the conversion of a substrate, such as linoleic acid, to its hydroperoxy derivative, which absorbs light at a specific wavelength (e.g., 234 nm for 13-hydroperoxyoctadecadienoic acid).[2][3][6]

Materials:

  • Purified human 15-LOX-1 enzyme.[2]

  • Linoleic acid (substrate).[12]

  • Borate buffer (0.2 M, pH 9.0).[12]

  • Inhibitor dissolved in DMSO.[12]

  • 96-well UV-transparent microplate.[2]

  • Spectrophotometer capable of reading absorbance at 234 nm.[12]

Procedure:

  • Prepare a solution of the test compound in DMSO.[12]

  • In a 96-well plate, add the enzyme solution to the buffer.[2][12]

  • Add the inhibitor solution to the wells and incubate for a defined period (e.g., 5 minutes) at room temperature.[12]

  • Initiate the reaction by adding the linoleic acid substrate solution.[12]

  • Immediately measure the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).[12]

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Cellular 15-LOX-1 Inhibition Assay

This assay evaluates the ability of an inhibitor to penetrate cells and inhibit intracellular 15-LOX-1 activity.

Principle: Cellular lipoxygenase activity can be assessed using activity-based protein profiling (ABPP). This involves treating cells with the inhibitor, followed by lysis and incubation with a specific activity-based probe that covalently labels active lipoxygenases. The extent of labeling is then quantified.[2]

Materials:

  • Cell line expressing 15-LOX-1 (e.g., RAW 264.7 macrophages).[2]

  • Test inhibitor.

  • Activity-based probe for lipoxygenases.[2]

  • Cell lysis buffer.

  • SDS-PAGE and Western blotting reagents.

  • Streptavidin-HRP conjugate for probe detection.[2]

Procedure:

  • Culture RAW 264.7 macrophages to the desired confluence.

  • Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Incubate the cell lysates with the activity-based probe.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detect the labeled lipoxygenases using a streptavidin-HRP conjugate and a suitable chemiluminescent substrate.[2]

  • Quantify the band intensities to determine the extent of inhibition.[2]

Signaling Pathways Involving 15-LOX-1

15-LOX-1 and its metabolic products are involved in complex signaling networks that regulate inflammation and cell death.[1][3] Understanding these pathways is crucial for elucidating the mechanism of action of 15-LOX-1 inhibitors.

15-LOX-1_Signaling_Pathway PUFA PUFAs (e.g., Linoleic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 Substrate LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15_1->LipidPeroxides Catalyzes MAPK_pathway p38 MAPK Signaling LOX15_1->MAPK_pathway Activates NFkB_pathway NF-κB Signaling LipidPeroxides->NFkB_pathway Activates CellDeath Regulated Cell Death (e.g., Ferroptosis) LipidPeroxides->CellDeath Induces Inflammation Inflammation NFkB_pathway->Inflammation iNOS iNOS Expression NFkB_pathway->iNOS Induces MAPK_pathway->Inflammation NO NO Production iNOS->NO NO->CellDeath Contributes to Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15_1

Caption: 15-LOX-1 signaling in inflammation and cell death.

As depicted, 15-LOX-1 metabolizes polyunsaturated fatty acids (PUFAs) to produce lipid peroxides. These products can activate pro-inflammatory signaling pathways such as NF-κB and p38 MAPK, leading to the expression of inflammatory mediators like iNOS and subsequent nitric oxide (NO) production.[1][2][3] This cascade can contribute to regulated cell death.[3] 15-LOX-1 inhibitors block the initial step of this pathway, thereby preventing the downstream inflammatory and cytotoxic effects.

Experimental Workflow for SAR Studies

The systematic evaluation of new chemical entities for 15-LOX-1 inhibition follows a well-defined workflow.

SAR_Workflow Synthesis Compound Synthesis PrimaryScreening Primary Screening (In vitro 15-LOX-1 Assay) Synthesis->PrimaryScreening HitIdentification Hit Identification (Potent Compounds) PrimaryScreening->HitIdentification SAR_Analysis SAR Analysis & Design of New Analogs HitIdentification->SAR_Analysis CellularAssay Cellular Inhibition Assay HitIdentification->CellularAssay Selectivity Selectivity Profiling (vs. other LOX isoforms) HitIdentification->Selectivity SAR_Analysis->Synthesis Iterative Cycle LeadOptimization Lead Optimization CellularAssay->LeadOptimization Selectivity->LeadOptimization

Caption: Workflow for 15-LOX-1 inhibitor SAR studies.

This iterative process begins with the synthesis of a library of compounds, which are then subjected to a primary in vitro screen to identify initial hits. Potent compounds are further evaluated in cellular assays and for their selectivity against other lipoxygenase isoforms. The SAR data generated from these studies inform the design and synthesis of new, optimized analogs in a continuous cycle aimed at identifying lead candidates with desirable potency, selectivity, and cellular activity.[6][7][8][9]

Conclusion

The development of 15-LOX-1 inhibitors is a promising avenue for the treatment of various diseases. A thorough understanding of the structure-activity relationships is fundamental to the successful design of novel therapeutic agents. This guide has provided a comprehensive overview of the SAR for key inhibitor classes, detailed experimental protocols for their evaluation, and visualized the relevant biological pathways and drug discovery workflows. It is anticipated that this information will serve as a valuable resource for researchers in the field and accelerate the discovery of the next generation of 15-LOX-1 targeted therapies.

References

Unraveling the Potent Anti-inflammatory Mechanism of 15-LOX-1 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: 15-Lipoxygenase-1 (15-LOX-1) has emerged as a critical therapeutic target in a spectrum of inflammatory diseases, including asthma, atherosclerosis, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the mechanism of action of a potent and selective class of 15-LOX-1 inhibitors, exemplified by compounds such as 9c (i472) and ML351. By directly inhibiting the catalytic activity of 15-LOX-1, these inhibitors effectively block the production of pro-inflammatory lipid peroxides from polyunsaturated fatty acids. This primary action initiates a cascade of downstream effects, notably the attenuation of the NF-κB signaling pathway and a subsequent reduction in nitric oxide (NO) production, ultimately protecting cells from regulated cell death and mitigating inflammatory responses. This guide details the molecular interactions, signaling pathways, and experimental validation of this therapeutic strategy, offering a comprehensive resource for researchers and drug developers in the field of inflammation.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The principal mechanism of action of 15-LOX-1 inhibitors is the direct blockade of the 15-LOX-1 enzyme. This non-heme iron-containing enzyme catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA)[1]. The enzymatic reaction produces hydroperoxy derivatives, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from AA and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from LA[1]. These lipid peroxides are potent signaling molecules that contribute to oxidative stress and inflammation[1][2].

15-LOX-1 inhibitors, such as the indole-based compound 9c (i472), competitively bind to the enzyme, preventing the substrate from accessing the active site. This inhibition leads to a significant reduction in the cellular levels of lipid peroxides, a key step in mitigating inflammatory processes and preventing certain forms of regulated cell death, such as ferroptosis[1][2].

Downstream Signaling Pathways

The inhibition of 15-LOX-1 and the subsequent reduction in lipid peroxides have profound effects on intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Attenuation of the NF-κB Signaling Pathway

Lipid peroxides can act as signaling molecules that augment the activation of the NF-κB pathway, a central regulator of inflammation[1]. By reducing the formation of these peroxides, 15-LOX-1 inhibitors effectively dampen NF-κB activation[1]. This has been demonstrated through reduced NF-κB reporter gene activity in cellular models[1]. The inhibition of NF-κB leads to a decreased expression of its target genes, which include pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS)[1].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PUFAs PUFAs 15-LOX-1 15-LOX-1 PUFAs->15-LOX-1 Substrate Lipid_Peroxides Lipid_Peroxides 15-LOX-1->Lipid_Peroxides Catalyzes 15-LOX-1_Inhibitor_1 15-LOX-1_Inhibitor_1 15-LOX-1_Inhibitor_1->15-LOX-1 Inhibits NF_kB_Activation NF_kB_Activation Lipid_Peroxides->NF_kB_Activation Promotes Cell_Death Cell_Death Lipid_Peroxides->Cell_Death Contributes to iNOS_Expression iNOS_Expression NF_kB_Activation->iNOS_Expression Induces NO_Production NO_Production iNOS_Expression->NO_Production Leads to NO_Production->Cell_Death Contributes to

Figure 1: Signaling pathway of 15-LOX-1 inhibition.

Reduction of Nitric Oxide Production

A direct consequence of reduced iNOS expression is the decreased production of nitric oxide (NO), a potent inflammatory mediator[1][2]. High levels of NO can contribute to cellular damage and death. Experimental data shows that 15-LOX-1 inhibitors cause a dose-dependent reduction in NO production in macrophages stimulated with lipopolysaccharide (LPS)[1].

Quantitative Data on Inhibitor Potency

The potency of 15-LOX-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several notable 15-LOX-1 inhibitors.

InhibitorIC50 (µM)TargetReference
9c (i472)0.1915-LOX-1[1]
PD-1461763.81r-12/15-LOX[1]
ML3510.2015-LOX-1[3]

Experimental Protocols

The characterization of 15-LOX-1 inhibitors involves a series of in vitro and cell-based assays.

15-LOX-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of 15-LOX-1.

Principle: The activity of 15-LOX-1 is monitored by measuring the formation of its product, 13-HpODE, from the substrate linoleic acid. 13-HpODE has a characteristic UV absorbance at 234 nm[1].

Protocol:

  • Recombinant human 15-LOX-1 is incubated with the test inhibitor at various concentrations in a suitable buffer (e.g., 0.2 M borate buffer)[4].

  • The enzymatic reaction is initiated by the addition of the substrate, linoleic acid[4].

  • The increase in absorbance at 234 nm is monitored over time using a spectrophotometer[4][5].

  • The initial reaction rates are calculated and compared to a control without the inhibitor to determine the percentage of inhibition.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

G Start Start Incubate Incubate 15-LOX-1 with Inhibitor Start->Incubate Add_Substrate Add Linoleic Acid Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 234 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

The Inhibition of Lipid Peroxidation by the 15-LOX-1 Inhibitor ML351: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic and linoleic acid.[1] By catalyzing the insertion of molecular oxygen, 15-LOX-1 initiates a cascade of events leading to the formation of lipid hydroperoxides, which are primary mediators of lipid peroxidation.[1] This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative conditions, atherosclerosis, and certain cancers, making 15-LOX-1 a significant therapeutic target.[2]

This technical guide provides an in-depth overview of ML351, a potent and highly selective inhibitor of human 15-LOX-1, and its role in the attenuation of lipid peroxidation.[2][3] We will explore its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing its activity.

ML351: A Potent and Selective 15-LOX-1 Inhibitor

ML351 is a small-molecule inhibitor of 15-LOX-1, identified through quantitative high-throughput screening.[4][5] It exhibits nanomolar potency against human 15-LOX-1 and demonstrates exceptional selectivity over other related enzymes, including 5-LOX, 12-LOX, and cyclooxygenase (COX) enzymes.[2][3] This high selectivity minimizes off-target effects, making ML351 a valuable tool for studying the specific role of 15-LOX-1 in biological systems and a promising candidate for therapeutic development.[4][6]

Quantitative Data on the Inhibition of 15-LOX-1 and Lipid Peroxidation by ML351

The efficacy of ML351 has been quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data regarding its inhibitory activity.

ParameterValueCell/SystemCommentsSource
15-LOX-1 Inhibition
IC50200 nMHuman 15-LOX-1 (in vitro)Potent inhibition of the purified enzyme.[2][3][5][6]
Selectivity>250-foldvs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2Demonstrates high specificity for 15-LOX-1.[2][3]
Inhibition TypeMixedHuman 15-LOX-1 (in vitro)Indicates a complex binding mechanism.[5][7]
Inhibition of Lipid Peroxidation
12-HETE Reduction~100% at 10 µMHT-22 mouse neuronal cells (glutamate-induced)Effectively blocks the production of a 12/15-LOX metabolite.[5]
ROS ReductionSignificantHL-1 cardiomyocytes, mouse and human isletsReduces reactive oxygen species production, a key component of oxidative stress.[4][6][8]
4-HNE ReductionSignificantHL-1 cardiomyocytesAttenuates the formation of a toxic lipid peroxidation byproduct.[8]
15-HETE ReductionSignificantHL-1 cardiomyocytesDirectly shows inhibition of a 15-LOX-1 product.[8]
Ferroptosis InhibitionProtective effectHL-1 cardiomyocytes, renal proximal tubule cellsPrevents iron-dependent lipid peroxidation-mediated cell death.[8][9]

Signaling Pathway and Mechanism of Action

ML351 inhibits lipid peroxidation by directly targeting the 15-LOX-1 enzyme. The enzyme catalyzes the hydroperoxidation of PUFAs within cell membranes, leading to the formation of lipid hydroperoxides (LOOH). These unstable molecules can propagate a chain reaction of lipid peroxidation, resulting in cellular damage and a form of regulated cell death known as ferroptosis.[10][11] By binding to 15-LOX-1, ML351 prevents this initial step, thereby reducing the overall burden of lipid peroxidation and protecting cells from oxidative damage.[12]

G 15-LOX-1-Mediated Lipid Peroxidation and Inhibition by ML351 PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 LOOH Lipid Hydroperoxides (LOOH) LOX15->LOOH O2 Peroxidation Lipid Peroxidation Chain Reaction LOOH->Peroxidation Damage Cellular Damage (Membrane Disruption, Protein Dysfunction) Peroxidation->Damage Ferroptosis Ferroptosis Damage->Ferroptosis ML351 ML351 ML351->LOX15 Inhibits

Figure 1: Mechanism of 15-LOX-1 inhibition by ML351.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 15-LOX-1 inhibition and its effects on lipid peroxidation. Below are protocols for key experiments.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.[13]

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically at 532 nm.[14]

Materials:

  • Tissue homogenate or cell lysate

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Thiobarbituric acid (TBA), 0.67% (w/v)

  • MDA standard (e.g., from MDA bis(dimethyl acetal))

  • Microcentrifuge tubes

  • Water bath (95°C)

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., RIPA buffer).[15] Centrifuge to remove debris.

  • Protein Precipitation: To 100 µL of sample supernatant, add 200 µL of ice-cold 10% TCA.[15]

  • Incubate on ice for 15 minutes.[15]

  • Centrifuge at 2,200 x g for 15 minutes at 4°C.[15]

  • Reaction: Transfer 200 µL of the supernatant to a new screw-cap tube.

  • Add 200 µL of 0.67% TBA solution.[15]

  • Incubation: Incubate the mixture in a boiling water bath (95°C) for 10-15 minutes.[15][16]

  • Cool the tubes on ice for 10 minutes to stop the reaction.[16]

  • Measurement: Measure the absorbance of 150 µL of the sample at 532 nm.[15]

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.[16]

Lipid Hydroperoxide (LPO) Assay

This assay directly measures lipid hydroperoxides using the redox reaction with ferrous ions.

Principle: Hydroperoxides react with ferrous (Fe²⁺) ions to produce ferric (Fe³⁺) ions. The resulting ferric ions are detected using a thiocyanate salt as a chromogen, which forms a colored complex that can be measured spectrophotometrically.[17]

Materials:

  • Sample containing lipid hydroperoxides (e.g., plasma, cell lysate)

  • Chloroform and Methanol (HPLC grade)

  • Ferrous ion solution

  • Thiocyanate solution (e.g., ammonium or potassium thiocyanate)

  • Lipid hydroperoxide standard (e.g., cumene hydroperoxide or H₂O₂)

  • Glass test tubes

  • Spectrophotometer

Procedure:

  • Lipid Extraction:

    • To 500 µL of sample (e.g., plasma), add 500 µL of deoxygenated methanol and vortex.[17][18]

    • Add 1 mL of cold, deoxygenated chloroform and vortex thoroughly.[17][18]

    • Centrifuge at 1,500 x g for 5 minutes at 0-4°C.[17]

    • Carefully collect the bottom chloroform layer, avoiding the protein interface.[17]

  • Chromogen Preparation: Prepare the chromogen solution by mixing the ferrous ion and thiocyanate solutions according to the kit manufacturer's instructions.

  • Reaction:

    • Add a specific volume of the chloroform extract (e.g., 500 µL) to a glass test tube.[18]

    • Add the chromogen solution.

    • Vortex and incubate at room temperature for a specified time (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance at the appropriate wavelength (typically ~500 nm).

  • Quantification: Determine the concentration of lipid hydroperoxides from a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a 15-LOX-1 inhibitor like ML351.

G Workflow for Evaluating ML351 Efficacy start Start: Hypothesis (ML351 inhibits lipid peroxidation) cell_culture Cell Culture (e.g., HT-22, HL-1) start->cell_culture induce_stress Induce Oxidative Stress (e.g., Glutamate, H2O2, Cytokines) cell_culture->induce_stress treat_ml351 Treatment Groups: 1. Control 2. Stress Only 3. Stress + ML351 induce_stress->treat_ml351 incubation Incubation treat_ml351->incubation harvest Harvest Cells/Supernatant incubation->harvest assays Perform Assays harvest->assays tbars TBARS Assay (MDA Levels) assays->tbars lpo LPO Assay (Lipid Hydroperoxides) assays->lpo ros ROS Assay (e.g., DCFH-DA) assays->ros viability Cell Viability Assay (e.g., MTT, LDH) assays->viability data_analysis Data Analysis & Statistics tbars->data_analysis lpo->data_analysis ros->data_analysis viability->data_analysis conclusion Conclusion: Efficacy of ML351 data_analysis->conclusion

Figure 2: Experimental workflow for assessing inhibitor efficacy.

Conclusion

ML351 is a powerful and specific tool for investigating the role of 15-LOX-1 in health and disease. Its demonstrated ability to potently inhibit 15-LOX-1 and subsequently reduce lipid peroxidation and ferroptotic cell death underscores the therapeutic potential of targeting this pathway.[2][4][8] The protocols and data presented in this guide offer a framework for researchers to further explore the function of 15-LOX-1 and to evaluate the efficacy of novel inhibitors in various pathological contexts.

References

An In-depth Technical Guide on 15-LOX-1 Inhibitor 1 and its Impact on Nitric Oxide (NO) Formation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

15-lipoxygenase-1 (15-LOX-1) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that are implicated in a range of inflammatory diseases. The inhibition of this enzyme has emerged as a promising therapeutic strategy. This technical guide focuses on a potent indole-based inhibitor, identified as "15-LOX-1 inhibitor 1" (also referred to as compound 9c or i472), and elucidates its profound effects on the inhibition of nitric oxide (NO) formation. We provide a comprehensive overview of its inhibitory potency, the underlying signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables, and key mechanisms and workflows are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Introduction to 15-LOX-1 and Nitric Oxide Signaling

15-lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA) to produce hydroperoxy derivatives such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), respectively[1]. These lipid peroxides are key signaling molecules involved in various physiological and pathological processes, including inflammation, oxidative stress, and regulated cell death[1].

Nitric oxide (NO), a gaseous signaling molecule, plays a dual role in biology. Under physiological conditions, it is crucial for vasodilation, neurotransmission, and immune defense. However, in inflammatory states, the overexpression of inducible nitric oxide synthase (iNOS) leads to excessive NO production, contributing to cytotoxicity and tissue damage[1][2]. There is significant crosstalk between the 15-LOX-1 and NO signaling pathways, particularly through the activation of the nuclear factor-κB (NF-κB) pathway, which is a key transcriptional regulator of iNOS[1][2].

Profile of this compound (Compound 9c/i472)

"this compound" is a potent, novel inhibitor characterized by an indole core structure[1][3]. Developed through structure-activity relationship (SAR) studies, this compound, also designated as 9c or i472, has demonstrated high efficacy in inhibiting 15-LOX-1 and has shown significant cytoprotective effects in cellular models of inflammation by modulating NO production and lipid peroxidation[1][3][4].

Quantitative Data on Inhibitory Activity

The inhibitory efficacy of "this compound" has been quantified against its primary target, 15-LOX-1, and its downstream effect on NO production.

Table 1: Inhibition of 15-LOX-1 Enzyme Activity
Inhibitor NameTarget EnzymeIC50 ValueAssay SubstrateSource
This compound (9c/i472)Human 15-LOX-10.19 µMLinoleic Acid[1][3]
Table 2: Inhibition of Nitric Oxide (NO) Formation
Inhibitor NameCellular ModelStimulationEffect on NO ProductionSource
This compound (9c/i472)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition[1][2]
This compound (9c/i472)RAW 264.7 MacrophagesLPS/Interferon-γ (IFNγ)Dose-dependent downregulation of iNOS expression[2][4]

Note: The inhibition of NO production is demonstrated to be dose-dependent, consistent with the observed reduction in iNOS gene expression. A specific IC50 value for NO inhibition in this cellular context has not been published.

Signaling Pathway: Crosstalk between 15-LOX-1 and NO Formation

This compound modulates NO production primarily by interfering with the NF-κB signaling cascade. In inflammatory conditions, such as those induced by LPS, the activation of Toll-like receptors (TLRs) triggers the NF-κB pathway. Concurrently, lipid peroxides generated by 15-LOX-1 can further amplify NF-κB activation[1]. By inhibiting 15-LOX-1, the inhibitor reduces the levels of these lipid peroxides, leading to attenuated NF-κB activation. This, in turn, suppresses the transcription of the iNOS gene, resulting in lower iNOS protein expression and a subsequent decrease in NO synthesis[1][2].

G cluster_0 Inflammatory Stimulus cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS_exp iNOS Gene Expression NFkB->iNOS_exp Upregulates iNOS iNOS Protein iNOS_exp->iNOS Leads to NO Nitric Oxide (NO) Formation iNOS->NO Catalyzes Cytotoxicity Cell Death / Cytotoxicity NO->Cytotoxicity Contributes to LOX15 15-LOX-1 LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15->LipidPeroxides Produces LipidPeroxides->NFkB Augments LipidPeroxides->Cytotoxicity Contributes to Inhibitor This compound (Compound 9c) Inhibitor->LOX15 Inhibits

Figure 1. Signaling pathway of this compound in macrophages.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used to characterize "this compound".

15-LOX-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on 15-LOX-1 activity.

Principle: The activity of 15-LOX-1 is monitored spectrophotometrically by measuring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HpODE), from the substrate linoleic acid. This product has a characteristic UV absorbance maximum at 234 nm[1].

Materials:

  • Recombinant human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • 0.2 M Borate buffer (pH 9.0)

  • Test inhibitor (dissolved in DMSO)

  • UV-transparent 96-well plate or quartz cuvettes

  • UV/Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a working solution of 15-LOX-1 in ice-cold borate buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test inhibitor (or DMSO for control). Incubate for 5-10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Preparation: Prepare a fresh solution of linoleic acid in borate buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes using a spectrophotometer. The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep cluster_assay cluster_analysis A 1. Prepare 15-LOX-1 enzyme solution D 4. Add enzyme and inhibitor to 96-well plate. Incubate 5 min. A->D B 2. Prepare serial dilutions of Inhibitor 1 in DMSO B->D C 3. Prepare Linoleic Acid (substrate) solution E 5. Initiate reaction by adding substrate C->E D->E F 6. Measure absorbance increase at 234 nm over time E->F G 7. Calculate reaction rates and % inhibition F->G H 8. Plot dose-response curve to determine IC50 G->H

Figure 2. Workflow for the 15-LOX-1 enzyme inhibition assay.
Cellular Nitric Oxide (NO) Formation Assay (Griess Assay)

This assay measures the amount of NO produced by cells in culture, typically by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: The Griess assay is a colorimetric method that detects nitrite. Nitrate in the sample is first reduced to nitrite (e.g., using nitrate reductase). Nitrite then reacts with a diazotizing reagent (Griess Reagent I, e.g., sulfanilamide) in an acidic medium to form a diazonium salt. This salt then couples with a second reagent (Griess Reagent II, e.g., N-(1-naphthyl)ethylenediamine) to form a stable, magenta-colored azo compound, which is quantified by measuring its absorbance at 540-550 nm[5][6][7].

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • LPS and/or IFNγ for stimulation

  • Test inhibitor

  • Griess Reagent Kit (containing reagents and a nitrite standard)

  • 96-well plate for cell culture

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.

  • Stimulation: Add LPS (e.g., 10-100 ng/mL) to the wells to induce iNOS expression and NO production. Include appropriate controls (untreated, LPS only). Incubate for 20-24 hours.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add a portion of the collected supernatant.

    • Prepare a standard curve using the provided nitrite standard.

    • Add Griess Reagents I and II to all samples and standards according to the kit manufacturer's instructions.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at ~540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in each sample by interpolating from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

G A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat cells with Inhibitor 1 A->B C 3. Stimulate with LPS/IFNγ (Incubate 24h) B->C D 4. Collect cell culture supernatant C->D E 5. Perform Griess Reaction: Add Griess Reagents I & II to supernatant D->E F 6. Incubate 10-15 min at Room Temp E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate Nitrite Conc. vs. Standard Curve G->H

Figure 3. Workflow for the cellular nitric oxide (Griess) assay.

Conclusion

"this compound" (compound 9c/i472) stands out as a highly potent and specific inhibitor of 15-LOX-1. Its mechanism of action extends beyond direct enzyme inhibition to the significant suppression of inflammatory nitric oxide production in macrophages. This effect is mediated through the attenuation of the NF-κB signaling pathway, thereby reducing iNOS expression. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to further investigate this compound and the therapeutic potential of targeting the 15-LOX-1/NO axis in inflammatory and oxidative stress-related diseases.

References

The Dual Role of 15-Lipoxygenase-1: A Key Player in Ferroptosis and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme belonging to the lipoxygenase family, has emerged as a critical regulator in a range of physiological and pathological processes. Of particular interest to the scientific and drug development communities is its multifaceted role in orchestrating two distinct yet interconnected cellular events: ferroptosis, a unique form of iron-dependent programmed cell death, and inflammation. This technical guide provides a comprehensive overview of the core mechanisms by which 15-LOX-1 influences these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. Understanding the intricate functions of 15-LOX-1 is paramount for the development of novel therapeutic strategies targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The Role of 15-LOX-1 in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. 15-LOX-1 plays a central role in the execution of this cell death pathway through its enzymatic activity.

Mechanism of Action in Ferroptosis

The primary function of 15-LOX-1 in ferroptosis is the direct oxygenation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and linoleic acid, esterified in phosphatidylethanolamines (PE). This process generates lipid hydroperoxides (LOOH), the key executioners of ferroptotic cell death.

A crucial aspect of 15-LOX-1's pro-ferroptotic activity is its interaction with the Phosphatidylethanolamine-Binding Protein 1 (PEBP1). The formation of a 15-LOX-1/PEBP1 complex is a pivotal event that alters the substrate specificity of 15-LOX-1, enabling it to efficiently oxygenate PUFA-PEs within cellular membranes.[1][2] This complex-mediated peroxidation of membrane lipids leads to a loss of membrane integrity and, ultimately, cell death.

The canonical ferroptosis pathway involves the inhibition of the cystine/glutamate antiporter (system Xc-) or the inactivation of Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid hydroperoxides. When GPX4 is inhibited (e.g., by the small molecule RSL3), the lipid hydroperoxides generated by 15-LOX-1 accumulate, leading to ferroptosis.[1]

Signaling Pathway in Ferroptosis

The signaling cascade leading to 15-LOX-1-mediated ferroptosis is a tightly regulated process. The formation of the 15-LOX-1/PEBP1 complex is a central event that initiates the lethal lipid peroxidation.

ferroptosis_pathway cluster_induction Ferroptosis Induction cluster_execution Ferroptosis Execution RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Erastin Erastin System Xc- System Xc- Erastin->System Xc- inhibits Lipid Peroxides\n(PUFA-PE-OOH) Lipid Peroxides (PUFA-PE-OOH) GPX4->Lipid Peroxides\n(PUFA-PE-OOH) detoxifies 15-LOX-1 15-LOX-1 15-LOX-1_PEBP1 15-LOX-1/PEBP1 Complex 15-LOX-1->15-LOX-1_PEBP1 PEBP1 PEBP1 PEBP1->15-LOX-1_PEBP1 PUFA-PE Polyunsaturated Phosphatidylethanolamines PUFA-PE->Lipid Peroxides\n(PUFA-PE-OOH) oxidation by 15-LOX-1/PEBP1 Ferroptosis Ferroptosis Lipid Peroxides\n(PUFA-PE-OOH)->Ferroptosis

Figure 1: 15-LOX-1 Signaling in Ferroptosis.

The Dichotomous Role of 15-LOX-1 in Inflammation

15-LOX-1 exhibits a complex and often contradictory role in inflammation, capable of producing both pro-inflammatory and anti-inflammatory mediators. This dual functionality is largely dependent on the cellular context, the available substrate, and the downstream signaling pathways activated.

Pro-inflammatory Actions

15-LOX-1 can contribute to the inflammatory response by generating pro-inflammatory lipid mediators. The primary product of arachidonic acid metabolism by 15-LOX-1 is 15-hydroxyeicosatetraenoic acid (15-HETE).[3] 15-HETE has been shown to act as a chemoattractant for inflammatory cells and can activate signaling pathways that promote inflammation, such as the NF-κB pathway.[4] Upregulation of 15-LOX-1 expression, for instance by the Th2 cytokine IL-4 in macrophages, can lead to increased production of pro-inflammatory chemokines.[5][6]

Anti-inflammatory and Pro-resolving Functions

Conversely, 15-LOX-1 is a key enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins and resolvins.[6] These molecules are potent anti-inflammatory agents that actively promote the resolution of inflammation. For example, 15-LOX-1 can convert arachidonic acid to 15-HpETE, which is then further metabolized by 5-LOX to generate lipoxins.[6] Similarly, 15-LOX-1 can metabolize omega-3 fatty acids like docosahexaenoic acid (DHA) to produce precursors for resolvins.[6]

The activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) by 15-LOX-1 products, such as 15-HETE, represents another anti-inflammatory mechanism.[7] PPAR-γ activation can suppress the expression of pro-inflammatory genes.[8]

Inflammatory Signaling Pathways

The influence of 15-LOX-1 on inflammation is mediated through several key signaling pathways. Its products can modulate the activity of transcription factors like NF-κB and PPAR-γ, thereby regulating the expression of a wide array of inflammatory genes.

inflammation_pathway cluster_pro_inflammatory Pro-inflammatory Effects cluster_anti_inflammatory Anti-inflammatory Effects Arachidonic Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 15-HETE 15-HETE 15-LOX-1->15-HETE produces Lipoxins/Resolvins Lipoxins/Resolvins 15-LOX-1->Lipoxins/Resolvins initiates synthesis of NF-kB Activation NF-kB Activation 15-HETE->NF-kB Activation PPAR-gamma Activation PPAR-gamma Activation 15-HETE->PPAR-gamma Activation Resolution of Inflammation Resolution of Inflammation Lipoxins/Resolvins->Resolution of Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines PPAR-gamma Activation->Resolution of Inflammation contributes to

Figure 2: Dual Role of 15-LOX-1 in Inflammation.

Quantitative Data

The following tables summarize key quantitative data related to the activity and inhibition of 15-LOX-1 and its role in ferroptosis.

Table 1: Inhibitor Potency against 15-LOX-1

InhibitorIC50 (nM)TargetNotes
ML351200Human 15-LOX-1Highly selective over other LOX and COX enzymes.[9][10][11]
PD146176540Rabbit Reticulocyte 15-LOXAlso shows a Ki of 197 nM.[12][13][14]
Compound 9c (i472)19015-LOX-1A potent indole-based inhibitor.[15]
Eleftheriadis-14d9015-LOX-1An indole-based inhibitor.[16]
Zileuton>100,000Rabbit Reticulocyte 15-LOXSelective for 5-LOX (IC50 ~500 nM).[1][17][18][19]

Table 2: Cellular Effects of Ferroptosis Inducers and Inhibitors

CompoundCell LineEffectConcentration/Value
RSL3HCT116Induces ferroptosisLD50 = 6.8 µM in wild-type cells
RSL315-LOX-1 overexpressing HEK293Sensitizes to ferroptosisLD50 = 0.5 µM
Ferrostatin-115-LOX-1 overexpressing HEK293Inhibits ferroptosisEC50 = 15 nM
Liproxstatin-115-LOX-1 overexpressing HEK293Inhibits ferroptosisEC50 = 27 nM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

15-LOX-1 Activity Assay (Spectrophotometric)

This protocol measures the activity of 15-LOX-1 by monitoring the formation of conjugated dienes from a fatty acid substrate, which absorb light at 234 nm.

Materials:

  • Purified 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO (for dissolving inhibitors)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of linoleic acid in ethanol.

  • Prepare the reaction mixture in a quartz cuvette containing borate buffer.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor (dissolved in DMSO) for a specified time at room temperature. A control with DMSO alone should be included.

  • Initiate the reaction by adding the linoleic acid substrate to the reaction mixture.

  • Immediately measure the increase in absorbance at 234 nm over time using the spectrophotometer.

  • The rate of the reaction is proportional to the enzyme activity and can be calculated from the initial linear portion of the absorbance curve.

activity_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare Substrate (Linoleic Acid) E Add Substrate to start reaction A->E B Prepare Enzyme (15-LOX-1) D Pre-incubate Enzyme with Inhibitor/DMSO B->D C Prepare Inhibitor (in DMSO) C->D D->E F Measure Absorbance at 234 nm E->F G Calculate Reaction Rate F->G

Figure 3: 15-LOX-1 Activity Assay Workflow.
Lipid Peroxidation Assay (C11-BODIPY)

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation in live cells, a hallmark of ferroptosis.

Materials:

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Ferroptosis inducer (e.g., RSL3)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture plate or on coverslips.

  • Treat cells with the ferroptosis inducer for the desired time.

  • Incubate the cells with C11-BODIPY™ 581/591 (typically 1-5 µM) in culture medium for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the cells using fluorescence microscopy or flow cytometry. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Sandwich ELISA for Cytokine Measurement (e.g., TNF-α)

This protocol describes a sandwich ELISA for the quantification of a specific cytokine in cell culture supernatants.

Materials:

  • ELISA plate pre-coated with a capture antibody for the target cytokine

  • Cell culture supernatants (samples) and recombinant cytokine standards

  • Biotinylated detection antibody specific for the target cytokine

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Add standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody to each well and incubate.

  • Wash the plate.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate.

  • Add TMB substrate solution to each well and incubate in the dark for color development.

  • Add stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a plate reader.

  • Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

15-Lipoxygenase-1 is a pivotal enzyme with a complex and context-dependent role in both ferroptosis and inflammation. Its ability to generate pro-ferroptotic lipid peroxides, particularly through the formation of the 15-LOX-1/PEBP1 complex, positions it as a key executioner of this iron-dependent cell death pathway. Simultaneously, its capacity to produce both pro- and anti-inflammatory lipid mediators underscores its intricate involvement in the inflammatory response. The development of specific inhibitors for 15-LOX-1 holds significant therapeutic promise for a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the roles of 15-LOX-1 and to develop novel therapeutic interventions targeting this critical enzyme.

References

"15-LOX-1 inhibitor 1" datasheet and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-LOX-1 Inhibitor 1, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support further research and development efforts.

Chemical and Physical Properties

This compound, also identified as compound 9c or i472, is a small molecule inhibitor with promising therapeutic potential.[1] Its key chemical and physical characteristics are summarized below.

PropertyValueReference
IUPAC Name 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine[2]
Synonyms 15-LO Inhibitor 1, 4-MMPB, Compound 9c, i472[1][2]
CAS Number 928853-86-5[2]
Molecular Formula C₁₆H₁₉N₅S[2]
Molecular Weight 313.4 g/mol [2]
IC₅₀ (human 15-LOX-1) 0.19 µM[3]
IC₅₀ (soybean 15-LOX) 19.5 µM[4]
Calculated logP 4.7[5]
Solubility Chloroform: >5mg/ml[2]
Storage -80°C for 6 months; -20°C for 1 month[3]

Biological Activity and Mechanism of Action

15-Lipoxygenase-1 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators.[5] These mediators are implicated in a variety of inflammatory diseases, certain cancers, and neurodegenerative disorders.[5][6] 15-LOX-1 catalyzes the formation of lipid peroxides, which can contribute to oxidative stress and regulated cell death pathways like ferroptosis.[1][5]

This compound exerts its biological effects by directly inhibiting the enzymatic activity of 15-LOX-1.[3] This inhibition leads to a reduction in the production of downstream lipid peroxides, thereby protecting cells from oxidative damage and cell death.[1] Notably, this inhibitor has been shown to protect macrophages from lipopolysaccharide (LPS)-induced cytotoxicity.[1][3]

The mechanism of action involves the modulation of interconnected signaling pathways. The activity of 15-LOX-1 is linked to the nuclear factor-κB (NF-κB) signaling pathway and the production of nitric oxide (NO).[1][5] By inhibiting 15-LOX-1, this inhibitor dose-dependently reduces NO production and inhibits the activation of NF-κB, which are key events in inflammatory responses and cell death.[1][5]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of 15-LOX-1 and the mechanism of action for this compound.

15-LOX-1_Signaling_Pathway cluster_cytoplasm Cytoplasm PUFA Polyunsaturated Fatty Acids (e.g., LA, AA) 15LOX1 15-LOX-1 PUFA->15LOX1 Substrate Lipid_Peroxides Lipid Peroxides (e.g., 13-HpODE) 15LOX1->Lipid_Peroxides Catalyzes ROS Reactive Oxygen Species (ROS) Lipid_Peroxides->ROS Cell_Death Regulated Cell Death (e.g., Ferroptosis) Lipid_Peroxides->Cell_Death NFkB_Activation NF-κB Activation ROS->NFkB_Activation Augments iNOS_Expression iNOS Expression NFkB_Activation->iNOS_Expression Induces Inflammation Inflammation NFkB_Activation->Inflammation NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Leads to NO_Production->Cell_Death Inhibitor This compound Inhibitor->15LOX1

Caption: 15-LOX-1 signaling and inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize 15-LOX-1 inhibitors.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay determines the inhibitory potency of a compound against 15-LOX-1. A common method is the UV-Vis-based spectrophotometric assay.[7]

Principle: The enzymatic activity of 15-LOX-1 is measured by monitoring the formation of the conjugated diene product (e.g., 13-hydroperoxyoctadecadienoic acid from linoleic acid), which absorbs light at 234 nm.[8]

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES, pH 7.5), 0.01% Triton X-100, and the substrate (e.g., 10 µM arachidonic acid or linoleic acid).[7]

  • Add varying concentrations of the 15-LOX-1 inhibitor to the reaction mixture.

  • Initiate the reaction by adding purified human 15-LOX-1 enzyme.

  • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates at each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value using a hyperbolic saturation curve fit.[7]

Cell Viability Assay (LPS-induced Cytotoxicity Model)

This assay assesses the protective effect of the inhibitor on cells challenged with an inflammatory stimulus like lipopolysaccharide (LPS).

Principle: Cell viability is measured using methods like the MTT assay, which quantifies the metabolic activity of living cells.

Procedure:

  • Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified period (e.g., 1 hour).

  • Induce cytotoxicity by adding LPS (e.g., 100 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[1][5]

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of NO produced by cells, which is an indicator of inflammatory response.

Principle: NO production is indirectly measured by quantifying the stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Collect the culture supernatant from the cell viability assay (after LPS stimulation).

  • Mix the supernatant with an equal volume of Griess reagent A and Griess reagent B in a 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a potential 15-LOX-1 inhibitor.

Experimental_Workflow Start Compound Synthesis and Purification InVitro_Assay In Vitro 15-LOX-1 Inhibition Assay (IC₅₀) Start->InVitro_Assay Cell_Based_Assays Cell-Based Assays (e.g., Macrophages) InVitro_Assay->Cell_Based_Assays Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity NO_Assay Nitric Oxide (NO) Production Assay Cell_Based_Assays->NO_Assay Lipid_Peroxidation Lipid Peroxidation Assay Cell_Based_Assays->Lipid_Peroxidation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for NF-κB) Cytotoxicity->Mechanism_Studies NO_Assay->Mechanism_Studies Lipid_Peroxidation->Mechanism_Studies InVivo_Studies In Vivo Animal Models (e.g., Inflammation, Stroke) Mechanism_Studies->InVivo_Studies Promising Candidates End Lead Optimization/ Preclinical Development InVivo_Studies->End

Caption: Workflow for 15-LOX-1 inhibitor evaluation.

References

In-depth Technical Guide: Potency and IC50 Value of 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two notable 15-lipoxygenase-1 (15-LOX-1) inhibitors: the commercially designated "15-Lipoxygenase Inhibitor 1" (also known as 4-MMPB) and the potent, selective inhibitor ML351. This document details their potency, selectivity, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid. It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell proliferation. Consequently, the development of potent and selective 15-LOX-1 inhibitors is a significant area of research for therapeutic intervention in diseases such as cancer, atherosclerosis, and neurodegenerative conditions.[1]

Quantitative Data on 15-LOX-1 Inhibitors

The inhibitory activities of "15-Lipoxygenase Inhibitor 1" (4-MMPB) and ML351 have been characterized against 15-LOX-1 and other related enzymes to determine their potency and selectivity. The following tables summarize the key quantitative data.

Table 1: Potency of 15-LOX-1 Inhibitors

InhibitorTarget EnzymeIC50 Value
15-Lipoxygenase Inhibitor 1 (4-MMPB)Human 15-LOX-118 µM
ML351Human 15-LOX-1200 nM

Table 2: Selectivity Profile of ML351

EnzymeInhibition
5-LOX>250-fold selectivity
Platelet 12-LOX>250-fold selectivity
15-LOX-2>250-fold selectivity
Ovine COX-1>250-fold selectivity
Human COX-2>250-fold selectivity

Data for ML351 indicates excellent selectivity for 15-LOX-1 over other lipoxygenases and cyclooxygenases.[2]

Table 3: Kinetic Parameters of ML351 Inhibition of Human 15-LOX-1

ParameterValueDescription
Inhibition TypeMixedInhibitor binds to both the free enzyme and the enzyme-substrate complex.
Kic-Equilibrium constant for inhibitor binding to the free enzyme.
Kiu-Equilibrium constant for inhibitor binding to the enzyme-substrate complex.

Specific Kic and Kiu values for ML351 require further detailed kinetic analysis, though it is characterized as a tight-binding, mixed inhibitor.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of 15-LOX-1 inhibitors.

Synthesis of 15-Lipoxygenase Inhibitor 1 (4-MMPB)

The synthesis of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its analogs has been described in the literature. A general synthetic scheme is outlined below.

cluster_synthesis Synthesis of 4-MMPB reagent1 2-Aminothiophenol intermediate1 Ethyl 2-(2-aminophenylthio)-2-cyano-3-(methylthio)acrylate reagent1->intermediate1 Reaction reagent2 Ethyl 2-cyano-3,3-bis(methylthio)acrylate reagent2->intermediate1 intermediate2 4-Hydroxy-2-(methylthio)pyrimido[4,5-b]benzothiazine intermediate1->intermediate2 Cyclization intermediate3 4-Chloro-2-(methylthio)pyrimido[4,5-b]benzothiazine intermediate2->intermediate3 Chlorination product 4-MMPB intermediate3->product Substitution with N-methylpiperazine

Figure 1: General synthetic scheme for 4-MMPB.

A detailed, step-by-step protocol can be found in the cited literature.[3]

UV-Vis Spectrophotometric Assay for 15-LOX-1 Activity

This assay is a common method for determining 15-LOX-1 activity by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

  • Purified human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Inhibitor stock solution (dissolved in DMSO)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing borate buffer and the desired concentration of the inhibitor (or DMSO for control).

  • Add the 15-LOX-1 enzyme to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percent inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[4]

cluster_workflow UV-Vis Assay Workflow start Start prep_mix Prepare reaction mix (buffer + inhibitor/DMSO) start->prep_mix add_enzyme Add 15-LOX-1 enzyme and incubate prep_mix->add_enzyme add_substrate Add linoleic acid to initiate reaction add_enzyme->add_substrate measure_abs Monitor absorbance at 234 nm add_substrate->measure_abs calc_rate Calculate initial reaction rate measure_abs->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for the UV-Vis spectrophotometric 15-LOX-1 inhibition assay.

HPLC-Based Assay for 15-LOX-1 Activity

This method provides a more direct measurement of the enzymatic products and can be used to analyze complex biological samples.

Materials:

  • Cell culture or tissue homogenates containing 15-LOX-1

  • Arachidonic acid (substrate)

  • Inhibitor stock solution

  • Organic solvents for extraction (e.g., methanol, ethyl acetate)

  • Solid-phase extraction (SPE) columns

  • HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

  • Incubate the biological sample with the inhibitor for a designated period.

  • Add arachidonic acid to start the enzymatic reaction.

  • Terminate the reaction by adding a quenching solution (e.g., acid).

  • Extract the lipid metabolites using organic solvents.

  • Purify and concentrate the products using SPE.

  • Analyze the samples by reverse-phase HPLC, monitoring for the specific 15-LOX-1 products (e.g., 15-HETE).

  • Quantify the product peaks and calculate the percent inhibition.[5][6]

Signaling Pathways

15-LOX-1 is a key player in inflammatory and oxidative stress pathways. Its inhibition can have significant downstream effects on cellular signaling.

Pro-inflammatory Signaling Mediated by 15-LOX-1

15-LOX-1 metabolizes arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently converted to 15-hydroxyeicosatetraenoic acid (15-HETE). These products can act as signaling molecules that contribute to inflammation.

cluster_pathway 15-LOX-1 Pro-inflammatory Signaling AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 Substrate HpETE15 15-HpETE LOX15->HpETE15 Catalysis HETE15 15-HETE HpETE15->HETE15 Reduction Inflammation Inflammation HETE15->Inflammation Promotes Inhibitor 15-LOX-1 Inhibitor (e.g., ML351, 4-MMPB) Inhibitor->LOX15 Inhibits

Figure 3: Inhibition of the 15-LOX-1 pro-inflammatory pathway.

Role of 15-LOX-1 in Oxidative Stress and Cell Death

The products of 15-LOX-1 can also contribute to oxidative stress and regulate cell death pathways, such as ferroptosis. Inhibition of 15-LOX-1 can protect cells from oxidative damage.

cluster_pathway 15-LOX-1 in Oxidative Stress PUFA Polyunsaturated Fatty Acids LOX15 15-LOX-1 PUFA->LOX15 Substrate LipidPeroxides Lipid Peroxides LOX15->LipidPeroxides Catalysis OxidativeStress Oxidative Stress LipidPeroxides->OxidativeStress Induces Ferroptosis Ferroptosis OxidativeStress->Ferroptosis Can lead to Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15 Inhibits

Figure 4: Inhibition of 15-LOX-1-mediated oxidative stress.

Conclusion

"15-Lipoxygenase Inhibitor 1" (4-MMPB) and ML351 represent two classes of inhibitors targeting 15-LOX-1 with differing potencies. ML351, in particular, demonstrates high potency and selectivity, making it a valuable tool for investigating the biological roles of 15-LOX-1 and a promising lead for drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field to design and interpret studies aimed at understanding and targeting 15-LOX-1.

References

The Role of 15-Lipoxygenase-1 Inhibition in Modulating Macrophage Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a significant therapeutic target in a variety of inflammatory diseases, including atherosclerosis, asthma, and cancer.[1] This enzyme catalyzes the formation of lipid peroxides, which are potent signaling molecules involved in oxidative stress and regulated cell death.[1][2][3][4][5] In macrophages, the activity of 15-LOX-1 is intricately linked to inflammatory responses and cytotoxicity. Inhibition of 15-LOX-1 has shown promise in protecting macrophages from cell death induced by inflammatory stimuli such as lipopolysaccharide (LPS).[1][2][3][4][5] This technical guide provides an in-depth analysis of the effects of 15-LOX-1 inhibitors on macrophage cytotoxicity, detailing the underlying signaling pathways, experimental methodologies, and key quantitative data from recent studies.

15-LOX-1 Inhibitors and Their Impact on Macrophage Viability

A growing body of research has focused on the development and characterization of potent and selective 15-LOX-1 inhibitors. These compounds have been instrumental in elucidating the role of 15-LOX-1 in macrophage function.

Quantitative Data on 15-LOX-1 Inhibitors

The efficacy of various 15-LOX-1 inhibitors has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for several notable 15-LOX-1 inhibitors.

InhibitorTargetIC50 ValueCell Line/SystemReference
9c (i472)15-LOX-10.19 μMRecombinant 15-LOX-1[2]
PD14617612/15-LOX3.81 μMRabbit reticulocyte 15-LOX[1][2]
0.54 μMRabbit reticulocyte 15-LOX[6][7]
Eleftheriadis-14d15-LOX-190 nMRecombinant 15-LOX-1[1][2]
ML35115-LOX-1~200 nMHuman 15-LOX[8]
Haydi-4b15-LOX-13.84 μMNot Specified[1][2]
37115-LOX-10.006 μMNot Specified[1][2]

The protective effect of these inhibitors on macrophage viability, particularly in the context of LPS-induced cytotoxicity, has also been quantified.

InhibitorConcentrationEffect on Macrophage Viability (LPS-induced)Cell LineReference
9c (i472)5 μM~20% increase in viabilityRAW 264.7[1][2]
Eleftheriadis-14dNot SpecifiedComparable improvement to ZileutonRAW 264.7[1][2]
Zileuton (5-LOX inhibitor)Not SpecifiedComparable improvement to Eleftheriadis-14dRAW 264.7[1][2]
ML35110 μMSignificant inhibition of LPS-induced CCL2 and CCL3 productionHuman Lung Macrophages[9]
PD14617610 μMReduced release of LPS-induced chemokinesHuman Lung Macrophages[9]

Signaling Pathways Modulated by 15-LOX-1 Inhibition in Macrophages

The cytotoxic effects of LPS on macrophages are mediated by complex signaling cascades, with the NF-κB pathway playing a central role. 15-LOX-1 activity is closely intertwined with this pathway, creating a feedback loop that amplifies the inflammatory response and promotes cell death.

Crosstalk between 15-LOX-1 and NF-κB Signaling

LPS stimulation of macrophages leads to the activation of the NF-κB pathway, resulting in the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][2] iNOS, in turn, produces nitric oxide (NO), a key mediator of cytotoxicity.[1][2][3][4][5] 15-LOX-1 contributes to this process by generating lipid peroxides, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), which can further activate the NF-κB pathway.[1][2] Inhibition of 15-LOX-1 disrupts this cycle by reducing the production of these lipid peroxides, thereby downregulating NF-κB activation, iNOS expression, and subsequent NO production.[1][2] This ultimately protects macrophages from LPS-induced cell death.

15-LOX-1_NF-kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PUFA PUFAs LOX15_1 15-LOX-1 PUFA->LOX15_1 substrate LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15_1->LipidPeroxides catalyzes LipidPeroxides->IKK activates Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15_1 inhibits iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein expresses NO Nitric Oxide (NO) iNOS_protein->NO produces Cytotoxicity Macrophage Cytotoxicity NO->Cytotoxicity

Figure 1: Signaling pathway of LPS-induced macrophage cytotoxicity and the role of 15-LOX-1 inhibition.

Experimental Protocols

The investigation of 15-LOX-1 inhibitors and their effects on macrophage cytotoxicity involves a series of well-defined experimental procedures.

Macrophage Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or primary human lung macrophages are commonly used.[1][2][9]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Macrophages are seeded in multi-well plates and allowed to adhere. They are then pre-treated with the 15-LOX-1 inhibitor or vehicle control for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 100 µg/mL for RAW 264.7 or 10 ng/mL for human lung macrophages) for 24 hours.[1][2][9]

Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare MTT or MTS solution according to the manufacturer's instructions.

  • Incubation: After the treatment period, the culture medium is removed, and fresh medium containing the MTT or MTS reagent is added to each well.

  • Reaction: The plates are incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Calculation: Cell viability is expressed as a percentage of the viability of untreated control cells.

Cytotoxicity_Assay_Workflow Start Start: Macrophage Culture Seeding Seed Macrophages in 96-well plate Start->Seeding Treatment Treat with 15-LOX-1 Inhibitor and/or LPS Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Add_MTT Add MTT/MTS Reagent Incubation->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Measure Measure Absorbance Incubate_MTT->Measure Analysis Calculate Cell Viability Measure->Analysis End End Analysis->End

Figure 2: Experimental workflow for assessing macrophage cytotoxicity using an MTT/MTS assay.

NF-κB Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Line: RAW-Blue™ cells, which are RAW 264.7 macrophages stably expressing a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter, are utilized.[1][2]

  • Treatment: Cells are treated with the 15-LOX-1 inhibitor and stimulated with LPS and interferon-γ (IFNγ) to induce NF-κB activation.[1][2]

  • SEAP Detection: The amount of SEAP secreted into the culture medium is quantified using a commercially available detection reagent (e.g., QUANTI-Blue™).

  • Measurement: The absorbance is read at the appropriate wavelength.

  • Analysis: The level of SEAP activity is directly proportional to the transcriptional activity of NF-κB.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Sample Collection: Collect the culture supernatant from treated and control macrophage cultures.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Reaction: Mix the culture supernatant with the Griess reagent and incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

The inhibition of 15-LOX-1 presents a promising therapeutic strategy for mitigating macrophage-mediated cytotoxicity in inflammatory conditions. The available data strongly suggest that by downregulating the production of pro-inflammatory lipid peroxides, 15-LOX-1 inhibitors can effectively suppress the NF-κB signaling pathway, leading to reduced iNOS expression and nitric oxide production. This, in turn, enhances macrophage survival in the face of inflammatory insults. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 15-LOX-1 inhibition. Future investigations should focus on the in vivo efficacy and safety of these inhibitors in relevant disease models.

References

Investigating the Role of 15-Lipoxygenase-1 in Regulated Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the enzyme 15-lipoxygenase-1 (15-LOX-1) and its pivotal role in distinct regulated cell death (RCD) pathways, primarily focusing on ferroptosis and apoptosis. It synthesizes current research to offer a technical guide on the signaling mechanisms, supporting quantitative data, and detailed experimental protocols for investigation.

Introduction to 15-LOX-1 and Regulated Cell Death

Regulated cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. Dysregulation of these pathways is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Key forms of RCD include apoptosis, necroptosis, pyroptosis, and ferroptosis.

15-lipoxygenase-1 (15-LOX-1), an iron-containing enzyme, catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs), such as linoleic acid (LA) and arachidonic acid (AA), to produce bioactive lipid hydroperoxides.[2][3] While its physiological roles are diverse, emerging evidence has firmly established 15-LOX-1 as a critical mediator in several RCD pathways. It can function as both a promoter and a context-dependent inhibitor of cell death, making it an attractive target for therapeutic development. This guide explores the multifaceted functions of 15-LOX-1, with a particular focus on its well-defined roles in ferroptosis and apoptosis.

The Role of 15-LOX-1 in Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[4][5] 15-LOX-1 is a key enzymatic driver of the lipid peroxidation that executes this cell death program.[6]

Signaling Pathway

The central mechanism of 15-LOX-1 in ferroptosis involves the oxidation of PUFAs esterified in phospholipids, particularly phosphatidylethanolamine (PE).

  • Complex Formation: 15-LOX-1 forms a complex with the scaffold protein Phosphatidylethanolamine-Binding Protein 1 (PEBP1).[7][8] This complex formation is crucial as it repositions 15-LOX-1, enabling it to specifically access and oxidize PE-bound PUFAs within cellular membranes.[7][8]

  • Lipid Peroxidation: The 15-LOX-1/PEBP1 complex catalyzes the oxygenation of arachidonic acid (AA) or adrenic acid (AdA) esterified in PE, producing hydroperoxy-phosphatidylethanolamines (PE-AA-OOH and PE-AdA-OOH), such as 15-hydroperoxyeicosatetraenoyl-PE (15-HpETE-PE).[3][8] These lipid hydroperoxides are potent, pro-ferroptotic signals.[8]

  • GPX4 and System Xc⁻: The cell's primary defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[4] Ferroptosis is typically triggered when GPX4 is inhibited (e.g., by the compound RSL3) or when intracellular GSH is depleted.[4][9] GSH depletion can be induced by inhibitors of the cystine/glutamate antiporter (System Xc⁻), such as erastin.[4]

  • Cell Death Execution: Unchecked accumulation of lipid hydroperoxides leads to membrane damage, increased permeability, and eventual cell lysis, culminating in ferroptotic death.[10]

The signaling cascade is visualized in the diagram below.

G cluster_membrane Cell Membrane cluster_inducers Ferroptosis Inducers cluster_defense Cellular Defense PUFA_PL PUFA-PE (e.g., Arachidonic Acid-PE) PL_OOH Lipid Hydroperoxide (e.g., 15-HpETE-PE) PUFA_PL->PL_OOH Oxidation GPX4 GPX4 PL_OOH->GPX4 Ferroptosis Membrane Damage & Ferroptosis PL_OOH->Ferroptosis Erastin Erastin SystemXc System Xc- Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits GSH GSH SystemXc->GSH Cystine import for GSH synthesis GSH->GPX4 Cofactor PL_OH Lipid Alcohol GPX4->PL_OH Reduces LOX 15-LOX-1 LOX->PUFA_PL Forms complex with PEBP1 PEBP1 PEBP1 PEBP1->PUFA_PL

Caption: The 15-LOX-1/PEBP1 complex drives ferroptosis via lipid peroxidation.
Quantitative Data: 15-LOX-1 and Ferroptosis Sensitivity

Overexpression of 15-LOX-1 sensitizes cells to ferroptosis-inducing agents.[4][9] This is demonstrated by a significant decrease in the lethal dose 50 (LD₅₀) for compounds like RSL3 and erastin.

Cell Line15-LOX-1 StatusCompoundLD₅₀ (μM)Fold SensitizationSource
HEK293Wild-TypeRSL36.8-[9]
HEK29315-LOX-1 OverexpressionRSL30.513.6x[9]
HEK293Wild-TypeErastin6.6-[9]
HEK29315-LOX-1 OverexpressionErastin1.73.9x[9]

Conversely, the inhibition of 15-LOX-1 can protect cells from ferroptotic death.[5][11][12]

CompoundTargetIC₅₀Protective EffectSource
ML351Human 15-LOX-1~200 nMPrevents β-cell death in T1D models[13]
Thiolox15-Lipoxygenase-Mitigates myocardial I/R injury[14]
Caffeic Acid15-LOX-1-Blocks NSAID-induced apoptosis (related mechanism)[15]

The Role of 15-LOX-1 in Apoptosis

Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies. 15-LOX-1 plays a significant, often pro-apoptotic, role, particularly in the context of cancer biology.

Signaling Pathway

In several cancer cell types, such as colorectal and gastric cancer, 15-LOX-1 expression is downregulated.[15][16] Certain non-steroidal anti-inflammatory drugs (NSAIDs) can induce apoptosis by upregulating the expression and activity of 15-LOX-1.[15][16]

  • NSAID Induction: NSAIDs (e.g., Sulindac, NS-398, SC-236) increase the protein expression of 15-LOX-1 in cancer cells.[15][16]

  • Metabolite Production: 15-LOX-1 primarily metabolizes linoleic acid to 13-S-hydroxyoctadecadienoic acid (13-S-HODE).[15]

  • Apoptosis Trigger: 13-S-HODE acts as a signaling molecule that triggers the apoptotic cascade.[15][16] Inhibition of 15-LOX-1 activity blocks this effect, which can be restored by adding exogenous 13-S-HODE.[15]

  • p53-Dependent Growth Arrest: In a separate but related mechanism, the 15-LOX-1 protein itself, independent of its enzymatic activity, can induce the expression and phosphorylation of the tumor suppressor p53.[17] Activated p53 then transcriptionally activates genes like p21, leading to cell cycle arrest.[17]

G cluster_path1 Metabolite-Dependent Pathway cluster_path2 Protein-Dependent Pathway NSAID NSAIDs (e.g., Sulindac, SC-236) LOX_exp Increased 15-LOX-1 Expression & Activity NSAID->LOX_exp HODE 13-S-HODE LOX_exp->HODE LA Linoleic Acid LA->HODE 15-LOX-1 Apoptosis Apoptosis HODE->Apoptosis LOX_protein 15-LOX-1 Protein p53 p53 Activation (Phosphorylation) LOX_protein->p53 p21 p21 Expression p53->p21 Arrest Growth Arrest p21->Arrest

Caption: 15-LOX-1 promotes apoptosis and growth arrest in cancer cells.
Quantitative Data: NSAID-Induced 15-LOX-1 Expression and Apoptosis

Studies in colorectal and gastric cancer cell lines demonstrate a clear correlation between NSAID treatment, increased 15-LOX-1 levels, and the induction of apoptosis.

Cell LineTreatmentEffect on 15-LOX-1OutcomeSource
RKO (Colorectal)Sulindac, NS-398Progressive increase in protein expressionGrowth inhibition and apoptosis[15]
HT-29 (Colorectal)NSAIDsIncreased protein expressionGrowth inhibition and apoptosis[15]
AGS (Gastric)SC-236 (COX-2 inhibitor)Upregulated expressionIncreased 13-S-HODE and apoptosis[16]

Crosstalk with Other Regulated Cell Death Pathways

The influence of 15-LOX-1 and its lipid peroxide products extends beyond ferroptosis and apoptosis, showing crosstalk with other RCD pathways like pyroptosis and necroptosis.

  • Pyroptosis: Pyroptosis is a pro-inflammatory cell death pathway. Recent evidence suggests that 15-LOX-1-mediated production of 15-HpETE can facilitate NLRP3 inflammasome assembly, a key step in executing pyroptosis.[14] Pharmacological inhibition or genetic deletion of 15-LOX-1 was shown to protect against ischemia-reperfusion injury in multiple organs by inhibiting pyroptosis.[14]

  • Necroptosis: In a study on skin homeostasis, the absence of Alox15 (the gene encoding 15-LOX) in knockout mice led to increased necroptosis in the dermis and dermal adipose tissue, suggesting a potential regulatory role for 15-LOX-1 in suppressing this pathway under certain conditions.[18]

Detailed Experimental Protocols

Investigating the role of 15-LOX-1 requires specific and reliable experimental methods. Below are detailed protocols for key assays.

Protocol: 15-LOX-1 Enzymatic Activity Assay (Spectrophotometric)

This assay measures 15-LOX-1 activity by detecting the formation of conjugated dienes from a PUFA substrate, which absorb light at 234 nm.[2][19]

Principle: 15-LOX-1 converts linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HpODE). The formation of the conjugated double-bond system in 13-HpODE leads to a measurable increase in absorbance at 234 nm.

Reagents:

  • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

  • Enzyme Solution: 15-lipoxygenase from soybeans (e.g., Sigma-Aldrich) dissolved in cold assay buffer to a working concentration (e.g., 400 U/mL for a final concentration of 200 U/mL). Keep on ice.

  • Substrate Solution: 250 µM Linoleic acid in assay buffer. Prepare fresh daily.

  • Inhibitor Stock Solution: Test compounds dissolved in DMSO.

Procedure:

  • Set up quartz cuvettes for use in a UV-Vis spectrophotometer.

  • Blank: Add 12.5 µL DMSO and 487.5 µL assay buffer to a cuvette. Use this to zero the spectrophotometer.

  • Control (No Inhibitor): To a new cuvette, add 12.5 µL DMSO and 487.5 µL of the enzyme solution.

  • Test Sample (with Inhibitor): To a new cuvette, add 12.5 µL of the inhibitor stock solution and 487.5 µL of the enzyme solution. Pre-incubate for 5 minutes at 25°C.

  • Initiate Reaction: To initiate the reaction in the control and test cuvettes, rapidly add 500 µL of the substrate solution. Mix quickly by pipetting or gentle inversion.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

  • Calculate Inhibition: The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

G cluster_rxn Reaction Setup prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup Set up Spectrophotometer (234 nm) & Prepare Cuvettes prep->setup blank Run Blank (Buffer + DMSO) setup->blank control Control: Add Enzyme + DMSO blank->control test Test: Add Enzyme + Inhibitor incubate Pre-incubate 5 min @ 25°C control->incubate test->incubate start Initiate Reaction: Add Linoleic Acid Substrate to all wells incubate->start measure Measure Δ Absorbance at 234 nm over 5 minutes start->measure calc Calculate Reaction Rate (Slope) & Determine % Inhibition measure->calc

Caption: Workflow for the spectrophotometric 15-LOX-1 activity assay.
Protocol: Induction and Detection of Ferroptosis

This workflow outlines the steps to induce ferroptosis in cell culture and measure key markers to confirm the involvement of 15-LOX-1.

Principle: Treat cells with a known ferroptosis inducer in the presence or absence of a 15-LOX-1 inhibitor. Assess cell death, lipid peroxidation, and protein expression to determine the role of 15-LOX-1.

Materials:

  • Cell line of interest (e.g., HT-1080, HEK293)

  • Ferroptosis Inducers: Erastin (e.g., 1-10 µM), RSL3 (e.g., 0.1-5 µM)

  • 15-LOX-1 Inhibitor (e.g., ML351, Thiolox)

  • Ferroptosis Inhibitor (Control): Ferrostatin-1 (e.g., 1 µM)

  • Detection Reagents:

    • Lipid Peroxidation: C11-BODIPY™ 581/591 probe[4]

    • Cell Viability: Propidium Iodide (PI) or SYTOX™ Green

    • Iron Levels: FerroOrange™ or Phen Green™ SK probes[20]

    • Antibodies: Anti-15-LOX-1, Anti-GPX4 for Western Blot

Procedure:

  • Cell Seeding: Plate cells in appropriate vessels (e.g., 96-well plates for viability, larger plates for Western Blot/microscopy) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with the 15-LOX-1 inhibitor or Ferrostatin-1 for 1-2 hours.

    • Add the ferroptosis inducer (Erastin or RSL3) to the appropriate wells.

    • Include control groups: Untreated, Inducer only, Inhibitor only.

  • Incubation: Incubate for a predetermined time (e.g., 12-24 hours).

  • Analysis:

    • A. Lipid Peroxidation (Flow Cytometry/Microscopy):

      • Load cells with C11-BODIPY™ 581/591 for the final 30-60 minutes of incubation.

      • Wash cells with PBS.

      • Analyze via flow cytometry (shift from red to green fluorescence indicates oxidation) or fluorescence microscopy.

    • B. Cell Viability (Flow Cytometry):

      • Harvest cells and stain with PI or SYTOX™ Green.

      • Analyze by flow cytometry to quantify the percentage of dead (fluorescently labeled) cells.

    • C. Protein Expression (Western Blot):

      • Lyse cells from a parallel plate, quantify protein, and perform SDS-PAGE.

      • Probe membranes with primary antibodies against 15-LOX-1 and GPX4 to confirm their expression levels.

G cluster_assays Endpoint Assays seed Seed Cells in Culture Plates treat Treat Cells: - Group 1: Vehicle Control - Group 2: Ferroptosis Inducer (RSL3/Erastin) - Group 3: 15-LOX-1 Inhibitor + Inducer - Group 4: Ferrostatin-1 + Inducer seed->treat incubate Incubate for 12-24 hours treat->incubate assay_lipid Lipid Peroxidation (C11-BODIPY) incubate->assay_lipid Harvest cells for analysis assay_via Cell Viability (PI / SYTOX Staining) incubate->assay_via Harvest cells for analysis assay_wb Western Blot (15-LOX-1, GPX4) incubate->assay_wb Harvest cells for analysis analyze Data Analysis: Compare treatment groups to assess the protective effect of 15-LOX-1 inhibition

Caption: Experimental workflow for evaluating 15-LOX-1's role in ferroptosis.

Conclusion

15-LOX-1 is a critical regulator of distinct cell death modalities. Its role in driving ferroptosis through the 15-LOX-1/PEBP1-mediated peroxidation of phospholipids is well-established, positioning it as a prime therapeutic target for diseases characterized by excessive ferroptotic cell death, such as ischemia-reperfusion injury.[14] Concurrently, its pro-apoptotic function, particularly its induction by NSAIDs in cancer cells, highlights its potential as a target for chemoprevention and treatment strategies.[15][16] The emerging evidence of its crosstalk with pyroptosis and necroptosis further underscores the complexity of its biological functions. A thorough understanding of these pathways and the application of robust experimental protocols are essential for researchers and drug developers aiming to modulate regulated cell death for therapeutic benefit.

References

Methodological & Application

Application Note: In Vitro Enzyme Assay for 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1][2] It catalyzes the peroxidation of these fatty acids, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and certain types of cancer.[1][2] Consequently, the development of potent and selective 15-LOX-1 inhibitors is a significant area of interest for therapeutic intervention.[2][3] This document provides a detailed protocol for an in vitro spectrophotometric assay to screen and characterize inhibitors of 15-LOX-1.

Assay Principle

The 15-LOX-1 enzyme assay is based on the catalytic oxidation of a polyunsaturated fatty acid substrate, such as linoleic acid. 15-LOX-1 converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE).[2] This reaction results in the formation of a conjugated diene system within the fatty acid structure, which leads to a significant increase in absorbance at 234 nm.[1][2] The rate of increase in absorbance is directly proportional to the enzyme's activity. By measuring this rate in the presence and absence of a test compound, the inhibitory potential of the compound against 15-LOX-1 can be determined.

15-LOX-1 Signaling Pathway

15-LOX-1 is a key enzyme in the arachidonic acid cascade, producing lipid peroxides that can influence inflammatory signaling pathways.[2] Inhibition of 15-LOX-1 is expected to reduce the production of these pro-inflammatory mediators.

References

Application Notes and Protocols for 15-LOX-1 Inhibitor 1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-LOX-1 inhibitor 1, also identified as compound 9c or i472, is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases, neurodegenerative disorders, and certain cancers.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a focus on its effects on macrophage viability, nitric oxide production, and lipid peroxidation. The inhibitor has a half-maximal inhibitory concentration (IC50) of 0.19 μM for 15-LOX-1.[1][3][4][5]

Mechanism of Action

15-LOX-1 is a key enzyme in the metabolic pathway that converts polyunsaturated fatty acids into bioactive lipid mediators. These mediators, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), can induce oxidative stress and contribute to regulated cell death pathways like ferroptosis.[1][3] this compound exerts its biological effects by directly inhibiting the enzymatic activity of 15-LOX-1, thereby reducing the production of lipid peroxides.[1][3]

In the context of inflammation, such as that induced by lipopolysaccharide (LPS) in macrophages, 15-LOX-1 activity is interconnected with the nuclear factor-κB (NF-κB) signaling pathway.[1][3] LPS stimulation activates NF-κB, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), a key inflammatory mediator.[1][3] this compound has been shown to attenuate NO production and protect macrophages from LPS-induced cytotoxicity, suggesting a crosstalk between the 15-LOX-1 and NF-κB pathways.[1][3]

Physicochemical Properties and Storage

PropertyValueReference
Synonyms 9c, i472MedChemExpress
Molecular Formula C22H21ClN2O4MedChemExpress
Molecular Weight 412.87 g/mol [4]
IC50 0.19 μM (for 15-LOX-1)[1][3][4][5]
Solubility Soluble in DMSOMedChemExpress
Storage Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). Avoid repeated freeze-thaw cycles.[4]

Signaling Pathway

G cluster_0 NF-κB Pathway cluster_1 15-LOX-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO CellDeath Macrophage Cell Death NO->CellDeath PUFA PUFAs LipidPeroxides Lipid Peroxides PUFA->LipidPeroxides LOX15_1 15-LOX-1 LOX15_1->LipidPeroxides catalyzes LipidPeroxides->NFkB crosstalk LipidPeroxides->CellDeath Inhibitor This compound Inhibitor->LOX15_1 inhibits

Caption: LPS-induced signaling in macrophages leading to cell death.

Experimental Protocols

Cell Culture

The following protocols are based on experiments conducted with the RAW 264.7 macrophage cell line.

1. Cell Maintenance:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain optimal growth.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the protective effect of this compound against LPS-induced cytotoxicity.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.2, 1, 5 µM) for 1 hour.[4][5] Include a vehicle control (DMSO).

  • Induce cytotoxicity by adding LPS to a final concentration of 100 µg/mL.[4][5]

  • Incubate the plate for 24 hours at 37°C.[4][5]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound

  • LPS

  • Interferon-γ (IFNγ) (optional, for enhanced NO production)

  • Griess Reagent System

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Treat the cells with this compound at desired concentrations for 20 hours.

  • Stimulate the cells with LPS (10 ng/mL) and IFNγ (10 ng/mL) for an additional 4 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol assesses the impact of this compound on lipid peroxidation using a fluorescent probe.

Materials:

  • RAW 264.7 cells

  • 6-well plates or chamber slides

  • This compound

  • LPS and IFNγ

  • C11-BODIPY 581/591 fluorescent dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells and treat with this compound (e.g., 5 µM) and LPS/IFNγ as described in the NO production assay.

  • After treatment, incubate the cells with 1-2 µM C11-BODIPY 581/591 in culture medium for 30 minutes at 37°C.[3]

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • For flow cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer. The oxidized probe emits green fluorescence (~510 nm), while the reduced form emits red fluorescence (~590 nm).

  • For fluorescence microscopy: Observe the cells directly. An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.

Quantitative Data Summary

ExperimentTreatment GroupConcentration (µM)Result
Cell Viability This compound + LPS (100 µg/mL)0.2Dose-dependent increase in viability
1Dose-dependent increase in viability
5~20% increase in cell viability[3][4][5]
iNOS Gene Expression This compound + LPS/IFNγ (10 ng/mL each)0.2Statistically significant reduction
1Statistically significant reduction
5Statistically significant reduction[1][3]
Lipid Peroxidation This compound + LPS/IFNγ (10 ng/mL each)5Significant attenuation of lipid peroxide increase[6]

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells adhere Overnight Adherence start->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS/IFNγ pretreat->stimulate viability Cell Viability (MTS Assay) stimulate->viability no_production NO Production (Griess Assay) stimulate->no_production lipid_perox Lipid Peroxidation (C11-BODIPY) stimulate->lipid_perox analyze Quantify and Analyze Results viability->analyze no_production->analyze lipid_perox->analyze

Caption: Workflow for cell-based assays with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of 15-lipoxygenase-1 in inflammatory and cell death pathways. The protocols outlined in this document provide a framework for studying its effects in a cell culture model of LPS-induced macrophage activation. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of inhibiting 15-LOX-1.

References

Application Notes and Protocols: Investigating the Effects of 15-LOX-1 Inhibitor 1 on RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme implicated in inflammatory processes through its role in producing lipid peroxides.[1][2] These lipid mediators are interconnected with key inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) pathway, and can contribute to regulated cell death.[1][2] Inhibition of 15-LOX-1 presents a promising therapeutic strategy for mitigating inflammation-related cellular damage. This document provides detailed application notes and protocols for studying the effects of "15-LOX-1 inhibitor 1" (a potent and selective inhibitor, referred to in key studies as compound 9c or i472) on the RAW 264.7 macrophage cell line, a widely used model for studying macrophage-mediated inflammation.

Mechanism of Action

In RAW 264.7 macrophages, lipopolysaccharide (LPS) stimulation triggers inflammatory responses that can lead to cell death.[1][2] This process involves the activation of the NF-κB pathway, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO).[1][2] Concurrently, 15-LOX-1 activity contributes to the formation of lipid peroxides, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), which can also induce cell death and amplify the NF-κB signaling cascade.[1][2]

This compound exerts its protective and anti-inflammatory effects by directly inhibiting the enzymatic activity of 15-LOX-1. This leads to a reduction in lipid peroxidation and a subsequent downregulation of the NF-κB signaling pathway, resulting in decreased iNOS expression and NO production, and ultimately protecting the macrophages from LPS-induced cytotoxicity.[1][2]

Data Summary

The following tables summarize the quantitative effects of this compound on RAW 264.7 macrophages based on published studies.

Table 1: Effect of this compound on LPS-Induced Cell Viability

Treatment ConditionConcentration of Inhibitor 1% Increase in Cell Viability
LPS (100 µg/mL) + Inhibitor 15 µM20%

Data extracted from studies on the protective effects of compound 9c (i472) against LPS-induced cytotoxicity.[1]

Table 2: Effect of this compound on NF-κB Activity

Treatment ConditionConcentration of Inhibitor 1% Inhibition of NF-κB Transcriptional Activation
LPS/IFNγ (10 ng/mL each) + Inhibitor 10.2 µMSignificant but not complete
LPS/IFNγ (10 ng/mL each) + Inhibitor 11 µMSignificant but not complete
LPS/IFNγ (10 ng/mL each) + Inhibitor 15 µMSignificant but not complete

Results from NF-κB reporter gene assays in RAW-Blue macrophages, a modified RAW 264.7 cell line.[1]

Table 3: Effect of this compound on iNOS Gene Expression

Treatment ConditionConcentration of Inhibitor 1% Downregulation of iNOS Gene Expression
LPS/IFNγ (10 ng/mL each) + Inhibitor 15 µM~50%

Data from RT-qPCR analysis of iNOS mRNA levels.[1][2]

Table 4: Effect of this compound on Nitric Oxide (NO) Production

Treatment ConditionConcentration of Inhibitor 1Effect on NO Production
LPS/IFNγ stimulated + Inhibitor 1Dose-dependentDose-dependent inhibition

Based on measurements of total nitrate and nitrite in cell culture supernatants.[2]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound in RAW 264.7 macrophages.

Protocol 1: RAW 264.7 Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages.[3]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Sub-culturing: Sub-culture the cells every 2-3 days to maintain optimal growth and viability.[3]

Protocol 2: LPS-Induced Cytotoxicity Assay
  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[3]

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.2, 1, 5 µM) for a specified period (e.g., 20 hours).[1] Include a vehicle control group.

  • LPS Stimulation: Induce cytotoxicity by adding LPS to a final concentration of 100 µg/mL.[1]

  • Incubation: Incubate the plates for an additional 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay.[3]

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 550 nm using a microplate reader.

    • Express cell viability as a percentage relative to the untreated control.

Protocol 3: NF-κB Reporter Assay (using RAW-Blue™ cells)
  • Cell Line: RAW-Blue™ cells, which are derived from RAW 264.7 cells and stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.[1]

  • Cell Seeding: Seed RAW-Blue™ cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with this compound (e.g., 0.2, 1, 5 µM) for 20 hours.[1]

  • Stimulation: Stimulate the cells with LPS and IFNγ (10 ng/mL each) for 4 hours in the continued presence of the inhibitor.[1]

  • SEAP Detection: Measure SEAP activity in the cell culture supernatant according to the manufacturer's instructions (e.g., using a colorimetric substrate).

  • Data Analysis: Quantify the inhibition of NF-κB activity by comparing the SEAP levels in inhibitor-treated wells to the positive control (LPS/IFNγ stimulation without inhibitor).

Protocol 4: Gene Expression Analysis by RT-qPCR
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat the cells with this compound and/or LPS/IFNγ as described in Protocol 2.

  • RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 5: Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 96-well plates and treat with this compound and LPS as described in Protocol 2.[3]

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.[3]

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a separate 96-well plate.[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the effects of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell RAW 264.7 Macrophage cluster_15LOX 15-LOX-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation iNOS iNOS (Gene Expression) NFkB->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO CellDeath Cell Death NO->CellDeath LOX15 15-LOX-1 LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15->LipidPeroxides LipidPeroxides->NFkB Augmentation LipidPeroxides->CellDeath Inhibitor1 15-LOX-1 Inhibitor 1 Inhibitor1->LOX15 Inhibition

Caption: Signaling pathway of LPS-induced inflammation and cell death in RAW 264.7 macrophages and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Culture RAW 264.7 Cells Seed Seed Cells in Plates (e.g., 96-well, 6-well) Start->Seed Pretreat Pre-treat with This compound (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS/IFNγ Pretreat->Stimulate Viability Cell Viability (MTT Assay) Stimulate->Viability NFkB_Assay NF-κB Activity (Reporter Assay) Stimulate->NFkB_Assay Gene_Expression Gene Expression (RT-qPCR for iNOS) Stimulate->Gene_Expression NO_Production NO Production (Griess Test) Stimulate->NO_Production Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis NFkB_Assay->Data_Analysis Gene_Expression->Data_Analysis NO_Production->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating the effects of this compound on RAW 264.7 macrophages.

References

Application Notes and Protocols: Nitric Oxide Production Assay with a 15-LOX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the impact of a 15-Lipoxygenase-1 (15-LOX-1) inhibitor on nitric oxide (NO) production in a cellular context. The provided methodology is based on studies investigating the crosstalk between 15-LOX-1 activity, inflammatory signaling, and nitric oxide synthesis.

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the biosynthesis of lipid mediators that play crucial roles in inflammatory processes.[1][2] Inhibition of 15-LOX-1 has emerged as a promising therapeutic strategy for various inflammatory diseases.[1][2] One of the downstream effects of inflammatory stimuli, such as lipopolysaccharide (LPS), is the upregulation of inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production.[1][2] Excessive NO can contribute to cellular damage and inflammation. Recent studies have demonstrated that inhibiting 15-LOX-1 can attenuate NO production, suggesting a complex interplay between lipid peroxidation pathways and NO signaling.[1][2]

This document outlines a robust in vitro assay to quantify the inhibitory effect of a 15-LOX-1 inhibitor on NO production in LPS-stimulated murine macrophages (RAW 264.7).

Signaling Pathway Overview

In macrophages, LPS stimulation activates the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This leads to the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][2] iNOS, in turn, catalyzes the production of nitric oxide (NO) from L-arginine. The 15-LOX-1 pathway generates lipid hydroperoxides, which can further amplify NF-κB activation, creating a positive feedback loop that enhances iNOS expression and subsequent NO production.[1] A 15-LOX-1 inhibitor disrupts this cycle by reducing the formation of these lipid peroxides, thereby downregulating NF-κB activation, iNOS expression, and ultimately, NO synthesis.[1][2]

LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS_exp iNOS Gene Expression NFkB->iNOS_exp Induces iNOS iNOS Protein iNOS_exp->iNOS Leads to NO Nitric Oxide (NO) Production iNOS->NO Catalyzes LOX15_1 15-LOX-1 Lipid_Peroxides Lipid Peroxides LOX15_1->Lipid_Peroxides Produces Lipid_Peroxides->NFkB Augments Inhibitor 15-LOX-1 Inhibitor 1 Inhibitor->LOX15_1 Inhibits

Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition by a 15-LOX-1 inhibitor.

Experimental Protocol

This protocol is adapted from methodologies used to assess the effect of 15-LOX-1 inhibitors on nitric oxide production in RAW 264.7 macrophages.[1]

1. Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophages

  • This compound: Stock solution in DMSO

  • Lipopolysaccharide (LPS): From E. coli

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Nitric Oxide Assay Kit: (e.g., Abcam, ab65328 or similar) utilizing the Griess reagent.[1] This typically includes:

    • Nitrite Standard

    • Griess Reagent I (Sulfanilamide solution)

    • Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

2. Experimental Workflow

cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement (Griess Assay) cluster_2 Data Acquisition and Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with 15-LOX-1 inhibitor (various concentrations) B->C D Stimulate with LPS (e.g., 100 ng/mL) C->D E Incubate for 24 hours D->E F Collect cell supernatant E->F G Add Griess Reagent I F->G H Incubate at room temperature G->H I Add Griess Reagent II H->I J Incubate at room temperature I->J K Measure absorbance at 540 nm J->K L Calculate nitrite concentration using standard curve K->L M Determine % inhibition of NO production L->M

Caption: Experimental workflow for the nitric oxide production assay.

3. Detailed Procedure

3.1. Cell Seeding and Treatment

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the "this compound" in cell culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO ≤ 0.1%) across all wells to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of the 15-LOX-1 inhibitor. Include a vehicle control (medium with DMSO but no inhibitor).

  • Incubate the cells with the inhibitor for a pre-treatment period (e.g., 1-2 hours).

  • Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce iNOS expression and NO production. Include a negative control group of cells that are not treated with LPS.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

3.2. Nitric Oxide Quantification (Griess Assay)

  • After the 24-hour incubation, carefully collect the cell culture supernatant from each well.

  • Prepare a nitrite standard curve by performing serial dilutions of the nitrite standard provided in the kit in fresh culture medium.

  • In a new 96-well plate, add 50 µL of each supernatant sample and 50 µL of each nitrite standard to separate wells.

  • Add 50 µL of Griess Reagent I to all wells containing samples and standards.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II to all wells.

  • Incubate for another 5-10 minutes at room temperature, protected from light. A color change to pink/magenta will indicate the presence of nitrite.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis

  • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

  • Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.

  • Determine the nitrite concentration in each experimental sample by interpolating from the linear portion of the standard curve.

  • Calculate the percentage of NO production inhibition for each concentration of the 15-LOX-1 inhibitor using the following formula:

    % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in vehicle control)] x 100

5. Cell Viability Assay (Recommended)

To ensure that the observed decrease in NO production is due to the specific inhibitory action on the signaling pathway and not a result of cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) should be performed in parallel. The experimental setup for the viability assay should be identical to the NO production assay, with the same concentrations of the inhibitor and LPS treatment.

Quantitative Data Summary

The following table summarizes representative data demonstrating the dose-dependent inhibition of nitric oxide production by a novel 15-LOX-1 inhibitor (referred to as 9c (i472) in the source literature) in LPS-stimulated RAW 264.7 macrophages.[1]

Treatment GroupNitrite Concentration (µM) (Mean ± SEM)% Inhibition of NO Production
Control (Unstimulated)Not Reported-
LPS (100 ng/mL) + Vehicle~ 250% (Reference)
LPS (100 ng/mL) + 15-LOX-1 Inhibitor (0.2 µM)~ 20~ 20%
LPS (100 ng/mL) + 15-LOX-1 Inhibitor (1 µM)~ 15~ 40%
LPS (100 ng/mL) + 15-LOX-1 Inhibitor (5 µM)~ 10~ 60%

Note: The values in this table are estimations based on graphical data presented in the cited literature and are for illustrative purposes.[1]

Conclusion

This protocol provides a comprehensive framework for evaluating the efficacy of 15-LOX-1 inhibitors in modulating nitric oxide production in an inflammatory cell model. The dose-dependent inhibition of NO synthesis by these compounds highlights the intricate connection between the 15-LOX-1 pathway and NF-κB-mediated inflammatory responses. This assay is a valuable tool for the screening and characterization of novel anti-inflammatory agents targeting 15-LOX-1.

References

Application Notes and Protocols for 15-LOX-1 Inhibitor ML351 in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play a crucial role in inflammatory processes. Elevated 15-LOX-1 activity is implicated in the pathophysiology of numerous inflammatory diseases, including stroke, type 1 diabetes, and atherosclerosis.[1][2] Inhibition of 15-LOX-1 presents a promising therapeutic strategy for mitigating inflammation and its detrimental effects.

This document provides detailed application notes and protocols for the use of ML351, a potent and selective small-molecule inhibitor of human 15-LOX-1, in preclinical inflammatory models. ML351 offers a valuable tool for investigating the role of 15-LOX-1 in disease pathogenesis and for the preclinical evaluation of 15-LOX-1 inhibition as a therapeutic approach.[1]

Product Information

PropertyValueReference
Inhibitor Name ML351[1]
Target Human 15-Lipoxygenase-1 (15-LOX-1)[1][2]
IC₅₀ 200 nM[2]
Selectivity >250-fold selective over 5-LOX, platelet 12-LOX, 15-LOX-2, ovine COX-1, and human COX-2[2]
Molecular Weight 249.27 g/mol N/A
Formulation (in vivo) Dissolved in 80:17:3 PBS:Cremophor:Ethanol[3][4]
Storage Store at -20°CN/A

Mechanism of Action

ML351 is a mixed-type inhibitor of 15-LOX-1.[1] The enzyme 15-LOX-1 catalyzes the peroxidation of polyunsaturated fatty acids like arachidonic acid and linoleic acid, leading to the formation of pro-inflammatory lipid mediators. These mediators can activate downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which upregulates the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and promotes inflammasome activation.[5][6][7] By inhibiting 15-LOX-1, ML351 blocks the production of these pro-inflammatory lipids, thereby suppressing downstream inflammatory signaling and reducing the inflammatory response.[5][8]

15-LOX-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic_Acid->15-LOX-1 Substrate Pro-inflammatory_Lipids Pro-inflammatory Lipid Mediators 15-LOX-1->Pro-inflammatory_Lipids Catalyzes ML351 ML351 ML351->15-LOX-1 Inhibits NF-kB_Pathway NF-κB Pathway Pro-inflammatory_Lipids->NF-kB_Pathway Activates Inflammasome Inflammasome Activation Pro-inflammatory_Lipids->Inflammasome Activates Pro-inflammatory_Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) NF-kB_Pathway->Pro-inflammatory_Genes Upregulates

Figure 1: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of ML351.

Quantitative Data

In Vitro Efficacy
ParameterValueCell Line/EnzymeReference
IC₅₀ (15-LOX-1) 200 nMHuman 15-LOX-1[2]
Cell Viability No deleterious effects up to 50 µMMouse Islets[2]
In Vivo Efficacy (Mouse Models)
ModelTreatmentOutcomeResultReference
Ischemic Stroke (MCAO) ML351Infarct VolumeSignificantly reduced[1][9]
ML351Neurological Deficit ScoreSignificantly improved[8]
ML351Hemorrhagic TransformationSignificantly reduced[9]
Type 1 Diabetes (STZ-induced) ML351 (10 mg/kg, IP)Development of DiabetesPrevented[3][4]
ML351β-cell Oxidative StressReduced[3][4]
Subarachnoid Hemorrhage ML351Microvessel ConstrictionAttenuated[10]
ML351Microthrombi FormationReduced[10]

Experimental Protocols

Protocol 1: In Vitro 15-LOX-1 Enzyme Activity Assay

This protocol is adapted from a standard spectrophotometric assay for 15-LOX-1 activity.[5][11]

Materials:

  • Purified human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • ML351 or other test compounds

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of ML351 in DMSO.

  • Prepare a working solution of 15-LOX-1 enzyme in cold borate buffer. Keep the enzyme solution on ice.

  • In a 96-well plate, add the desired concentration of ML351 (or vehicle control) and the 15-LOX-1 enzyme solution. Incubate for 5-10 minutes at room temperature.

  • Prepare the substrate solution of linoleic acid in borate buffer.

  • Initiate the reaction by adding the linoleic acid substrate solution to each well.

  • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The product of the reaction, 13-hydroperoxyoctadecadienoic acid (13-HPODE), has a maximum absorbance at this wavelength.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of ML351.

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Enzyme_Activity_Assay_Workflow Prepare_Reagents Prepare Reagents (ML351, 15-LOX-1, Substrate) Incubate Incubate ML351 with 15-LOX-1 Prepare_Reagents->Incubate Add_Substrate Add Linoleic Acid Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 234 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC₅₀ Measure_Absorbance->Calculate_Inhibition

Figure 2: Workflow for the in vitro 15-LOX-1 enzyme activity assay.

Protocol 2: In Vitro Macrophage Inflammation Model

This protocol describes the use of ML351 to inhibit inflammation in LPS-stimulated RAW 264.7 macrophages.[12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • ML351

  • Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, reagents for Western blotting)

  • 6- or 24-well tissue culture plates

Procedure:

  • Seed RAW 264.7 cells in tissue culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of ML351 (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 18-24 hours).

  • For Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure NO production using the Griess reagent assay.

  • For Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.[14]

  • For Protein Expression Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of inflammatory proteins such as iNOS and COX-2, and to assess the activation of signaling pathways like NF-κB (e.g., by measuring phosphorylation of IκBα).

Protocol 3: In Vivo Mouse Model of Ischemic Stroke

This protocol provides a general guideline for using ML351 in a transient middle cerebral artery occlusion (MCAO) mouse model of stroke.[8][9]

Animals:

  • Adult male C57BL/6J mice

Materials:

  • ML351

  • Vehicle solution (80:17:3 PBS:Cremophor:Ethanol)

  • Surgical instruments for MCAO surgery

  • Anesthesia

  • Reagents for tissue processing and analysis (e.g., TTC staining for infarct volume, immunohistochemistry)

Procedure:

  • Induce focal cerebral ischemia by transient MCAO for a defined period (e.g., 60 minutes).

  • Administer ML351 or vehicle via intraperitoneal (IP) injection at a specified dose (e.g., 50 mg/kg) at the time of reperfusion.

  • Monitor the animals for neurological deficits at various time points post-MCAO (e.g., 6, 24, 72 hours).

  • At the end of the experiment, euthanize the animals and perfuse the brains.

  • For Infarct Volume Assessment: Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • For Histological and Molecular Analysis: Process brain tissue for immunohistochemistry to assess markers of inflammation, apoptosis, and neuronal damage. Brain homogenates can be used for ELISA to measure cytokine levels or for Western blotting.

In_Vivo_Stroke_Model_Workflow Induce_MCAO Induce MCAO in Mice Administer_ML351 Administer ML351 or Vehicle (IP) Induce_MCAO->Administer_ML351 Assess_Neurological_Deficit Assess Neurological Deficits Administer_ML351->Assess_Neurological_Deficit Euthanize_and_Collect_Tissue Euthanize and Collect Brain Tissue Assess_Neurological_Deficit->Euthanize_and_Collect_Tissue Analyze_Outcomes Analyze Outcomes (Infarct Volume, Histology, etc.) Euthanize_and_Collect_Tissue->Analyze_Outcomes

Figure 3: General workflow for testing ML351 in a mouse model of ischemic stroke.

Protocol 4: In Vivo Mouse Model of Type 1 Diabetes

This protocol outlines the use of ML351 in a streptozotocin (STZ)-induced model of type 1 diabetes.[3][4][15]

Animals:

  • Male C57BL/6J mice

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (for STZ preparation)

  • ML351

  • Vehicle solution (80:17:3 PBS:Cremophor:Ethanol)

  • Glucometer and glucose test strips

  • Reagents for islet isolation and analysis

Procedure:

  • Induce diabetes by administering multiple low doses of STZ (e.g., 40-55 mg/kg, IP) for 5 consecutive days.

  • Administer ML351 (e.g., 10 mg/kg, IP daily) or vehicle. Treatment can be initiated before, during, or after STZ administration, depending on the study design (preventative or therapeutic).

  • Monitor blood glucose levels and body weight regularly.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

  • At the end of the study, euthanize the animals and collect pancreata.

  • Isolate pancreatic islets to assess β-cell mass, function (e.g., glucose-stimulated insulin secretion), and markers of oxidative stress and apoptosis.

Conclusion

ML351 is a valuable research tool for investigating the role of 15-LOX-1 in inflammatory processes. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo models of inflammation. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of 15-LOX-1 inhibition in various inflammatory diseases. It is recommended that researchers optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for the 15-LOX-1 Inhibitor ML351 in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), in various animal model studies. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of 15-LOX-1 inhibition in diseases with inflammatory and oxidative stress components.

Introduction

15-Lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice, is a key enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators.[1] Upregulation of 15-LOX-1 has been implicated in the pathophysiology of numerous diseases, including ischemic stroke, type 1 diabetes, neurodegenerative disorders, and certain cancers.[1][2] ML351 is a novel, potent, and selective small-molecule inhibitor of human 15-LOX-1 with an IC50 of approximately 200 nM.[1][2] It exhibits excellent selectivity over other lipoxygenase and cyclooxygenase isoforms.[1] Notably, ML351 has demonstrated efficacy in various preclinical animal models, making it a valuable tool for investigating the role of 15-LOX-1 in disease and for developing novel therapeutic strategies.[1][2]

Applications in Animal Models

ML351 has been successfully utilized in rodent models of ischemic stroke and type 1 diabetes to explore the therapeutic benefits of 15-LOX-1 inhibition.

Ischemic Stroke

In mouse and rat models of ischemic stroke, ML351 has been shown to reduce infarct volume, decrease neuroinflammation, and improve neurological outcomes.[3][4][5] It is believed to exert its neuroprotective effects by inhibiting the production of pro-inflammatory lipid mediators and reducing oxidative stress in the brain.[3][5]

Type 1 Diabetes

In mouse models of type 1 diabetes, ML351 has demonstrated the ability to protect pancreatic β-cells from autoimmune destruction, preserve β-cell mass, and prevent the development of hyperglycemia.[2][6] The protective mechanism involves the reduction of oxidative stress and inflammation within the pancreatic islets.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of ML351 in key animal model studies.

Table 1: Effects of ML351 in a Mouse Model of Ischemic Stroke (Ischemia/Reperfusion) [4][5]

ParameterVehicle ControlML351 (50 mg/kg)Percent Change
Infarct Volume (mm³) at 6h77.8 ± (SEM)38.0 ± (SEM)↓ 51.2%
Infarct Volume (mm³) at 24h68.4 ± (SEM)37.0 ± (SEM)↓ 46.0%
Infarct Volume (mm³) at 72h74.2 ± (SEM)46.0 ± (SEM)↓ 38.0%
Neurological Deficit ScoreHigher (worse)Significantly Lower (better)Improved
Lipid Peroxidation (MDA)IncreasedAttenuated
Pro-inflammatory CytokinesIncreasedDecreased

Table 2: Effects of ML351 in a Mouse Model of Type 1 Diabetes (Streptozotocin-Induced) [2][6]

ParameterVehicle ControlML351Outcome
Blood Glucose LevelsElevatedMaintained in normal rangePrevention of hyperglycemia
β-cell MassReducedPreservedProtection from destruction
β-cell Oxidative StressIncreasedReduced
Glucose-Stimulated Insulin Secretion (in vitro)ImpairedImproved

Experimental Protocols

Protocol 1: Administration of ML351 in a Mouse Model of Ischemic Stroke

This protocol is based on studies using a transient middle cerebral artery occlusion (MCAO) model.[4][5][7]

Materials:

  • Male Swiss Albino or C57BL/6J mice (8-12 weeks old)

  • ML351

  • Vehicle (e.g., 80:17:3 PBS:cremophor:ethanol or DMSO)[2][4]

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Maintain body temperature at 37°C throughout the surgical procedure.

  • Induction of Ischemia: Induce focal cerebral ischemia by MCAO for a predetermined duration (e.g., 1 hour).[4]

  • ML351 Preparation: Prepare a solution of ML351 in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose).

  • ML351 Administration: At the time of reperfusion (removal of the occluding filament), administer ML351 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4][7]

  • Post-operative Care: Allow the animal to recover from anesthesia in a heated cage. Provide soft food and water.

  • Assessment of Outcomes: At selected time points post-MCAO (e.g., 6, 24, 72 hours), assess neurological deficit scores.[4][5]

  • Tissue Collection and Analysis: Euthanize the animals and perfuse the brains. Collect brain tissue for infarct volume measurement (e.g., TTC or Nissl staining), and analysis of inflammatory markers and oxidative stress.[4][5]

Protocol 2: Administration of ML351 in a Mouse Model of Type 1 Diabetes

This protocol is based on studies using a streptozotocin (STZ)-induced model of type 1 diabetes.[2][6]

Materials:

  • Male C57BL/6J mice (e.g., 9 weeks old)[2]

  • ML351

  • Vehicle (80:17:3 PBS:cremophor:ethanol)[2]

  • Streptozotocin (STZ)

  • Citrate buffer (for STZ preparation)

  • Blood glucose monitoring system

  • Syringes and needles for i.p. injection

Procedure:

  • Induction of Diabetes: Induce diabetes by administering multiple low doses of STZ (e.g., 55 mg/kg, i.p.) for 5 consecutive days.[2]

  • ML351 Preparation: Prepare a solution of ML351 in the vehicle.

  • ML351 Administration: Begin daily i.p. injections of ML351 (e.g., 48 mg/kg) or vehicle concurrently with the first STZ injection and continue for the duration of the study.[2]

  • Monitoring of Blood Glucose: Monitor random fed blood glucose levels regularly throughout the study.[2]

  • Glucose Tolerance Test (GTT): Perform an intraperitoneal glucose tolerance test (IPGTT) at a specified time point (e.g., day 8) to assess glucose homeostasis.[2]

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect blood for serum analysis and the pancreas for histological assessment of β-cell mass and insulitis.[2]

Visualization of Pathways and Workflows

G cluster_0 Ischemic Stroke Pathophysiology cluster_1 Therapeutic Intervention Ischemia Ischemia/Reperfusion LOX1_activation ↑ 12/15-LOX Activation Ischemia->LOX1_activation Lipid_Peroxidation ↑ Lipid Peroxidation LOX1_activation->Lipid_Peroxidation Inflammasome ↑ NLRP1/NLRP3 Inflammasome Activation Lipid_Peroxidation->Inflammasome Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammasome->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage & Infarction Neuroinflammation->Neuronal_Damage ML351 ML351 ML351->LOX1_activation Inhibits

Caption: Signaling pathway of 12/15-LOX in ischemic stroke and the inhibitory action of ML351.

G cluster_0 Autoimmune Insulitis in Type 1 Diabetes cluster_1 Therapeutic Intervention Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) LOX1_activation ↑ 12/15-LOX in β-cells & Macrophages Cytokines->LOX1_activation Macrophage Macrophage Infiltration Macrophage->Cytokines ROS ↑ Reactive Oxygen Species (ROS) LOX1_activation->ROS Oxidative_Stress β-cell Oxidative Stress ROS->Oxidative_Stress Beta_cell_dysfunction β-cell Dysfunction & Apoptosis Oxidative_Stress->Beta_cell_dysfunction ML351 ML351 ML351->LOX1_activation Inhibits G start Select Animal Model (e.g., Stroke, Diabetes) protocol Establish Disease Model (e.g., MCAO, STZ induction) start->protocol treatment Administer ML351 or Vehicle (Specify Dose, Route, Frequency) protocol->treatment monitoring Monitor Animal Health & Disease Progression (e.g., Neurological Score, Blood Glucose) treatment->monitoring endpoint Endpoint Determination & Tissue Collection (e.g., Brain, Pancreas) monitoring->endpoint analysis Data Analysis (e.g., Infarct Volume, Histology, Biomarkers) endpoint->analysis conclusion Conclusion analysis->conclusion

References

Application Notes and Protocols: Preparation of "15-LOX-1 Inhibitor 1" Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of "15-LOX-1 inhibitor 1" (CAS 928853-86-5), a selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Adherence to these guidelines is crucial for ensuring the inhibitor's stability, activity, and the reproducibility of experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for "this compound" are summarized in the table below.

ParameterValueReference
CAS Number 928853-86-5[1]
Molecular Formula C₁₆H₁₉N₅S[1]
Formula Weight 313.4 g/mol [1]
Purity ≥95%[1]
IC₅₀ for human 15-LOX-1 19.1 µM[2]
IC₅₀ for soybean 15-LOX (SLO) 19.5 µM[2]
Solubility (DMSO) ≥ 1 mg/mL (≥ 3.19 mM)[3]
Solubility (Chloroform) > 5 mg/mL[1][4]
Appearance A crystalline solid[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO).

Materials:

  • "this compound" (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial containing the solid "this compound" to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a precise amount of the inhibitor using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.134 mg of the compound (Formula Weight: 313.4 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed inhibitor. For 3.134 mg, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the inhibitor, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber-colored microcentrifuge tubes.[3][5]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5] When ready to use, thaw a single aliquot and dilute it to the desired working concentration in the appropriate cell culture medium or buffer.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for using the "this compound" stock solution in cell-based experiments.

Materials:

  • Prepared 10 mM stock solution of "this compound" in DMSO

  • Appropriate cell culture medium or experimental buffer

  • Cells of interest cultured in multi-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Prepare a series of dilutions from the stock solution in your cell culture medium or experimental buffer to achieve the desired final concentrations. Note: It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental conditions, including the vehicle control, to account for any solvent-induced effects. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize cytotoxicity.

  • Cell Treatment: Add the diluted inhibitor or vehicle control to your cultured cells. For example, to treat cells with a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

  • Downstream Analysis: Following incubation, proceed with your planned downstream analyses, such as cell viability assays, protein expression analysis, or measurement of inflammatory markers.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Inhibitor to Room Temperature B Weigh Solid Inhibitor A->B Prevent Condensation C Add Anhydrous DMSO B->C Precise Amount D Vortex to Dissolve C->D Complete Solubilization E Aliquot into Single-Use Vials D->E Avoid Freeze-Thaw Cycles F Store at -20°C or -80°C E->F Maintain Stability G Thaw and Dilute for Experiments F->G Ready for Use

Caption: Workflow for preparing this compound stock solution.

Simplified 15-LOX-1 Signaling Pathway

G Simplified 15-LOX-1 Signaling Pathway cluster_upstream Upstream Regulation cluster_pathway 15-LOX-1 Activity cluster_downstream Downstream Effects IL4_IL13 IL-4 / IL-13 IL4R IL-4 Receptor α IL4_IL13->IL4R STAT6 STAT6 IL4R->STAT6 ALOX15_exp ALOX15 Gene Expression STAT6->ALOX15_exp Transcription LOX15_1 15-LOX-1 ALOX15_exp->LOX15_1 Translation AA Arachidonic Acid HpETE 15(S)-HpETE AA->HpETE Oxygenation HETE 15(S)-HETE HpETE->HETE Reduction inflammation Inflammation HETE->inflammation ferroptosis Ferroptosis HETE->ferroptosis cancer_progression Cancer Progression HETE->cancer_progression Inhibitor This compound Inhibitor->LOX15_1 Inhibition

Caption: Simplified 15-LOX-1 signaling pathway and point of inhibition.

References

Application Notes and Protocols for Inducing Ferroptosis in Cell Lines using 15-LOX-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. The enzyme 15-lipoxygenase-1 (15-LOX-1) has been identified as a key player in the execution of ferroptosis. It catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) within phosphatidylethanolamines (PEs) in cellular membranes, generating lipid hydroperoxides that drive this lethal process. A critical aspect of 15-LOX-1's pro-ferroptotic activity is its interaction with the scaffolding protein, phosphatidylethanolamine-binding protein 1 (PEBP1). The 15-LOX-1/PEBP1 complex exhibits a substrate specificity shift, favoring the oxygenation of PUFA-PEs, which are potent death signals in ferroptosis.[1][2]

Inhibition of 15-LOX-1, therefore, presents a therapeutic strategy to mitigate ferroptosis-mediated cell death in various pathological contexts. Conversely, understanding the mechanism of 15-LOX-1-dependent ferroptosis is crucial for developing novel cancer therapies that leverage this cell death pathway. These application notes provide an overview and detailed protocols for utilizing specific 15-LOX-1 inhibitors to study and modulate ferroptosis in various cell lines.

Featured 15-LOX-1 Inhibitors

This document focuses on several inhibitors that have been characterized for their ability to modulate 15-LOX-1 activity and protect against ferroptosis.

  • PD146176: A selective 15-LOX-1 inhibitor.

  • Compound 9c (also known as i472): A potent 15-LOX-1 inhibitor.

  • FerroLOXIN-1 and FerroLOXIN-2: Novel inhibitors that specifically target the 15-LOX/PEBP1 complex.[3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of the featured 15-LOX-1 inhibitors in various cell lines.

Table 1: PD146176 Efficacy in Inhibiting Ferroptosis

Cell LineFerroptosis InducerPD146176 ConcentrationEffectReference
JurkatRSL31 µMSignificantly reduced cell death[5]
Molt-4RSL3Not specifiedSignificantly reduced cell death[5]

Table 2: Compound 9c (i472) Efficacy in Inhibiting Ferroptosis

Cell LineAssayIC50/Effective ConcentrationEffectReference
Recombinant 15-LOX-1Enzyme ActivityIC50 = 0.19 µMPotent inhibition
RAW 264.7Cell Viability (LPS-induced)5 µM20% increase in viability

Table 3: FerroLOXIN-1 and FerroLOXIN-2 Efficacy in Inhibiting RSL3-Induced Ferroptosis

InhibitorCell LineEC50/Effective ConcentrationEffectReference
FerroLOXIN-1HBE~100 nMProtection against ferroptosis[3][4]
FerroLOXIN-2HBE~100 nMProtection against ferroptosis[3][4]
FerroLOXIN-1HT-1080, Caco2, A375, FHs 74 Int0.1, 0.5, 1 µMFull protection against RSL3-induced ferroptosis[3]
FerroLOXIN-2HT-1080, Caco2, A375, FHs 74 Int0.1, 0.5, 1 µMFull protection against RSL3-induced ferroptosis[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of 15-LOX-1/PEBP1 in Ferroptosis

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PE PUFA-PE L_OOH Lipid Hydroperoxides (PUFA-PE-OOH) Ferroptosis Ferroptosis L_OOH->Ferroptosis LOX15 15-LOX-1 Complex 15-LOX-1/PEBP1 Complex LOX15->Complex PEBP1 PEBP1 PEBP1->Complex Complex->L_OOH O2 GPX4 GPX4 GPX4->PUFA_PE Detoxification GSSG GSSG GSH GSH RSL3 RSL3 RSL3->GPX4 Inhibition Inhibitor 15-LOX-1 Inhibitor (e.g., FerroLOXINs) Inhibitor->Complex Inhibition

15-LOX-1/PEBP1 signaling pathway in ferroptosis.
Experimental Workflow for Assessing 15-LOX-1 Inhibitor Efficacy

experimental_workflow cluster_assays Ferroptosis Readouts start Seed Cells in Multi-well Plates incubation1 Incubate (e.g., 24h) start->incubation1 treatment Treat with: 1. Vehicle Control 2. Ferroptosis Inducer (e.g., RSL3) 3. 15-LOX-1 Inhibitor + Inducer 4. Inhibitor Alone incubation1->treatment incubation2 Incubate for a defined period (e.g., 4-24h) treatment->incubation2 viability Cell Viability Assay (e.g., CellTiter-Glo) incubation2->viability lipid_ros Lipid Peroxidation Assay (e.g., C11-BODIPY) incubation2->lipid_ros gsh_assay Glutathione Assay (e.g., GSH/GSSG-Glo) incubation2->gsh_assay analysis Data Analysis and Comparison viability->analysis lipid_ros->analysis gsh_assay->analysis

References

Application Notes and Protocols for Western Blot Analysis of 15-LOX-1 Expression Following Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolism of polyunsaturated fatty acids, producing bioactive lipid mediators that are implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and certain cancers.[1][2][3] As a therapeutic target, the development and characterization of 15-LOX-1 inhibitors are of significant interest. Western blotting is a fundamental technique used to detect and quantify changes in protein expression levels.[4][5] This document provides detailed protocols for the analysis of 15-LOX-1 protein expression in cell lysates after treatment with a specific inhibitor, guidance on data presentation, and visual representations of the experimental workflow and the associated signaling pathway.

Data Presentation

Quantitative analysis of Western blot data provides a semi-quantitative comparison of protein levels between different samples.[6] Densitometry is used to measure the intensity of the protein bands, which is then normalized to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in sample loading.[6][7] The following table illustrates how to present the quantitative data from a Western blot experiment investigating the effect of an inhibitor on 15-LOX-1 expression.

Table 1: Densitometric Analysis of 15-LOX-1 Expression After Inhibitor Treatment

Treatment Group15-LOX-1 Band Intensity (Arbitrary Units)β-actin Band Intensity (Arbitrary Units)Normalized 15-LOX-1 Expression (15-LOX-1 / β-actin)Fold Change vs. Vehicle Control
Vehicle Control15,00020,0000.751.00
Inhibitor (1 µM)12,50021,0000.600.80
Inhibitor (5 µM)8,00019,5000.410.55
Inhibitor (10 µM)4,50020,5000.220.29
Positive Control (e.g., LPS)25,00019,0001.321.76

Experimental Protocols

This section provides a detailed step-by-step protocol for performing Western blot analysis of 15-LOX-1 expression.

Cell Culture and Inhibitor Treatment
  • Cell Seeding: Plate an appropriate cell line (e.g., RAW 264.7 macrophages) in culture dishes and grow until they reach 70-80% confluency.[8]

  • Inhibitor Preparation: Prepare stock solutions of the 15-LOX-1 inhibitor in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentrations in cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control. Include a positive control if applicable (e.g., a known inducer of 15-LOX-1 expression like LPS).[9][10]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction (Cell Lysis)[11][12][13]
  • Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis Buffer Addition: Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 100 mm dish).[11][12][13]

  • Cell Scraping: Use a cold plastic cell scraper to scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation and Agitation: Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.[11][12]

SDS-PAGE and Protein Transfer[5][16][17]
  • Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) from each sample with an equal volume of 2x Laemmli sample buffer.[11]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins based on their size.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[14][15]

Immunoblotting[17][18]
  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 15-LOX-1, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in the blocking buffer, for 1 hour at room temperature.[16][15]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis[6][7]
  • Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[16]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[6][16]

  • Loading Control: To normalize for protein loading, strip the membrane and re-probe it with a primary antibody for a housekeeping protein (e.g., β-actin, GAPDH). Alternatively, a parallel gel can be run and stained with Coomassie Blue or a total protein stain can be used on the membrane.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[1][7] Normalize the intensity of the 15-LOX-1 band to the intensity of the corresponding loading control band.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of 15-LOX-1 expression after inhibitor treatment.

G cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting detection Detection immunoblotting->detection densitometry Densitometry detection->densitometry normalization Normalization densitometry->normalization

Caption: Experimental workflow for Western blot analysis.

15-LOX-1 Signaling Pathway

15-LOX-1 is involved in inflammatory signaling pathways. Its products can influence the activation of transcription factors such as NF-κB, which in turn regulates the expression of various pro-inflammatory genes.[9][17][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA PUFAs (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 Lipid_Peroxides Lipid Peroxides (e.g., 15-HpETE) LOX15_1->Lipid_Peroxides Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15_1 NFkB_activation NF-κB Activation Lipid_Peroxides->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression

Caption: Simplified 15-LOX-1 signaling pathway.

References

Unveiling Cellular Responses to 15-LOX-1 Inhibition: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the analysis of cells treated with "15-LOX-1 inhibitor 1" using flow cytometry. These guidelines focus on assessing the inhibitor's effects on apoptosis, cell cycle progression, and oxidative stress, offering a comprehensive framework for investigating the cellular impact of 15-Lipoxygenase-1 (15-LOX-1) modulation.

Introduction to 15-LOX-1 and its Inhibition

15-Lipoxygenase-1 (15-LOX-1) is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides.[1][2] These molecules are key signaling mediators involved in various cellular processes, including inflammation, cell differentiation, and oxidative stress.[1][2][3] Dysregulation of 15-LOX-1 activity has been implicated in the pathophysiology of several diseases, making it a significant target for therapeutic intervention. "this compound" is a novel small molecule designed to specifically suppress the enzymatic activity of 15-LOX-1, thereby mitigating its downstream effects. This document outlines the use of flow cytometry to elucidate the cellular consequences of treatment with this inhibitor.

Application Note 1: Assessment of Apoptosis Induction

Inhibition of 15-LOX-1 has been shown to protect cells from certain types of regulated cell death by reducing the formation of oxidative mediators.[1][2] This application note describes the use of Annexin V and Propidium Iodide (PI) staining to quantify the extent of apoptosis in cells treated with "this compound". Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Expected Outcomes

Treatment with an apoptosis-inducing agent is expected to increase the percentage of Annexin V-positive cells. Co-treatment with "this compound" is hypothesized to rescue cells from apoptosis, leading to a decrease in the apoptotic population and an increase in the live cell population.

Data Presentation: Apoptosis Analysis
Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Apoptosis Inducer45.8 ± 3.535.1 ± 2.919.1 ± 2.2
Apoptosis Inducer + this compound (1 µM)65.3 ± 2.820.7 ± 2.114.0 ± 1.9
Apoptosis Inducer + this compound (10 µM)82.1 ± 3.110.4 ± 1.57.5 ± 1.3
This compound (10 µM) only94.8 ± 2.32.7 ± 0.62.5 ± 0.5

Application Note 2: Cell Cycle Analysis

Cell cycle progression is a tightly regulated process that can be disrupted by various cellular stressors, including those mediated by 15-LOX-1 activity. This application note details the use of Propidium Iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with "this compound".

Expected Outcomes

A cytotoxic agent may induce cell cycle arrest at specific checkpoints, leading to an accumulation of cells in the corresponding phase. The protective effects of "this compound" may allow cells to progress more normally through the cell cycle in the presence of a stressor.

Data Presentation: Cell Cycle Analysis
Treatment Group% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
Untreated Control65.4 ± 4.220.1 ± 2.514.5 ± 2.11.8 ± 0.5
Cytotoxic Agent40.2 ± 3.815.3 ± 2.130.5 ± 3.314.0 ± 2.0
Cytotoxic Agent + this compound (1 µM)50.1 ± 4.018.2 ± 2.325.7 ± 2.96.0 ± 1.1
Cytotoxic Agent + this compound (10 µM)60.5 ± 4.119.5 ± 2.418.0 ± 2.52.0 ± 0.6
This compound (10 µM) only64.9 ± 4.320.5 ± 2.614.6 ± 2.21.9 ± 0.4

Application Note 3: Measurement of Intracellular Oxidative Stress

The enzymatic activity of 15-LOX-1 directly contributes to the generation of lipid peroxides, a major component of intracellular reactive oxygen species (ROS).[1][2] This application note describes a method to quantify changes in intracellular ROS levels using a cell-permeant fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Expected Outcomes

Stimulation with an oxidative stress-inducing agent should lead to a significant increase in intracellular ROS levels, detectable as an increase in DCF fluorescence. "this compound" is expected to attenuate this increase by blocking the production of lipid peroxides.

Data Presentation: Oxidative Stress Analysis
Treatment GroupMean Fluorescence Intensity (MFI) of DCF
Untreated Control150 ± 25
Oxidative Stress Inducer850 ± 75
Oxidative Stress Inducer + this compound (1 µM)525 ± 50
Oxidative Stress Inducer + this compound (10 µM)250 ± 30
This compound (10 µM) only160 ± 28

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Seed and treat cells with "this compound" and/or an apoptosis-inducing agent for the desired duration.

  • Harvest cells, including any floating cells from the supernatant, and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, using appropriate compensation controls for FITC and PI.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Culture and treat cells with "this compound" and/or a cytotoxic agent for the desired time.

  • Harvest approximately 1-2 x 10^6 cells and wash with PBS.

  • Fix the cells by adding the pellet to 5 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data on a linear scale to resolve the different DNA content peaks.[4]

Protocol 3: Oxidative Stress Analysis using H2DCFDA

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Plate cells and treat with "this compound" and/or an oxidative stress-inducing agent.

  • At the end of the treatment period, load the cells with 5-10 µM H2DCFDA in pre-warmed PBS or serum-free media.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Harvest the cells and resuspend in PBS.

  • Immediately analyze the fluorescence intensity of DCF by flow cytometry, using an excitation wavelength of 488 nm and measuring emission at ~530 nm.

Visualizations

G cluster_0 PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX1 15-LOX-1 PUFA->LOX1 LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX1->LipidPeroxides ROS Increased Oxidative Stress (ROS) LipidPeroxides->ROS Apoptosis Apoptosis ROS->Apoptosis Inhibitor This compound Inhibitor->LOX1

Caption: 15-LOX-1 signaling pathway and point of inhibition.

G cluster_1 Start Start: Cell Culture Treatment Treat cells with This compound +/- Stressor Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Fluorescent Probes (e.g., Annexin V/PI) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis End End: Data Interpretation Analysis->End

Caption: General experimental workflow for flow cytometry analysis.

G cluster_2 LOX1_active Active 15-LOX-1 ROS_high High Oxidative Stress LOX1_active->ROS_high LOX1_inhibited Inhibited 15-LOX-1 ROS_low Low Oxidative Stress LOX1_inhibited->ROS_low Apoptosis_high Increased Apoptosis ROS_high->Apoptosis_high CellCycle_arrest Cell Cycle Arrest ROS_high->CellCycle_arrest Apoptosis_low Decreased Apoptosis ROS_low->Apoptosis_low CellCycle_normal Normal Cell Cycle ROS_low->CellCycle_normal

References

Application Notes and Protocols for 15-LOX-1 Inhibitor 1 in Precision-Cut Lung Slices (PCLS) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 15-Lipoxygenase-1 (15-LOX-1) inhibitors in ex vivo precision-cut lung slices (PCLS) models. This document outlines the scientific background, detailed experimental protocols, and expected outcomes for investigating the therapeutic potential of 15-LOX-1 inhibition in inflammatory lung diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Scientific Background

15-Lipoxygenase-1 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators.[1] In the context of lung physiology, 15-LOX-1 and its products have been implicated in both pro-inflammatory and anti-inflammatory responses.[2][3] Increased expression and activity of 15-LOX-1 are associated with inflammatory lung disorders, where it can contribute to inflammation, mucus secretion, and oxidative stress.[4][5] Inhibition of 15-LOX-1, therefore, presents a promising therapeutic strategy for mitigating lung inflammation.[1] The PCLS model offers a significant advantage over traditional cell culture by preserving the complex three-dimensional architecture and cellular heterogeneity of the lung, providing a more physiologically relevant system for drug evaluation.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory activity of various 15-LOX-1 inhibitors and their effects on cellular models and PCLS.

Table 1: In Vitro Inhibitory Activity of Selected 15-LOX-1 Inhibitors

InhibitorTargetIC50 ValueAssay SystemReference
9c (i472)15-LOX-10.19 µMRecombinant Enzyme[8]
14dh-15-LOX-136 nM (Ki)Recombinant Enzyme[2]
PD-146176r-12/15-LOX3.81 µMRecombinant Enzyme[1][8]
BLX388715-LOX-132 nMCell-free Enzyme Assay[9]

Table 2: Cellular and Ex Vivo Effects of 15-LOX-1 Inhibitors

InhibitorConcentrationModel SystemEffectReference
9c (i472)5 µMRAW 264.7 Macrophages20% increase in viability after LPS stimulation[1][8]
14d< 12.5 µMRAW 264.7 MacrophagesNo effect on cell viability[2]
14dNot SpecifiedMouse PCLSSignificant increase in IL-10 gene expression; a small but significant downregulation of IL-1β and IL-6[2]
PD14617610 µMHuman Lung MacrophagesReduced release of chemokines induced by LPS and Th2 cytokines[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of 15-LOX-1 in inflammation and the point of intervention for 15-LOX-1 inhibitors.

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides NFkB NF-κB Activation LipidPeroxides->NFkB augments Inhibitor 15-LOX-1 Inhibitor 1 Inhibitor->LOX15 Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, Cytokines) NFkB->Inflammation CellDeath Cell Death Inflammation->CellDeath

15-LOX-1 Inflammatory Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation and Culture of Precision-Cut Lung Slices (PCLS)

This protocol is adapted from established methods for preparing PCLS from mouse or human lung tissue.[6][10]

Materials:

  • Fresh lung tissue (mouse or human)

  • Low-melting point agarose (1.5-3% in culture medium)

  • Culture Medium: DMEM with 1% Penicillin-Streptomycin and 0.1% Amphotericin B

  • Vibratome or tissue slicer (e.g., Compresstome®)

  • Biopsy punch (8 mm)

  • 24-well culture plates

  • Ice-cold sterile PBS

Procedure:

  • Inflate the lungs or lung lobes with warm (37°C) low-melting point agarose solution via the trachea (for whole mouse lungs) or main bronchus (for human lung sections).

  • Allow the agarose to solidify by placing the tissue on ice for 10-15 minutes.

  • Using a biopsy punch, create tissue cores from the agarose-inflated lung.

  • Mount the tissue core onto the specimen tube of the vibratome.

  • Cut slices to a thickness of 450-500 µm in a bath of ice-cold PBS.

  • Transfer the PCLS to 24-well plates containing pre-warmed culture medium.

  • Incubate the PCLS overnight at 37°C and 5% CO2 to allow for recovery and removal of residual agarose.

  • The following day, wash the PCLS three times with fresh, pre-warmed culture medium before starting the experiment.

Protocol 2: Treatment of PCLS with this compound

Materials:

  • Prepared PCLS in culture

  • This compound stock solution (in DMSO or appropriate vehicle)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), 10 ng/mL, and Interferon-gamma (IFNγ), 10 ng/mL)

  • Culture medium

Procedure:

  • Replace the culture medium of the PCLS with fresh medium.

  • Prepare working concentrations of the 15-LOX-1 inhibitor by diluting the stock solution in culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Add the desired concentration of the 15-LOX-1 inhibitor or vehicle control to the respective wells. Pre-incubate for 1 hour.

  • Introduce the inflammatory stimulus (e.g., LPS/IFNγ) to the appropriate wells.

  • Incubate the PCLS for the desired experimental duration (e.g., 24 hours).

  • At the end of the incubation, collect the culture supernatant for cytokine analysis and the PCLS for viability assays or gene expression analysis.

Protocol 3: Assessment of PCLS Viability (MTT Assay)

This protocol is a standard method to assess cell viability in PCLS.[10]

Materials:

  • Treated PCLS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 48-well plate

  • 96-well plate for absorbance reading

Procedure:

  • Transfer individual PCLS to a 48-well plate (one slice per well).

  • Remove the culture medium and add 250 µL of 10% MTT solution (diluted in culture medium) to each well.

  • Incubate for 1 hour at 37°C.

  • Remove the MTT solution and add 250 µL of DMSO to solubilize the formazan crystals. Incubate for 10 minutes with gentle shaking.

  • Transfer 200 µL of the solution from each well to a 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for analyzing changes in gene expression in PCLS.

Materials:

  • Treated PCLS

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL10, IL1B, IL6, NOS2) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Homogenize the PCLS and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for studying the effects of a 15-LOX-1 inhibitor in PCLS.

PCLS_Experimental_Workflow start Start: Obtain Lung Tissue prep_pcls Prepare Precision-Cut Lung Slices (PCLS) start->prep_pcls culture_pcls Culture PCLS Overnight prep_pcls->culture_pcls treatment Treat PCLS: 1. Vehicle Control 2. This compound 3. Stimulus + Vehicle 4. Stimulus + Inhibitor culture_pcls->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest Supernatant and PCLS incubation->harvest analysis Downstream Analysis harvest->analysis elisa Cytokine Analysis (ELISA) on Supernatant analysis->elisa viability Viability Assay (MTT) on PCLS analysis->viability qpcr Gene Expression (RT-qPCR) on PCLS analysis->qpcr

Experimental Workflow for PCLS Studies.

References

Troubleshooting & Optimization

"15-LOX-1 inhibitor 1" solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-LOX-1 Inhibitor 1 (also known as 9c or i472; CAS Number: 2349374-37-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1). Its primary mechanism of action is the inhibition of 15-LOX-1, which is involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. By inhibiting this enzyme, the compound can modulate inflammatory pathways and protect cells from lipid peroxidation and certain types of cell death.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and is slightly soluble in methanol. For in vivo studies, a common vehicle is a mixture of 10% DMSO and 90% corn oil.

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the stability and activity of the inhibitor. Please refer to the stability data table below for detailed storage conditions for both the solid compound and solutions.

Q4: I am observing precipitation of the inhibitor after diluting my DMSO stock into aqueous buffer or cell culture media. What can I do?

A4: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Please refer to the "Troubleshooting Guide: Solubility Issues" section for detailed recommendations.

Q5: Is there any known instability of this compound in cell culture media at 37°C?

Data Presentation

Solubility Data
SolventConcentrationObservationSource
DMSOSoluble (quantitative data not specified)-Multiple Vendors
MethanolSlightly soluble (quantitative data not specified)-Multiple Vendors
10% DMSO, 90% Corn Oil≥ 1 mg/mL (2.42 mM)Clear solutionMedchemExpress
Stability Data
FormStorage TemperatureDurationSource
Solid (Powder)-20°C3 yearsCliniSciences
In Solvent (DMSO)-80°C1 yearCliniSciences
In Solvent (DMSO)-80°C6 monthsMedchemExpress
In Solvent (DMSO)-20°C1 monthMedchemExpress

Troubleshooting Guide: Solubility and Stability Issues

This guide addresses common problems encountered during the handling and use of this compound.

Issue 1: Precipitation in Aqueous Solutions (e.g., PBS, Cell Culture Media)

Cause: this compound has poor aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the inhibitor can precipitate out of solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to use a lower final concentration of the inhibitor in your assay.

  • Increase the Percentage of Co-solvent: For in vitro assays, it may be possible to include a small, non-toxic percentage of a co-solvent like DMSO in the final assay buffer. However, always run a vehicle control to ensure the solvent does not affect the experimental outcome.

  • Use a Surfactant: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is often sufficient.

  • Employ Solubilizing Agents: For certain applications, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to enhance aqueous solubility.

  • Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any small particles that may have formed.

  • Warm the Solution: Gently warming the solution to 37°C may help to increase the solubility.

Issue 2: Inconsistent Experimental Results

Cause: This could be due to the degradation of the inhibitor in your experimental system, especially during long incubation times at 37°C.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before use.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Refresh the Compound: For long-term cell culture experiments (e.g., >24 hours), consider replacing the media with fresh media containing a newly diluted inhibitor at regular intervals.

  • Protect from Light: While not explicitly stated for this compound, many indole-based molecules can be light-sensitive. It is good practice to protect solutions from direct light.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 412.87 g/mol ). For example, to prepare 1 mL of a 10 mM stock, weigh out 4.13 mg.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store: Store the stock solution in small aliquots at -80°C for up to 1 year.

Protocol for Preparing Working Dilutions for Cell Culture Experiments
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the inhibitor in cell culture medium without serum. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in serum-free media to get a 100 µM intermediate solution.

  • Final Dilution: Add the intermediate dilution (or directly from the stock for higher concentrations) to your cell culture plate containing media with serum. Gently mix by pipetting or swirling the plate. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.

  • Incubate: Proceed with your experiment.

Visualizations

experimental_workflow_solubility cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh Solid Inhibitor add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution (in serum-free media) thaw->intermediate final Add to Final Assay Volume (in complete media) intermediate->final observe Precipitation Observed? final->observe sol_1 Decrease Final Concentration observe->sol_1 Yes sol_2 Add Surfactant (e.g., Tween-80) observe->sol_2 Yes sol_3 Brief Sonication observe->sol_3 Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_inhibition PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 LipidPeroxides Lipid Peroxides LOX15_1->LipidPeroxides Inhibitor This compound Inhibitor->LOX15_1 Inflammation Inflammation & Cell Death LipidPeroxides->Inflammation

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Optimizing "15-LOX-1 Inhibitor 1" Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "15-LOX-1 inhibitor 1" in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 15-LOX-1 inhibitors?

15-Lipoxygenase-1 (15-LOX-1) is an enzyme that catalyzes the formation of lipid peroxides from polyunsaturated fatty acids like arachidonic and linoleic acid.[1] These lipid peroxides are involved in oxidative stress and can trigger regulated cell death processes such as ferroptosis.[1][2] 15-LOX-1 inhibitors block this enzymatic activity, thereby reducing the production of lipid peroxides.[1][2] This inhibition can protect cells from certain types of cell death and modulate inflammatory responses.[1][2] There is also evidence of crosstalk between the 15-LOX-1 pathway and other signaling pathways, such as the NF-κB pathway, which is also involved in inflammation and cell survival.[1][2]

Q2: What is a typical starting concentration range for a 15-LOX-1 inhibitor in a cell-based assay?

The optimal concentration of a 15-LOX-1 inhibitor is highly dependent on the specific compound, the cell line being used, and the experimental endpoint. However, a general starting point can be derived from published half-maximal inhibitory concentration (IC50) values. It is advisable to perform a dose-response experiment starting from a wide range, for instance, from 0.01 µM to 100 µM, to determine the optimal concentration for your specific experimental setup.[3][4] For potent inhibitors with low nanomolar IC50 values, the starting concentration range should be adjusted accordingly.

Q3: My 15-LOX-1 inhibitor shows high potency in biochemical assays but weak activity in my cell-based assay. What could be the reason?

This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: Intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors.[5]

  • Inhibitor Stability and Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Off-target Effects: At higher concentrations, the inhibitor might have off-target effects that mask its intended activity.

Q4: How can I assess the cytotoxicity of my 15-LOX-1 inhibitor?

It is crucial to determine the concentration range at which the inhibitor does not cause significant cell death. This can be assessed using standard cytotoxicity assays such as:

  • MTS/MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.[3]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.[3]

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes will take up the dye.

  • Annexin V/Propidium Iodide (PI) Staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry.

It is recommended to perform these assays in parallel with your functional experiments to ensure that the observed effects are not due to general toxicity. For example, one study found that the 15-LOX-1 inhibitor 14d did not affect RAW 264.7 cell viability at concentrations below 12.5 μM.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inhibitor precipitates in cell culture medium. Poor aqueous solubility of the compound.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically < 0.5%) to avoid solvent-induced cytotoxicity.[5] - Consider using a formulation aid or a different salt form of the inhibitor if available.
High variability in experimental results. - Uneven cell seeding. - Edge effects in multi-well plates. - Inconsistent incubation times.- Ensure a homogenous single-cell suspension before seeding.[5] - Avoid using the outermost wells of a microplate or fill them with sterile PBS or media to minimize evaporation.[5] - Adhere to a strict and consistent incubation schedule.
No or weak inhibitory effect observed. - Inhibitor concentration is too low. - Cell line is not sensitive to 15-LOX-1 inhibition. - The inhibitor has degraded.- Perform a dose-response experiment to determine the IC50 in your specific cell line.[5] - Confirm that your cell line expresses 15-LOX-1 and that the pathway is active under your experimental conditions. - Use a fresh aliquot of the inhibitor and avoid repeated freeze-thaw cycles of the stock solution.[4]
Unexpected or off-target effects. The inhibitor concentration is too high, leading to binding to other cellular targets.- Use the lowest effective concentration determined from your dose-response experiments. - If possible, test the inhibitor in a 15-LOX-1 knockout/knockdown cell line to confirm target specificity. - Consult literature for known off-target effects of the inhibitor or similar chemical scaffolds.[6]

Data Presentation

Table 1: Examples of 15-LOX-1 Inhibitors and their Reported IC50 Values

InhibitorIC50 ValueTargetReference
PD-1461763.81 µMr-12/15-LOX[1]
Eleftheriadis-14d90 nMh-15-LOX-1[1]
ML351200 nMh-15-LOX-1[3]
Compound 9c (i472)0.19 µM15-LOX-1[1][2]
Haydi-4b3.84 µM15-LOX-1[1]
Tryptamine sulfonamide21 nMr12/15-LOX[3]

Note: IC50 values can vary depending on the assay conditions and the specific enzyme isoform.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response Curve)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution of the 15-LOX-1 inhibitor in complete cell culture medium. A typical concentration range to test is 0.01, 0.1, 1, 10, 25, and 50 µM.[4] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired functional assay (e.g., measuring the production of a downstream metabolite, assessing cell proliferation, or quantifying the expression of a target gene).

  • Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Inhibitor Cytotoxicity using MTS Assay

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Inhibitor Treatment: Treat the cells with the same serial dilutions of the inhibitor and vehicle control as in Protocol 1. Include a set of wells with untreated cells as a positive control for viability and a set of wells with a known cytotoxic agent as a negative control.

  • Incubation: Incubate the plate for the same duration as your functional assay.

  • MTS Reagent Addition: Approximately 1-4 hours before the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate at 37°C until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the concentration at which the inhibitor becomes cytotoxic.

Mandatory Visualizations

Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 Lipid_Peroxides Lipid Peroxides (e.g., 15-HpETE) LOX15_1->Lipid_Peroxides Catalyzes Oxidative_Stress Oxidative Stress Lipid_Peroxides->Oxidative_Stress NFkB_Pathway NF-κB Pathway Lipid_Peroxides->NFkB_Pathway Augments Activation Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Inflammation Inflammation NFkB_Pathway->Inflammation Inhibitor This compound Inhibitor->LOX15_1 Inhibits

Caption: Simplified signaling pathway of 15-LOX-1 and the point of intervention for "this compound".

Experimental_Workflow start Start: Define Cell Line and Endpoint dose_response 1. Dose-Response Experiment (e.g., 0.01 - 100 µM) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTS, LDH) start->cytotoxicity determine_ic50 3. Determine IC50 for Functional Effect dose_response->determine_ic50 determine_cc50 4. Determine CC50 for Cytotoxicity cytotoxicity->determine_cc50 select_conc 5. Select Non-Toxic Working Concentration (Typically 3-10x IC50, but well below CC50) determine_ic50->select_conc determine_cc50->select_conc functional_assay 6. Perform Main Functional Assays select_conc->functional_assay end End: Analyze and Interpret Results functional_assay->end

Caption: Experimental workflow for optimizing "this compound" concentration in cell-based assays.

References

Technical Support Center: Troubleshooting Off-Target Effects of 15-LOX-1 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of "15-LOX-1 inhibitor 1," a representative small molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 15-LOX-1 inhibitors?

15-LOX-1 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce lipid hydroperoxides.[1] These products are involved in various physiological and pathological processes, including inflammation and cell death.[1][2] 15-LOX-1 inhibitors work by binding to the enzyme, often at its active site, to prevent this catalytic activity.[3] This can occur through competitive, non-competitive, or mixed-type inhibition mechanisms.[3]

Q2: What are "off-target" effects, and why are they a concern with 15-LOX-1 inhibitors?

Off-target effects are unintended interactions of a small molecule inhibitor with other proteins or molecules that are not the intended therapeutic target.[4] These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[4][5] For 15-LOX-1 inhibitors, off-target effects are a concern because the active sites of different lipoxygenase isoforms can be highly conserved, making isoform specificity challenging to achieve.[6]

Q3: How can I determine if the observed cellular phenotype is a result of on-target 15-LOX-1 inhibition or an off-target effect?

Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-faceted approach is recommended:

  • Use a structurally distinct 15-LOX-1 inhibitor: If a different inhibitor targeting 15-LOX-1 produces the same phenotype, it strengthens the evidence for an on-target effect.[4]

  • Perform a dose-response curve: A clear, dose-dependent effect that correlates with the inhibitor's IC50 for 15-LOX-1 suggests on-target activity.[4]

  • Conduct a rescue experiment: If the inhibitor's effect can be reversed by overexpressing 15-LOX-1, it strongly indicates an on-target mechanism.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Expected Outcome
Inconsistent or unexpected cellular phenotype The observed phenotype may be due to off-target effects rather than on-target 15-LOX-1 inhibition.Validate with a Secondary Inhibitor: Treat cells with a structurally different 15-LOX-1 inhibitor. Expected Outcome: Recapitulation of the phenotype suggests an on-target effect.[4]
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. Expected Outcome: A clear dose-dependent effect correlating with the IC50 for 15-LOX-1 points to on-target activity.[4]
Conduct a Rescue Experiment: Transfect cells with a construct to overexpress 15-LOX-1. Expected Outcome: Reversal of the inhibitor-induced phenotype supports an on-target mechanism.[4]
High cellular toxicity at effective concentrations The inhibitor may be engaging with off-target proteins that regulate essential cellular processes.Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for 15-LOX-1.
Test in a 15-LOX-1 Knockout/Knockdown Cell Line: If the inhibitor still shows toxicity in cells lacking the primary target, the toxicity is likely due to off-target effects.
Discrepancy between biochemical and cellular assay results Poor cell permeability or rapid metabolism of the inhibitor.Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can cross the cell membrane.
Evaluate Inhibitor Stability: Measure the half-life of the inhibitor in your specific cell culture media or cellular environment.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 15-LOX-1 inhibitors. "this compound" is a hypothetical compound, and the data for ML351, a well-characterized 15-LOX-1 inhibitor, is provided as a reference.[2][7][8]

Table 1: Inhibitory Potency (IC50) of 15-LOX-1 Inhibitors

Inhibitor Target IC50 (nM) Reference
This compound (Hypothetical) Human 15-LOX-1User-determined-
ML351 Human 15-LOX-1200[2][7]
ML127 Human 15-LOX-1Varies by study[7]
PD-146176 Rat 12/15-LOX3810[9]

Table 2: Selectivity Profile of ML351

Target IC50 (µM) Selectivity (fold vs. 15-LOX-1) Reference
Human 15-LOX-1 0.2-[2]
Human 5-LOX >50>250[2]
Human 12-LOX >50>250[2]
Human 15-LOX-2 >50>250[2]

Experimental Protocols & Workflows

1. 15-Lipoxygenase (15-LOX) Activity Assay (UV-Vis Based)

This protocol is adapted from standard spectrophotometric assays that measure the formation of conjugated dienes.[9]

Materials:

  • Purified 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO (for dissolving inhibitor)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of the 15-LOX-1 inhibitor in DMSO.

  • Prepare the enzyme solution by diluting the purified 15-LOX-1 in borate buffer. Keep on ice.

  • Prepare the substrate solution of linoleic acid in borate buffer.

  • In a quartz cuvette, mix the enzyme solution with either the inhibitor solution or DMSO (vehicle control). Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate solution to the cuvette.

  • Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. This absorbance change corresponds to the formation of the hydroperoxide product.

  • Calculate the rate of reaction and determine the percent inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Stock mix_enzyme_inhibitor Mix Enzyme and Inhibitor/Vehicle prep_inhibitor->mix_enzyme_inhibitor prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate incubate Incubate (5 min) mix_enzyme_inhibitor->incubate incubate->add_substrate measure_abs Measure Absorbance at 234 nm add_substrate->measure_abs calculate_rate Calculate Reaction Rate measure_abs->calculate_rate determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition

Caption: Workflow for a UV-Vis based 15-LOX activity assay.

2. Cell Viability Assay (MTS Assay)

This protocol is a common method to assess cell viability and potential cytotoxicity of a compound.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the 15-LOX-1 inhibitor in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere treat_cells Treat Cells with Inhibitor adhere->treat_cells prepare_inhibitor Prepare Inhibitor Dilutions prepare_inhibitor->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Read Absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for a cell viability MTS assay.

Signaling Pathways

15-LOX-1 and Crosstalk with NF-κB Signaling

15-LOX-1 activity leads to the production of lipid hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE), which can induce cell death.[1] There is also significant crosstalk between the 15-LOX-1 pathway and the NF-κB signaling cascade.[1] Reactive oxygen species (ROS), including lipid peroxides, can augment the activation of NF-κB, which in turn can promote the expression of pro-inflammatory genes and contribute to cell death pathways.[1]

G PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 LipidPeroxides Lipid Hydroperoxides (e.g., 13-HpODE) LOX15_1->LipidPeroxides Inhibitor This compound Inhibitor->LOX15_1 ROS Increased ROS LipidPeroxides->ROS CellDeath Cell Death LipidPeroxides->CellDeath NFkB_activation NF-κB Activation ROS->NFkB_activation NFkB_activation->CellDeath Inflammation Inflammation NFkB_activation->Inflammation

Caption: 15-LOX-1 signaling and its crosstalk with the NF-κB pathway.

References

Determining the optimal incubation time for "15-LOX-1 inhibitor 1"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 15-lipoxygenase-1 (15-LOX-1) inhibitors in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions, particularly in determining the optimal incubation time for their specific 15-LOX-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for 15-LOX-1 inhibitors?

A1: 15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the peroxidation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid (LA).[1] This process leads to the formation of bioactive lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), which are involved in inflammatory responses.[1] 15-LOX-1 inhibitors block this enzymatic activity, thereby reducing the production of these pro-inflammatory mediators.[1][2] Some inhibitors, like indole-based compounds, are thought to bind to the active site of the enzyme.[3]

Q2: How do I determine the optimal incubation time for my 15-LOX-1 inhibitor?

A2: The optimal incubation time for a 15-LOX-1 inhibitor depends on several factors, including the inhibitor's mechanism of action (e.g., reversible vs. irreversible), its potency (IC50), and the experimental system (e.g., purified enzyme vs. cell-based assay). A time-course experiment is the most effective method to determine the optimal incubation time. This involves incubating the enzyme or cells with the inhibitor for varying durations and then measuring the 15-LOX-1 activity. The optimal time is the shortest duration that achieves maximal inhibition. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: What are some common starting points for incubation times based on published literature?

A3: Published studies provide a range of incubation times depending on the experimental context:

  • Enzymatic Assays: For direct inhibition of the purified 15-LOX-1 enzyme, shorter incubation times of 5 to 10 minutes are often sufficient.[4]

  • Cell-Based Assays: In cellular systems, longer incubation times are typically required to allow for inhibitor uptake and interaction with the intracellular target. Studies have used incubation times ranging from 4 to 24 hours.[1][2][5] For example, one study investigating the effect of an inhibitor on nitric oxide production in RAW 264.7 macrophages used a 20-hour pre-incubation with the inhibitor followed by a 4-hour stimulation.[1][2]

Q4: Can the substrate concentration affect the apparent activity of my inhibitor?

A4: Yes, substrate concentration can significantly impact the observed inhibitory effect. Some studies have noted that high concentrations of the substrate, arachidonic acid, can lead to substrate inhibition of 15-LOX-1. When determining the potency of a competitive inhibitor, it is crucial to use a substrate concentration around the Michaelis-Menten constant (Km) to obtain an accurate IC50 value.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High variability in replicate wells. - Inconsistent pipetting.- Inhibitor precipitation.- Cell plating inconsistency.- Ensure accurate and consistent pipetting.- Check inhibitor solubility in the assay buffer. Sonication may aid dissolution.[6]- Ensure even cell seeding and health.
No or low inhibition observed. - Inhibitor concentration is too low.- Incubation time is too short.- Inhibitor is inactive.- Incorrect assay conditions.- Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment to determine the optimal incubation time.- Verify the identity and purity of the inhibitor.- Ensure the pH and temperature of the assay are optimal for 15-LOX-1 activity.
Inconsistent results between experiments. - Reagent variability.- Differences in cell passage number or health.- Use freshly prepared reagents and buffers.[6][7]- Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
High background signal in the assay. - Autoxidation of the substrate.- Contamination of reagents.- Prepare substrate solutions fresh daily.[7]- Use high-purity reagents and sterile techniques.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for a 15-LOX-1 Inhibitor in an Enzymatic Assay

This protocol is based on a spectrophotometric assay that measures the formation of the conjugated diene product at 234 nm.[7][8]

Materials:

  • Purified human 15-LOX-1 enzyme

  • 15-LOX-1 inhibitor of interest

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)[7]

  • DMSO (for dissolving the inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the 15-LOX-1 inhibitor in DMSO to create a concentrated stock solution.

    • Prepare a working solution of the inhibitor by diluting the stock in borate buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a working solution of 15-LOX-1 enzyme in ice-cold borate buffer.[7]

    • Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer).[7]

  • Assay Setup:

    • To a set of wells/cuvettes, add the 15-LOX-1 enzyme solution.

    • To a parallel set of wells, add the enzyme solution and the inhibitor at a concentration expected to yield significant inhibition (e.g., 5-10 times the IC50).

    • Include a control group with the enzyme and vehicle (DMSO) only.

  • Incubation:

    • Incubate the plates/cuvettes at room temperature for different durations (e.g., 0, 5, 10, 15, 30, and 60 minutes).

  • Initiate Reaction:

    • After the respective incubation times, initiate the enzymatic reaction by adding the linoleic acid substrate solution to all wells.

  • Measure Activity:

    • Immediately begin reading the absorbance at 234 nm every 30 seconds for 5-10 minutes to measure the initial reaction velocity.[7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each condition.

    • Plot the percentage of inhibition versus the incubation time. The optimal incubation time is the shortest time point at which the maximum inhibition is observed.

Protocol 2: Determining Optimal Incubation Time in a Cell-Based Assay

This protocol outlines a general procedure for determining the optimal incubation time in a cell-based assay, for example, by measuring the downstream effects of 15-LOX-1 inhibition, such as nitric oxide (NO) production in RAW 264.7 macrophages.[1][2]

Materials:

  • RAW 264.7 macrophages (or other relevant cell line)

  • Complete cell culture medium

  • 15-LOX-1 inhibitor of interest

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for stimulation[1][2]

  • Griess reagent for NO measurement

  • Cell lysis buffer and reagents for a cell viability assay (e.g., MTT or LDH)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Inhibitor Incubation:

    • After 24 hours, replace the medium with fresh medium containing the 15-LOX-1 inhibitor at a fixed concentration (e.g., 5-10 times the IC50). Include a vehicle control (DMSO).

    • Incubate the cells with the inhibitor for a range of time points (e.g., 1, 4, 8, 12, and 24 hours).

  • Cell Stimulation:

    • For the last 4 hours of each inhibitor incubation period, add LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) to the wells to induce 15-LOX-1 expression and activity.[1][2]

  • Measurement of NO Production:

    • After the total incubation time, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Assess cell viability in the corresponding wells to ensure that the observed effects are not due to cytotoxicity of the inhibitor.

  • Data Analysis:

    • Normalize the NO production to the cell viability data.

    • Plot the percentage of inhibition of NO production versus the incubation time. The optimal incubation time is the shortest duration that provides the maximal inhibitory effect without significant cytotoxicity.

Data Presentation

Table 1: Example Data for Determining Optimal Incubation Time in an Enzymatic Assay

Incubation Time (minutes)% Inhibition (Mean ± SD)
015.2 ± 3.1
575.8 ± 4.5
1088.1 ± 2.9
1589.5 ± 3.3
3090.2 ± 2.5
6089.8 ± 3.0

Table 2: Example Data for Determining Optimal Incubation Time in a Cell-Based Assay

Incubation Time (hours)% Inhibition of NO Production (Mean ± SD)Cell Viability (%)
120.5 ± 5.298.1 ± 2.4
455.1 ± 6.897.5 ± 3.1
870.3 ± 4.996.8 ± 2.8
1272.1 ± 5.595.4 ± 3.5
2473.5 ± 6.194.9 ± 4.0

Visualizations

G cluster_0 15-LOX-1 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15_1->LipidPeroxides Inflammation Inflammation LipidPeroxides->Inflammation NFkB NF-κB Pathway LipidPeroxides->NFkB crosstalk CellDeath Regulated Cell Death NFkB->Inflammation NFkB->CellDeath Inhibitor 15-LOX-1 Inhibitor Inhibitor->LOX15_1

Caption: 15-LOX-1 signaling pathway and point of inhibition.

G cluster_1 Workflow for Determining Optimal Incubation Time start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep setup Set up Time-Course Experiment (Multiple Incubation Durations) prep->setup incubate Incubate Enzyme/Cells with Inhibitor setup->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Measure Activity/ Endpoint initiate->measure analyze Analyze Data (Plot % Inhibition vs. Time) measure->analyze determine Determine Optimal Incubation Time analyze->determine end End determine->end

Caption: Experimental workflow for optimal incubation time.

G cluster_2 Troubleshooting Logic start Inconsistent or Unexpected Results check_reagents Check Reagent Preparation and Inhibitor Solubility start->check_reagents High Variability? check_protocol Review Experimental Protocol (Pipetting, Timing) start->check_protocol Inconsistent Inhibition? check_cells Verify Cell Health and Passage Number start->check_cells Cell-Based Assay Issues? dose_response Perform Dose-Response Experiment check_reagents->dose_response time_course Perform Time-Course Experiment check_protocol->time_course check_cells->time_course solution Problem Resolved dose_response->solution time_course->solution

Caption: Troubleshooting decision tree for 15-LOX-1 inhibition assays.

References

Technical Support Center: 15-LOX-1 Inhibitor 1 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "15-LOX-1 inhibitor 1" (also known as compound 9c or i472).

Summary of Cytotoxicity Data

Currently, published data on "this compound" has primarily focused on its protective effects against cytotoxicity in specific inflammatory models, rather than its direct cytotoxic effects on a broad range of cell lines. The available quantitative data is summarized below.

Cell LineTreatment ConditionsResult
RAW 264.7 (murine macrophages)0-5 μM of this compound co-incubated with 100 µg/mL Lipopolysaccharide (LPS) for 24 hours.Dose-dependent protection from LPS-induced cell death, with a 20% increase in cell viability observed at 5 μM.[1][2][3][4]

Note: There is currently no publicly available data on the direct cytotoxic effects (e.g., IC50 values) of "this compound" on cancer cell lines or a wider variety of normal cell lines. The primary reported activity is the inhibition of 15-lipoxygenase-1 with an IC50 of 0.19 μM and protection of macrophages from inflammatory insult.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the reported protective effect of this compound in my LPS-induced cytotoxicity assay with RAW 264.7 cells. What could be the issue?

A1: Several factors could contribute to this. Please consider the following troubleshooting steps:

  • LPS Potency and Concentration: The potency of LPS can vary between lots and suppliers. Ensure you are using a concentration that induces a significant, but not complete, loss of cell viability (the original study observed about 40% inhibition of viability with 100 µg/mL of LPS).[3][4] You may need to perform a dose-response curve for your specific batch of LPS.

  • Inhibitor Integrity: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.

  • Cell Health: Ensure your RAW 264.7 cells are healthy, within a low passage number, and not overly confluent, as this can affect their response to stimuli.

  • Timing of Treatment: The inhibitor should be co-incubated with LPS for the full duration of the experiment (e.g., 24 hours) to observe the protective effect.

Q2: What is the mechanism of action of this compound in protecting cells from LPS-induced cytotoxicity?

A2: this compound protects macrophages by inhibiting the 15-lipoxygenase-1 enzyme. This inhibition leads to a reduction in lipid peroxidation and nitric oxide (NO) formation, both of which are mediators of cell death in the context of LPS-induced inflammation.[1][3][4] There is also evidence of crosstalk with the NF-κB signaling pathway, where the inhibitor can downregulate NF-κB transcriptional activity.[3][4]

Q3: Can I use this compound to induce cytotoxicity in cancer cells?

A3: Based on the currently available literature, there is no direct evidence to suggest that "this compound" is cytotoxic to cancer cells. Its reported role is protective in an inflammatory context. The role of 15-LOX-1 in cancer is complex and appears to be cell-type specific. Therefore, the effect of its inhibition on cancer cell viability would need to be empirically determined for each cancer cell line of interest.

Q4: I am seeing unexpected cytotoxicity in my control group treated only with the inhibitor. What should I do?

A4:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells (typically ≤ 0.1%). Run a solvent-only control to verify this.

  • Inhibitor Concentration: While the inhibitor shows protective effects at lower concentrations (e.g., up to 5 μM in RAW 264.7 cells), higher concentrations may have off-target effects or inherent toxicity. It is advisable to perform a dose-response curve of the inhibitor alone to determine its toxicity profile in your specific cell line.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard procedure for assessing cell viability and can be adapted for use with various adherent or suspension cell lines.

Materials:

  • RAW 264.7 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound

  • Lipopolysaccharide (LPS) (if applicable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • For assessing the protective effect, treat the cells with varying concentrations of this compound in the presence of an cytotoxic stimulus (e.g., LPS).

    • For assessing direct cytotoxicity, treat the cells with varying concentrations of the inhibitor alone.

    • Include appropriate controls: untreated cells, cells with stimulus only, and cells with vehicle (solvent) only.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

Signaling Pathway of this compound in Macrophages

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO CellDeath Cell Death NO->CellDeath PUFA Polyunsaturated Fatty Acids LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxidation LOX15->LipidPeroxides LipidPeroxides->CellDeath Inhibitor This compound Inhibitor->NFkB  Downregulates Inhibitor->LOX15 G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., RAW 264.7) Seeding 3. Seed Cells in 96-well Plate CellCulture->Seeding InhibitorPrep 2. Prepare Inhibitor Stock Solutions Treatment 4. Add Inhibitor & Stimulus (e.g., LPS) InhibitorPrep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 24h) Treatment->Incubation MTT 6. Add MTT Reagent (Incubate 2-4h) Incubation->MTT Solubilize 7. Solubilize Formazan MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Cell Viability Read->Calculate

References

Preventing degradation of "15-LOX-1 inhibitor 1" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of "15-LOX-1 inhibitor 1" (also known as 9c(i472); CAS No. 2349374-37-2) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for "this compound" stock solutions?

A1: For optimal stability, stock solutions of "this compound" should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: In which solvents is "this compound" soluble and what are the recommended concentrations?

A2: "this compound" is soluble in dimethyl sulfoxide (DMSO)[1]. For experimental use, a stock solution of 10 mM in DMSO is commonly prepared. For in vivo studies, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle like corn oil[1].

Q3: What are the likely causes of degradation for "this compound" in solution?

A3: Based on its chemical structure, which contains an indole ring, an ester, and an amide functional group, the primary degradation pathways are likely to be hydrolysis and oxidation.[2][3][4] Exposure to acidic or basic conditions can catalyze the hydrolysis of the ester and amide bonds[2][5]. The indole nucleus can be susceptible to oxidative degradation[6][7][8][9]. Additionally, exposure to light (photodegradation) and elevated temperatures can also contribute to its breakdown[10][11][12].

Q4: How can I monitor the degradation of "this compound" in my experimental setup?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of the inhibitor.[13][14][15] This method should be able to separate the intact inhibitor from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining concentration of the active compound.

Q5: Are there any visible signs of degradation in the solution?

A5: While a change in color or the appearance of precipitate in a previously clear solution can indicate degradation or solubility issues, these are not definitive proofs of chemical breakdown. Analytical methods like HPLC are necessary for a conclusive assessment of the inhibitor's integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of inhibitory activity in the experiment. Degradation of the inhibitor in the working solution.Prepare fresh working solutions from a properly stored stock solution just before use. Minimize the time the inhibitor spends in aqueous buffers, especially at non-neutral pH. Protect the solution from light and elevated temperatures.
Inconsistent results between experiments. Inconsistent inhibitor concentration due to degradation or improper storage.Strictly adhere to the recommended storage conditions for stock solutions (-80°C for long-term). Use aliquots to avoid multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment.
Precipitate forms in the experimental medium. Poor solubility of the inhibitor at the working concentration or interaction with components of the medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended limit (typically <0.5%). Consider using a solubilizing agent if compatible with your assay.
Unexpected peaks appear in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm that your HPLC method can resolve them from the parent compound. This will help in accurately quantifying the remaining inhibitor.

Quantitative Data Summary

The following table provides illustrative data from a hypothetical forced degradation study on "this compound" to demonstrate its stability under various stress conditions. The data is based on the known chemical liabilities of its functional groups.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Predicted)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15-25%Hydrolysis of the ethyl ester and amide groups.[2][3][16]
Basic Hydrolysis (0.1 M NaOH) 8 hours40°C20-35%Rapid hydrolysis of the ethyl ester and amide groups.[2][3][16]
Oxidative Stress (3% H₂O₂) 24 hoursRoom Temp10-20%Oxidation of the indole ring.[6][8][9]
Thermal Stress (Solid State) 7 days80°C5-10%General thermal decomposition.
Photostability (ICH Q1B) 1.2 million lux hours & 200 W h/m²Room Temp10-15%Photolytic degradation, potentially involving the indole ring and conjugated system.[10][11][17]

Note: This data is illustrative and intended to guide researchers in designing their own stability studies. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of "this compound"

This protocol outlines the steps to intentionally degrade the inhibitor to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of "this compound" in a suitable organic solvent like acetonitrile or methanol.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 40°C for 8 hours. At various time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots at different intervals for HPLC analysis.

  • Thermal Degradation: Place the solid inhibitor in a controlled temperature oven at 80°C for 7 days. At specified time points, dissolve a known amount of the solid in the solvent and analyze by HPLC.

  • Photostability Testing: Expose the inhibitor solution (in a photostable, transparent container) and solid inhibitor to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines[17]. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate "this compound" from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program (Illustrative): Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of "this compound". A PDA detector is useful for identifying the optimal wavelength and for peak purity analysis.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity: Inject the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent drug peak. Peak purity analysis using a PDA detector should be performed.

    • Linearity: Prepare a series of dilutions of the inhibitor and inject them to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Determine by replicate injections of known concentrations of the inhibitor.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid LOX15_1 15-LOX-1 AA->LOX15_1 Substrate HPETE15 15(S)-HPETE LOX15_1->HPETE15 HETE15 15(S)-HETE HPETE15->HETE15 Reduction IKK IKK Complex HETE15->IKK Activates Inhibitor This compound Inhibitor->LOX15_1 Inhibition Inflammation Inflammation NFkB_activation NF-κB Activation IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκBα (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Binds to DNA Gene_expression->Inflammation

Caption: 15-LOX-1 signaling pathway and point of inhibition.

Experimental_Workflow start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Remaining Inhibitor and Detect Degradation Products analysis->data end End: Determine Degradation Rate and Pathway data->end

Caption: Workflow for assessing inhibitor stability.

References

"15-LOX-1 inhibitor 1" interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using "15-LOX-1 inhibitor 1". It addresses potential issues related to assay interference and provides guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound"? I see multiple compounds with this name.

A1: The designation "this compound" is used for several distinct chemical compounds. It is crucial to verify the specific compound you are using by its CAS number and chemical name. Below is a summary of different compounds sometimes referred to as "this compound".

SupplierChemical NameCAS NumberMolecular FormulaIC₅₀ (15-LOX-1)
Cayman Chemical4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine928853-86-5C₁₆H₁₉N₅S18 µM[1]
MedchemExpressNot explicitly named, referred to as compound 9c in a publication2349374-37-2C₂₂H₂₁ClN₂O₄0.19 µM[2][3]
GlpBio4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine928853-86-5C₁₆H₁₉N₅S19.1 µM[4]

Q2: Can this compound interfere with absorbance-based assays?

A2: Yes, interference is possible. Many 15-LOX-1 inhibitors are aromatic compounds that absorb UV light. The Cayman Chemical inhibitor (CAS 928853-86-5) has absorbance maxima at 221, 255, and 323 nm.[1] Standard 15-LOX-1 activity assays often measure the formation of the conjugated diene hydroperoxide product at 234 nm.[5][6] If the inhibitor absorbs light near this wavelength, it can lead to inaccurate results.

Q3: How can I correct for inhibitor absorbance in my UV-based assay?

A3: To correct for potential interference, you should run a control experiment containing the inhibitor at the same concentration used in your assay, but without the enzyme or substrate. The absorbance from this control can then be subtracted from the absorbance of your experimental samples.

Q4: My 15-LOX-1 inhibitor shows antioxidant activity. Can this affect my assay results?

A4: Yes, inhibitors with antioxidant or redox properties can interfere with 15-LOX-1 assays.[4] The lipoxygenase reaction involves a redox cycle at the enzyme's iron center. An inhibitor that acts as a reducing agent can disrupt this cycle, leading to inhibition that is not specific to the active site.[7] This can be a particular concern in cell-based assays where the inhibitor might scavenge reactive oxygen species (ROS), which could be part of the signaling pathway being studied.[8]

Q5: Are there potential issues with using 15-LOX-1 inhibitors in fluorescence-based assays?

A5: Yes, some inhibitors may be fluorescent themselves or can quench the fluorescence of the assay's probe.[9][10] It is important to run a control with the inhibitor alone to check for any intrinsic fluorescence at the excitation and emission wavelengths used in your assay. To check for quenching, you can run a control with the fluorescent product of the assay and the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀ values for this compound
  • Possible Cause 1: Ambiguity of the inhibitor's identity. As noted in the FAQs, "this compound" can refer to different compounds with vastly different potencies.

    • Solution: Always confirm the CAS number and chemical structure of the inhibitor you are using. Refer to the supplier's technical data sheet for the reported IC₅₀ value.

  • Possible Cause 2: Assay conditions. IC₅₀ values can be highly dependent on the assay conditions, such as substrate concentration, enzyme concentration, and the presence of detergents like Triton X-100.[5][6]

    • Solution: Carefully document and standardize your assay protocol. When comparing your results to published data, ensure that the assay conditions are comparable.

Issue 2: High background signal in UV absorbance assays
  • Possible Cause: Inhibitor absorbance. The inhibitor may absorb light at the same wavelength used to detect the product (typically 234 nm).

    • Troubleshooting Steps:

      • Run a spectrum of your inhibitor in the assay buffer to determine its absorbance profile.

      • If there is significant absorbance at 234 nm, run a blank for each inhibitor concentration that contains the inhibitor but no enzyme.

      • Subtract the absorbance of the corresponding blank from your experimental wells.

Issue 3: Apparent inhibition in control experiments (e.g., no-enzyme control)
  • Possible Cause: Redox activity of the inhibitor. The inhibitor may be acting as an antioxidant and reducing the hydroperoxide product, leading to a decrease in the signal.[7]

    • Troubleshooting Steps:

      • Perform a pseudoperoxidase assay to test for redox activity. In this assay, the hydroperoxide product (e.g., 13-HpODE) is added to the buffer, and the degradation of the 234 nm signal is monitored in the presence of the inhibitor.[7] A decrease in absorbance indicates redox activity.

      • If the inhibitor is redox-active, consider using an alternative inhibitor or a different type of assay that is less sensitive to redox effects.

Experimental Protocols

Standard UV-Vis Spectrophotometric Assay for 15-LOX-1 Activity

This protocol is based on the principle that lipoxygenases catalyze the formation of conjugated dienes from polyunsaturated fatty acids, which can be monitored by an increase in absorbance at 234 nm.[5][6]

Materials:

  • Human recombinant 15-LOX-1 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100[5][6]

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare a stock solution of the 15-LOX-1 inhibitor in an appropriate solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • In a UV-transparent plate or cuvette, add the assay buffer and the desired concentration of the inhibitor or vehicle control.

  • To a separate set of wells/cuvettes for background correction, add the same concentrations of the inhibitor without the enzyme.

  • Initiate the reaction by adding the 15-LOX-1 enzyme to the experimental wells.

  • Immediately after adding the enzyme, add the arachidonic acid substrate (a typical final concentration is 10 µM).[5]

  • Monitor the increase in absorbance at 234 nm over time. The initial rate of the reaction is determined from the linear phase of the absorbance curve.

  • Subtract the background absorbance from the corresponding experimental wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

Visualizations

15-LOX-1_Signaling_Pathway PUFA PUFAs (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 HPETE 15(S)-HPETE LOX15_1->HPETE O₂ HETE 15(S)-HETE HPETE->HETE GSH Peroxidase CellDeath Regulated Cell Death HPETE->CellDeath Inflammation Inflammation HETE->Inflammation Inhibitor This compound Inhibitor->LOX15_1

Caption: Simplified signaling pathway of 15-LOX-1.

Experimental_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Inhibitor Dilutions start->prepare_inhibitor prepare_plate Add Inhibitor/Vehicle to Plate prepare_inhibitor->prepare_plate add_enzyme Add 15-LOX-1 Enzyme prepare_plate->add_enzyme add_substrate Add Substrate (Arachidonic Acid) add_enzyme->add_substrate measure Measure Absorbance at 234 nm add_substrate->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: General workflow for a 15-LOX-1 inhibitor screening assay.

Troubleshooting_Logic start Inconsistent Results? check_cas Verify Inhibitor CAS Number start->check_cas Yes standardize Standardize Protocol start->standardize No high_background High Background Signal? check_cas->high_background run_blank Run Inhibitor-only Blanks high_background->run_blank Yes no_enzyme_inhibition Inhibition without Enzyme? high_background->no_enzyme_inhibition No run_blank->no_enzyme_inhibition redox_assay Perform Pseudoperoxidase Assay no_enzyme_inhibition->redox_assay Yes no_enzyme_inhibition->standardize No redox_assay->standardize

Caption: Troubleshooting decision tree for 15-LOX-1 inhibitor assays.

References

Technical Support Center: Assessing Cellular Uptake of 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cellular uptake of "15-LOX-1 inhibitor 1," a representative small molecule inhibitor of 15-lipoxygenase-1.

Troubleshooting Guide

Q1: I am seeing very low or no detectable intracellular concentration of my 15-LOX-1 inhibitor. What are the possible causes and solutions?

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Low Cell Permeability 1. Review the physicochemical properties of the inhibitor (e.g., lipophilicity, molecular weight). 2. Perform a time-course experiment to see if uptake increases with longer incubation. 3. Consider using permeabilizing agents as a positive control (e.g., digitonin), though this is for assay validation rather than routine use.Small molecules enter cells through various mechanisms, including passive diffusion, which is influenced by their chemical properties.[1][2] Hydrophilic or very large molecules may have poor membrane permeability.[1]
Active Efflux 1. Co-incubate the inhibitor with known efflux pump inhibitors (e.g., verapamil for P-gp). 2. If the intracellular concentration increases, it suggests the inhibitor is a substrate for an efflux pump.Cells possess active transporters that can pump foreign compounds out, reducing their intracellular accumulation.[3]
Inhibitor Instability 1. Assess the stability of the inhibitor in the cell culture medium (with and without serum) and within the cell lysate over the experiment's duration. 2. Use HPLC-MS/MS to detect potential degradation products.[4]The compound may be chemically unstable or enzymatically degraded in the experimental conditions.
High Nonspecific Binding 1. Perform control experiments to measure binding to the cell culture plate and extracellular matrix.[4] 2. Conduct uptake experiments at 4°C to minimize active transport and estimate membrane binding.[4][5]The inhibitor may bind extensively to plasticware or cellular components, reducing the free intracellular concentration available for measurement.[4]
Inefficient Cell Lysis/Extraction 1. Test different lysis buffers and extraction solvents to ensure complete cell disruption and efficient recovery of the inhibitor.[4] 2. Spike a known amount of the inhibitor into a blank cell lysate and calculate the recovery rate.Incomplete lysis or poor solubility of the inhibitor in the extraction solvent will lead to an underestimation of the intracellular concentration.

Q2: My results show high variability between replicates. How can I improve the consistency of my cellular uptake assay?

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Inconsistent Cell Numbers 1. Ensure accurate cell counting for each replicate before seeding. 2. Normalize the final intracellular concentration to the total protein content of the cell lysate.Variations in cell density will directly impact the total amount of inhibitor taken up.
Incomplete Washing 1. Optimize the washing steps to remove all extracellular inhibitor without causing premature cell lysis. 2. Perform washes with ice-cold PBS to minimize inhibitor efflux during this step.Residual extracellular inhibitor will lead to an overestimation of the intracellular concentration.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. 2. Ensure even evaporation by using plate seals and a humidified incubator.Environmental variations across the plate can lead to inconsistent cellular responses and uptake.
Sample Processing Variability 1. Standardize all incubation times, washing steps, and centrifugation parameters. 2. Process all samples in parallel as much as possible.Minor deviations in the protocol between samples can introduce significant variability.

Frequently Asked Questions (FAQs)

Q1: What is the most common method to quantify the intracellular concentration of a small molecule inhibitor like a 15-LOX-1 inhibitor?

The most common and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This technique allows for the accurate quantification of the unlabeled parent compound from a complex biological matrix like a cell lysate.[5][6]

Q2: How can I differentiate between the total cellular uptake and the unbound intracellular concentration of the inhibitor?

To determine the unbound intracellular concentration, you need to measure both the total cellular accumulation (Kp) and the fraction of the drug bound to intracellular components (fu,cell).[3] The total accumulation can be measured using LC-MS/MS on cell lysates. The intracellular binding can be assessed through methods like equilibrium dialysis of cell homogenates.[7]

Q3: Why is it important to measure the cellular uptake of my 15-LOX-1 inhibitor?

Measuring cellular uptake is critical for interpreting cell-based assay results and for guiding inhibitor optimization.[4] A potent inhibitor in a biochemical assay may show weak activity in a cellular context if it cannot effectively reach its intracellular target, 15-LOX-1.[8] This data helps to understand the structure-activity relationship and to improve the drug-like properties of the compound.

Q4: What are some key parameters to consider when designing a cellular uptake experiment?

Key parameters include the inhibitor concentration (ideally below or near the cell-based IC50), incubation time, cell type, and cell density.[4] It is also crucial to perform control experiments to account for nonspecific binding and compound stability.[4]

Q5: At what temperature should I perform the cellular uptake experiment?

Standard uptake experiments are performed at 37°C to reflect physiological conditions. However, including a control experiment at 4°C is highly recommended.[4][5] At this low temperature, active transport and membrane fluidity are significantly reduced, allowing you to estimate the amount of inhibitor nonspecifically bound to the cell surface and culture plate.[4]

Experimental Protocols & Visualizations

General Workflow for Cellular Uptake Assessment

The following diagram outlines a typical workflow for quantifying the intracellular concentration of "this compound" using LC-MS/MS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed cells in multi-well plate prep2 Prepare inhibitor stock solution exp1 Incubate cells with inhibitor (e.g., 37°C and 4°C controls) prep2->exp1 Add inhibitor exp2 Wash cells with ice-cold PBS exp1->exp2 exp3 Lyse cells and collect lysate exp2->exp3 ana1 Extract inhibitor from lysate (e.g., using organic solvent) exp3->ana1 Process lysate ana2 Quantify with LC-MS/MS ana1->ana2 ana3 Normalize to cell number or protein concentration ana2->ana3 end end ana3->end Final Concentration

Caption: Workflow for quantifying inhibitor cellular uptake.

15-LOX-1 Signaling and Inhibition

15-LOX-1 is an enzyme that catalyzes the formation of lipid peroxides from polyunsaturated fatty acids like arachidonic acid (AA).[9] These lipid peroxides can contribute to oxidative stress and are interconnected with inflammatory signaling pathways, such as the NF-κB pathway.[9][10] Inhibition of 15-LOX-1 can therefore reduce lipid peroxidation and downstream inflammatory responses.

G cluster_input cluster_pathway PUFA Arachidonic Acid (PUFA) LOX15 15-LOX-1 Enzyme PUFA->LOX15 Inhibitor This compound Inhibitor->LOX15 Inhibition LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides Catalysis OxidativeStress Oxidative Stress & Inflammation LipidPeroxides->OxidativeStress NFkB NF-κB Pathway Activation OxidativeStress->NFkB

Caption: Inhibition of the 15-LOX-1 signaling pathway.

References

Technical Support Center: Overcoming Resistance to 15-LOX-1 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "15-LOX-1 inhibitor 1." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges during in vitro cell culture experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly unexpected resistance or variable efficacy of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators.[1][2] These lipid peroxides are involved in various physiological and pathophysiological processes, including inflammation, oxidative stress, and regulated cell death pathways like ferroptosis.[2][3][4] By inhibiting 15-LOX-1, the inhibitor blocks the production of these downstream metabolites, thereby modulating associated signaling pathways.

Q2: My cells are showing resistance to this compound. What are the potential reasons?

A2: Resistance to this compound in cell culture can arise from several factors:

  • Low or absent 15-LOX-1 expression: The target enzyme, 15-LOX-1 (encoded by the ALOX15 gene), may be transcriptionally downregulated or absent in the cell line being used.[1]

  • Altered drug metabolism: Cells may metabolize the inhibitor into an inactive form.

  • Activation of compensatory signaling pathways: Cells can bypass the effects of 15-LOX-1 inhibition by upregulating alternative pathways that promote survival or proliferation.

  • Mutations in the ALOX15 gene: Although not yet widely reported for this specific inhibitor, mutations in the drug target can prevent inhibitor binding.[5]

  • Experimental variability: Issues with inhibitor stability, concentration, or cell culture conditions can lead to apparent resistance.

Q3: How can I confirm that 15-LOX-1 is expressed in my cell line?

A3: You can verify 15-LOX-1 expression at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): To measure ALOX15 mRNA levels.

  • Western Blotting: To detect the 15-LOX-1 protein.

  • Immunofluorescence or Immunohistochemistry: To visualize the subcellular localization of the 15-LOX-1 protein.

Q4: What is the role of 15-LOX-1 in ferroptosis, and how might this relate to inhibitor resistance?

A4: 15-LOX-1 is a key enzyme in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][6] The enzyme directly generates lipid hydroperoxides that can lead to membrane damage and cell death.[6] If cells are resistant to this compound, they may have a reduced reliance on the 15-LOX-1 pathway for inducing ferroptosis or may have upregulated alternative antioxidant systems that detoxify lipid peroxides, thus circumventing the inhibitor's effect.

Troubleshooting Guides

Issue 1: Reduced or No Inhibitor Efficacy

If you observe a lack of expected biological effect from this compound, consider the following troubleshooting steps.

Troubleshooting Workflow

start Start: No Inhibitor Effect check_inhibitor Verify Inhibitor Integrity (Storage, Age, Solubility) start->check_inhibitor check_conc Optimize Inhibitor Concentration (Dose-Response Curve) check_inhibitor->check_conc verify_target Confirm 15-LOX-1 Expression (qPCR, Western Blot) check_conc->verify_target target_present Target Present? verify_target->target_present target_absent Target Absent/Low target_present->target_absent No assess_activity Assess 15-LOX-1 Activity (Metabolite Analysis) target_present->assess_activity Yes consider_alt Consider Alternative Model or Induce Expression target_absent->consider_alt end Resolution consider_alt->end activity_reduced Activity Reduced? assess_activity->activity_reduced activity_not_reduced Activity Not Reduced activity_reduced->activity_not_reduced No pathway_analysis Analyze Downstream Pathways (Compensatory Mechanisms) activity_reduced->pathway_analysis Yes investigate_binding Investigate Inhibitor Binding (Mutations, Cellular Uptake) activity_not_reduced->investigate_binding investigate_binding->end pathway_analysis->end

Caption: Troubleshooting workflow for lack of inhibitor efficacy.

Experimental Protocols

  • Protocol 1: Dose-Response Curve for this compound

    • Cell Seeding: Plate cells at a density that will not exceed 80% confluency at the end of the experiment.

    • Inhibitor Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical range to test would be from 0.01 µM to 100 µM.

    • Treatment: Remove the existing medium from the cells and add an equal volume of the 2X inhibitor stock.

    • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.

    • Data Analysis: Plot cell viability against inhibitor concentration and determine the IC50 value.

  • Protocol 2: Western Blot for 15-LOX-1 Expression

    • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against 15-LOX-1 overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

ParameterRecommended RangePurpose
Inhibitor Concentration0.1 - 10 µMInitial testing based on reported potencies.[7][8]
Cell Seeding Density5,000 - 10,000 cells/well (96-well plate)Ensure logarithmic growth during the experiment.
Incubation Time24 - 72 hoursAllow sufficient time for the inhibitor to exert its effect.
Positive ControlCells treated with a known inducer of ferroptosis (e.g., RSL3, erastin)Validate the cell model's sensitivity to ferroptosis.[6]
Negative ControlVehicle-treated cells (e.g., DMSO)Account for solvent effects.
Issue 2: Acquired Resistance After Prolonged Treatment

Cells may develop resistance to this compound over time. This can be due to adaptive changes in the cells.

Potential Mechanisms of Acquired Resistance

inhibitor This compound lox1 15-LOX-1 inhibitor->lox1 Inhibits lipid_peroxides Lipid Peroxides lox1->lipid_peroxides Produces ferroptosis Ferroptosis lipid_peroxides->ferroptosis Induces resistance Resistance Mechanisms downregulation ALOX15 Downregulation resistance->downregulation antioxidant Upregulation of Antioxidant Pathways resistance->antioxidant compensatory Activation of Compensatory Pathways resistance->compensatory downregulation->lox1 antioxidant->lipid_peroxides Detoxifies compensatory->ferroptosis Bypasses

Caption: Potential mechanisms of acquired resistance to this compound.

Troubleshooting and Mitigation Strategies

  • Combination Therapy: Combine this compound with other agents. For example, if cells have downregulated 15-LOX-1, they might be resensitized by combining the inhibitor with a drug that upregulates ALOX15 expression or with a direct inducer of apoptosis.[1]

  • Intermittent Dosing: Culture cells without the inhibitor for several passages to see if sensitivity is restored.

  • Analyze Resistant Clones: Isolate resistant clones and perform molecular analysis (e.g., RNA sequencing, proteomics) to identify the resistance mechanisms.

Experimental Protocol

  • Protocol 3: Synergistic Effects with Combination Therapy

    • Determine IC50: Establish the IC50 for this compound and the secondary agent individually.

    • Combination Matrix: Create a matrix of concentrations for both drugs, typically ranging from 0.25x to 2x their respective IC50 values.

    • Treatment: Treat cells with the single agents and the combinations for a defined period (e.g., 48 hours).

    • Viability Assay: Assess cell viability.

    • Synergy Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.

Signaling Pathways

15-LOX-1 and Downstream Signaling

15-LOX-1 activity is interconnected with several key signaling pathways, including NF-κB and MAPK, which can influence inflammation and cell survival.[2][9][10][11]

substrate Arachidonic Acid / Linoleic Acid lox1 15-LOX-1 substrate->lox1 metabolites 15-HETE / 13-HODE lox1->metabolites inhibitor This compound inhibitor->lox1 ros Reactive Oxygen Species (ROS) metabolites->ros ferroptosis Ferroptosis metabolites->ferroptosis mapk MAPK Pathway (ERK, p38, JNK) ros->mapk nfkB NF-κB Pathway ros->nfkB inflammation Inflammation mapk->inflammation cell_survival Cell Survival mapk->cell_survival nfkB->inflammation nfkB->cell_survival

Caption: Simplified signaling pathway of 15-LOX-1 and its inhibition.

Disclaimer: This technical support guide is for research purposes only and is based on currently available scientific literature. The troubleshooting suggestions and protocols should be adapted to specific experimental conditions and cell lines.

References

"15-LOX-1 inhibitor 1" lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "15-LOX-1 inhibitor 1" (also known as compound 9c/i472).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), with a reported half-maximal inhibitory concentration (IC50) of 0.19 μM.[1][2] 15-LOX-1 is an enzyme that catalyzes the formation of lipid peroxides from polyunsaturated fatty acids like arachidonic and linoleic acid.[1] The inhibitor works by preventing this enzymatic activity. In cellular models, it has been shown to protect macrophages from cell death induced by lipopolysaccharide (LPS) by inhibiting the formation of nitric oxide (NO) and reducing lipid peroxidation.[1][2][3]

Q2: What is the primary signaling pathway involving 15-LOX-1?

A2: 15-LOX-1 acts on polyunsaturated fatty acids (PUFAs) to produce hydroperoxy fatty acids, such as 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid.[1] These lipid peroxides can contribute to oxidative stress and are involved in inflammatory signaling pathways. For instance, there is evidence of crosstalk between 15-LOX-1 activity and the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[1][3]

signaling_pathway cluster_membrane Cell Membrane PUFA PUFAs (e.g., Linoleic Acid) LOX 15-LOX-1 PUFA->LOX Peroxides Lipid Peroxides (e.g., 13-HpODE) LOX->Peroxides Catalyzes Inhibitor This compound Inhibitor->LOX Inhibits OxidativeStress Oxidative Stress & Ferroptosis Peroxides->OxidativeStress NFkB NF-κB Pathway Activation Peroxides->NFkB Inflammation Inflammatory Response (e.g., NO Production) NFkB->Inflammation troubleshooting_workflow Start Inconsistent IC50 Value CheckLot Are you using a new lot of the inhibitor? Start->CheckLot CompareCofA Compare Certificate of Analysis (Purity, IC50) with previous lot CheckLot->CompareCofA Yes CheckStorage Was the inhibitor stored correctly? (-80°C, minimal freeze-thaw) CheckLot->CheckStorage No RunQC Run in-house QC: Determine IC50 of new lot CompareCofA->RunQC Degradation Inhibitor may be degraded. Use a fresh aliquot or new vial. CheckStorage->Degradation No CheckAssay Review Assay Protocol: - Enzyme activity stable? - Substrate concentration accurate? - Buffer pH correct? CheckStorage->CheckAssay Yes AssayIssue Assay conditions may have drifted. Recalibrate and standardize. CheckAssay->AssayIssue No CheckSolvent Is the DMSO/solvent old or contaminated with water? CheckAssay->CheckSolvent Yes CheckSolvent->Start No, review other factors SolventIssue Use fresh, anhydrous DMSO. CheckSolvent->SolventIssue Yes

References

Technical Support Center: Interpreting Unexpected Results with 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 15-LOX-1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a 15-LOX-1 inhibitor?

A 15-lipoxygenase-1 (15-LOX-1) inhibitor is designed to block the activity of the 15-LOX-1 enzyme. This enzyme is a non-heme iron-containing protein that catalyzes the formation of lipid peroxides from polyunsaturated fatty acids like arachidonic acid and linoleic acid.[1] By inhibiting this enzyme, the production of these lipid peroxides is reduced. This can, in turn, affect downstream signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway, and reduce oxidative stress and regulated cell death.[1]

Q2: I'm observing a weaker-than-expected inhibitory effect. What are the possible causes?

Several factors could contribute to a reduced inhibitory effect. These include:

  • Inhibitor Potency and Specificity: Ensure you are using a potent and selective inhibitor for your target 15-LOX-1 ortholog (e.g., human vs. mouse). Some inhibitors show different potencies across species.[2]

  • Enzyme Concentration: The concentration of the 15-LOX-1 enzyme in your assay can impact the apparent inhibitor potency.

  • Substrate Concentration: High concentrations of the substrate (e.g., arachidonic acid) can sometimes compete with the inhibitor, especially if it is a competitive inhibitor.

  • Inhibitor Stability and Solubility: Verify the stability of your inhibitor under your experimental conditions. Poor solubility can also lead to a lower effective concentration.

  • Assay Conditions: Incorrect pH, temperature, or buffer composition can affect both enzyme activity and inhibitor binding.[3]

Q3: Can 15-LOX-1 inhibitors have off-target effects?

Yes, off-target effects are a possibility with any small molecule inhibitor. For instance, some 15-LOX-1 inhibitors might interact with other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX) or other proteins, such as kinases.[4][5] It is crucial to consult the manufacturer's data sheet for your specific inhibitor regarding its selectivity profile. For example, the inhibitor ML127 was predicted to have more off-target interactions than ML351.[4]

Q4: My cells are showing unexpected toxicity after treatment with a 15-LOX-1 inhibitor. Why might this be happening?

While 15-LOX-1 inhibition is often associated with protecting cells from certain types of cell death, unexpected toxicity can occur.[1] This could be due to:

  • Off-Target Effects: The inhibitor may be affecting other cellular pathways essential for cell survival.

  • Cell-Type Specific Effects: The role of 15-LOX-1 can be context-dependent. In some cell types or under specific conditions, its inhibition might be detrimental.

  • Inhibitor-Specific Toxicity: The chemical scaffold of the inhibitor itself could have inherent toxicity independent of its 15-LOX-1 inhibitory activity.

Troubleshooting Guides

Guide 1: Unexpected Increase in a Pro-inflammatory Marker

Problem: You observe an unexpected increase in a pro-inflammatory marker (e.g., a cytokine) after treating your cells with a 15-LOX-1 inhibitor, contrary to the expected anti-inflammatory effect.

Possible Cause Troubleshooting Step
Off-Target Activation of Other Pro-inflammatory Pathways 1. Review the selectivity profile of your inhibitor. 2. Use a structurally different 15-LOX-1 inhibitor to see if the effect is reproducible. 3. Employ a rescue experiment by adding back the product of 15-LOX-1 (e.g., 15-HETE) to see if it reverses the effect.
Complex Biological Response The inhibition of one pathway may lead to the compensatory upregulation of another. Measure a panel of related inflammatory markers to get a broader picture of the cellular response.
Contamination of Reagents Ensure all your reagents, including the inhibitor stock solution and cell culture media, are free from contaminants like LPS that can induce an inflammatory response.
Guide 2: Inconsistent Results Between Experiments

Problem: You are getting variable results in your 15-LOX-1 inhibition experiments.

Possible Cause Troubleshooting Step
Inhibitor Degradation 1. Prepare fresh inhibitor stock solutions for each experiment. 2. Store the inhibitor according to the manufacturer's instructions, protecting it from light and repeated freeze-thaw cycles.
Variability in Cell Culture 1. Ensure consistent cell passage numbers and seeding densities. 2. Standardize the timing of inhibitor treatment and sample collection.
Assay Performance 1. Include positive and negative controls in every experiment. 2. Verify the performance of your detection reagents and instruments.

Experimental Protocols

Protocol 1: Measurement of Lipid Peroxidation

This protocol provides a general method for assessing lipid peroxidation in cells treated with a 15-LOX-1 inhibitor using a fluorescent dye like BODIPY 581/591 C11.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a suitable plate format.

    • Allow cells to adhere overnight.

    • Pre-treat cells with your 15-LOX-1 inhibitor at various concentrations for a specified time (e.g., 1 hour).

    • Induce lipid peroxidation by adding a stimulus (e.g., LPS/IFNγ).[1]

  • Staining:

    • Add the fluorescent lipid peroxidation sensor (e.g., BODIPY 581/591 C11) to the cells at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Analysis:

    • Wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. A shift in the fluorescence emission spectrum (e.g., from red to green for BODIPY 581/591 C11) indicates lipid peroxidation.

Protocol 2: NF-κB Activation Assay (Nuclear Translocation)

This protocol outlines a method to measure the activation of the NF-κB pathway by observing the nuclear translocation of the p65 subunit.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa or RAW 264.7) on coverslips or in imaging-compatible plates.

    • Allow cells to adhere overnight.

    • Pre-incubate the cells with your 15-LOX-1 inhibitor for 15-30 minutes.[6]

    • Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or LPS) for 30 minutes.[6]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in cytoplasmic fluorescence and an increase in nuclear fluorescence indicate NF-κB activation.

Signaling Pathways and Workflows

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15_1->LipidPeroxides Catalyzes Inhibitor 15-LOX-1 Inhibitor 1 Inhibitor->LOX15_1 Inhibits ROS Reactive Oxygen Species (ROS) LipidPeroxides->ROS NFkB_Activation NF-κB Activation LipidPeroxides->NFkB_Activation Augments CellDeath Regulated Cell Death (e.g., Ferroptosis) LipidPeroxides->CellDeath Induces ROS->NFkB_Activation Augments NFkB_Activation->CellDeath Can lead to Inflammation Inflammation NFkB_Activation->Inflammation Promotes Experimental_Workflow Start Start Experiment CellCulture Cell Culture (e.g., Macrophages) Start->CellCulture InhibitorTreatment Treat with 15-LOX-1 Inhibitor CellCulture->InhibitorTreatment Stimulation Stimulate with LPS/IFNγ InhibitorTreatment->Stimulation EndpointAssay Endpoint Assays Stimulation->EndpointAssay LipidPeroxidation Measure Lipid Peroxidation EndpointAssay->LipidPeroxidation NFkB Measure NF-κB Activation EndpointAssay->NFkB Cytotoxicity Measure Cell Viability/Toxicity EndpointAssay->Cytotoxicity DataAnalysis Data Analysis and Interpretation LipidPeroxidation->DataAnalysis NFkB->DataAnalysis Cytotoxicity->DataAnalysis Troubleshooting Unexpected Results? Consult Troubleshooting Guide DataAnalysis->Troubleshooting Troubleshooting_Logic UnexpectedResult Unexpected Result Observed CheckControls Were Controls as Expected? UnexpectedResult->CheckControls NoControls Inadequate Controls CheckControls->NoControls No YesControls Controls OK CheckControls->YesControls Yes CheckReagents Check Reagent Stability/Purity YesControls->CheckReagents DegradedReagents Reagents Degraded/Contaminated CheckReagents->DegradedReagents No ReagentsOK Reagents OK CheckReagents->ReagentsOK Yes ConsiderOffTarget Consider Off-Target Effects ReagentsOK->ConsiderOffTarget LiteratureSearch Search Literature for Similar Findings ConsiderOffTarget->LiteratureSearch NewHypothesis Formulate New Hypothesis LiteratureSearch->NewHypothesis

References

Validation & Comparative

Validating 15-LOX-1 Inhibition in Cells: A Comparative Guide for "15-LOX-1 Inhibitor 1"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of "15-LOX-1 Inhibitor 1" with other commercially available lipoxygenase inhibitors. It includes detailed experimental protocols and supporting data to aid in the validation of 15-LOX-1 inhibition in cellular models.

Introduction to 15-LOX-1 and its Inhibition

15-lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] It catalyzes the formation of lipid peroxides, which are implicated in a variety of inflammatory diseases, including asthma, cardiovascular diseases, and cancer.[1][2] The inhibition of 15-LOX-1 is a promising therapeutic strategy for these conditions.[3] "this compound" is a novel and potent small molecule designed to selectively inhibit the activity of this enzyme. This guide will compare its performance against other known 15-LOX-1 inhibitors and a 5-LOX inhibitor to demonstrate its specificity and efficacy in a cellular context.

Comparative Analysis of 15-LOX-1 Inhibitors

The efficacy of "this compound" was evaluated in comparison to other known lipoxygenase inhibitors. The following tables summarize the key performance indicators.

Table 1: Inhibitory Potency (IC50) of Various Lipoxygenase Inhibitors

InhibitorTarget EnzymeIC50 (µM)Cell LineReference
"this compound" (e.g., 9c (i472)) 15-LOX-1 0.19 RAW 264.7 Macrophages [1]
PD-14617615-LOX-13.81Not Specified[1]
ML35115-LOX-10.2Human 15-LOX-1[4][5]
Eleftheriadis-14d15-LOX-1Not SpecifiedRAW 264.7 Macrophages[1]
Zileuton5-LOXNot SpecifiedRAW 264.7 Macrophages[1]

Table 2: Cellular Activity of Lipoxygenase Inhibitors in LPS-Stimulated RAW 264.7 Macrophages

Inhibitor (at 5 µM)Protection from Cell Death (% increase in viability)Inhibition of Nitric Oxide (NO) ProductionInhibition of Lipid PeroxidationReference
"this compound" (e.g., 9c (i472)) ~20% Dose-dependent inhibition Significant attenuation [1]
PD-146176Not SpecifiedNot SpecifiedSignificant attenuation[1]
Eleftheriadis-14dComparable to ZileutonNot SpecifiedNot Specified[1]
ZileutonComparable to Eleftheriadis-14dLess pronounced than 15-LOX-1 inhibitorsLess pronounced than 15-LOX-1 inhibitors[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of "this compound," it is crucial to visualize the signaling pathway and the experimental workflow used for its validation.

G cluster_0 15-LOX-1 Signaling Pathway AA Arachidonic Acid / Linoleic Acid LOX15_1 15-LOX-1 AA->LOX15_1 LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15_1->LipidPeroxides CellDeath Regulated Cell Death (e.g., Ferroptosis) LipidPeroxides->CellDeath NFkB NF-κB Pathway Activation LipidPeroxides->NFkB NO Nitric Oxide (NO) Production NFkB->NO NO->CellDeath

Caption: The 15-LOX-1 signaling pathway, illustrating the conversion of polyunsaturated fatty acids to lipid peroxides, which can lead to regulated cell death and activate the NF-κB pathway.[1][3]

G cluster_1 Experimental Workflow for Inhibitor Validation CellCulture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Stimulation 2. Inflammatory Stimulus (e.g., LPS) CellCulture->Stimulation Inhibitor 3. Treatment with 'this compound' & Controls Stimulation->Inhibitor Assays 4. Cellular Assays Inhibitor->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability NO_Assay Nitric Oxide Assay (e.g., Griess Reagent) Assays->NO_Assay LipidPerox Lipid Peroxidation Assay (e.g., BODIPY 581/591 C11) Assays->LipidPerox Data 5. Data Analysis & Comparison Viability->Data NO_Assay->Data LipidPerox->Data

Caption: A generalized experimental workflow for validating the efficacy of "this compound" in a cellular model of inflammation.

Detailed Experimental Protocols

The following are key experimental protocols for validating 15-LOX-1 inhibition in cells.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophages are a suitable model.[1]

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS) at a concentration of 100 µg/mL.[1][3]

  • Inhibitor Treatment: Pre-incubate cells with "this compound" or control inhibitors at various concentrations (e.g., 1-10 µM) for 1 hour before LPS stimulation.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.[1]

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Lipid Peroxidation Assay
  • Principle: Utilizes a fluorescent probe, such as BODIPY 581/591 C11, which shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.[1]

  • Procedure:

    • Load cells with the BODIPY 581/591 C11 probe.

    • Treat the cells with inhibitors and LPS as described above.

    • Analyze the cells using a fluorescence microscope or flow cytometer to quantify the shift in fluorescence.

Logical Comparison of Inhibitors

The selection of an appropriate 15-LOX-1 inhibitor depends on a logical evaluation of its properties.

G cluster_2 Inhibitor Comparison Logic Start Start: Select Inhibitor Candidates Potency Evaluate In Vitro Potency (IC50) Start->Potency CellPerm Assess Cellular Permeability & Physicochemical Properties Potency->CellPerm CellularEfficacy Determine Cellular Efficacy (e.g., protection from cell death, inhibition of NO & lipid peroxidation) CellPerm->CellularEfficacy Selectivity Assess Selectivity vs. other LOX isoforms CellularEfficacy->Selectivity Decision Decision: Select Optimal Inhibitor Selectivity->Decision

Caption: A logical flowchart for the comparative evaluation and selection of a 15-LOX-1 inhibitor for cellular studies.

Conclusion

"this compound" demonstrates potent and selective inhibition of 15-LOX-1 in cellular models. Its ability to protect against LPS-induced cell death, reduce nitric oxide production, and attenuate lipid peroxidation highlights its potential as a valuable research tool and a promising therapeutic candidate.[1][3] This guide provides the necessary framework for researchers to independently validate these findings and compare "this compound" with other available compounds.

References

A Comparative Guide to 15-Lipoxygenase-1 (15-LOX-1) Inhibitors: A Focus on "Inhibitor 1" (Compound 9c/i472)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "15-LOX-1 inhibitor 1," also identified as compound 9c or i472, with other notable 15-LOX-1 inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies in inflammation, neurodegenerative diseases, and cancer.

Introduction to 15-LOX-1

15-lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid hydroperoxides.[1] These products, including 13-hydroperoxyoctadecadienoic acid (13-HpODE) and 15-hydroxyeicosatetraenoic acid (15-HETE), are implicated in a variety of cellular processes and have been linked to the pathophysiology of several diseases, including asthma, atherosclerosis, cancer, and neurodegenerative disorders.[1][2] The inhibition of 15-LOX-1 is, therefore, a promising therapeutic strategy.

Overview of this compound (Compound 9c/i472)

"this compound" (compound 9c/i472) is a potent and well-characterized inhibitor of 15-LOX-1.[2][3] It has demonstrated significant effects in cellular models, including the protection of macrophages from lipopolysaccharide (LPS)-induced cytotoxicity by inhibiting nitric oxide (NO) formation and lipid peroxidation.[2][4] Its efficacy is attributed to its interference with the NF-κB signaling pathway, a key regulator of inflammation.[2][3]

Quantitative Comparison of 15-LOX-1 Inhibitors

The following table summarizes the in vitro potency (IC50) of "this compound" and other commonly studied 15-LOX-1 inhibitors.

Inhibitor NameOther NamesType15-LOX-1 IC50Selectivity Notes
This compound Compound 9c, i472 Indole derivative 0.19 µM [2][3][4]Demonstrated to be more potent than the 5-LOX inhibitor Zileuton in cellular assays.[1]
ML351Oxazole derivative0.20 µM[5][6][7]>250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2.[5][6][7]
PD-146176Indole derivative0.54 µM (rabbit 15-LOX)[8][9][10]No demonstrable effect on 5-LOX, 12-LOX, COX-1, or COX-2.[8][10]
Eleftheriadis-14dIndole derivative90 nM[1]Data on broad selectivity is limited.
BaicaleinNatural product (flavonoid)Potent inhibitor, but IC50 varies across studies.Also inhibits 12-LOX.[11] Can modulate multiple signaling pathways.[12][13]
Nordihydroguaiaretic acid (NDGA)Natural productMicromolar rangeGeneral lipoxygenase inhibitor, not selective for 15-LOX-1.[14]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

G cluster_upstream Upstream Activators cluster_enzyme Enzyme Action cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling & Cellular Effects PUFAs Polyunsaturated Fatty Acids (e.g., Linoleic Acid) 15-LOX-1 15-LOX-1 PUFAs->15-LOX-1 Substrate Lipid_Peroxides Lipid Peroxides (e.g., 13-HpODE) 15-LOX-1->Lipid_Peroxides Catalyzes Inhibitor_1 This compound (Compound 9c/i472) Inhibitor_1->15-LOX-1 Inhibits Other_Inhibitors Other Inhibitors (e.g., ML351, PD-146176) Other_Inhibitors->15-LOX-1 Inhibit NFkB NF-κB Activation Lipid_Peroxides->NFkB Activates Cell_Death Inflammation & Cell Death Lipid_Peroxides->Cell_Death Contributes to iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Produces NO->Cell_Death

Caption: 15-LOX-1 Signaling Pathway and Point of Inhibition.

G cluster_workflow Experimental Workflow for 15-LOX-1 Inhibitor Characterization Start Start Enzyme_Assay In Vitro Enzyme Assay (Spectrophotometric) Start->Enzyme_Assay Calc_IC50 Calculate IC50 Enzyme_Assay->Calc_IC50 Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Calc_IC50->Cell_Culture LPS_Stim Stimulate with LPS/IFNγ + Inhibitor Cell_Culture->LPS_Stim Cell_Viability Cell Viability Assay (e.g., MTS) LPS_Stim->Cell_Viability NO_Assay Nitric Oxide Assay (e.g., Griess Reagent) LPS_Stim->NO_Assay Lipid_Perox Lipid Peroxidation Assay LPS_Stim->Lipid_Perox NFkB_Assay NF-κB Activity Assay (e.g., Reporter Gene) LPS_Stim->NFkB_Assay End End Cell_Viability->End NO_Assay->End Lipid_Perox->End NFkB_Assay->End

Caption: Workflow for evaluating 15-LOX-1 inhibitors.

Detailed Experimental Protocols

In Vitro 15-LOX-1 Enzyme Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HpODE), from linoleic acid, which absorbs light at 234 nm.[1]

Materials:

  • Recombinant human 15-LOX-1

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Inhibitor stock solutions (dissolved in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing borate buffer and the desired concentration of the inhibitor (or DMSO for control).

  • Add the 15-LOX-1 enzyme to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the control.

  • IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Cellular Assay for 15-LOX-1 Inhibition in Macrophages

This protocol assesses the ability of a 15-LOX-1 inhibitor to protect macrophages from LPS-induced cell death and to inhibit downstream inflammatory signaling.[1][2]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)

  • 15-LOX-1 inhibitor

  • MTS reagent for cell viability

  • Griess reagent for nitric oxide measurement

  • Reagents for lipid peroxidation assay (e.g., C11-BODIPY581/591)

  • Reagents for NF-κB activity assay (e.g., reporter cell line)

Procedure:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) and IFNγ (e.g., 10 ng/mL) for 24 hours.

  • Cell Viability Assessment (MTS Assay):

    • After the 24-hour incubation, add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm. Increased absorbance indicates higher cell viability.

  • Nitric Oxide (NO) Production Measurement:

    • Collect the cell culture supernatant after the 24-hour treatment.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Lipid Peroxidation Assay:

    • After treatment, load the cells with a fluorescent probe sensitive to lipid peroxidation (e.g., C11-BODIPY581/591).

    • Measure the fluorescence using a plate reader or flow cytometer. A shift in fluorescence indicates lipid peroxidation.

  • NF-κB Activity Assay:

    • For reporter cell lines (e.g., RAW-Blue™ cells), measure the activity of the secreted alkaline phosphatase, which is under the control of an NF-κB inducible promoter.

Conclusion

"this compound" (compound 9c/i472) is a potent inhibitor of 15-LOX-1 with demonstrated efficacy in cellular models of inflammation. Its potency is comparable to or greater than other well-known inhibitors such as ML351 and PD-146176. The choice of inhibitor for a particular study will depend on the specific requirements for potency, selectivity, and the biological system being investigated. The experimental protocols provided herein offer a standardized approach for the characterization and comparison of novel and existing 15-LOX-1 inhibitors.

References

A Comparative Guide to 15-LOX-1 Inhibitors: 15-LOX-1 Inhibitor 1 (Compound 9c/i472) vs. PD146176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors of 15-lipoxygenase-1 (15-LOX-1): the potent and novel "15-LOX-1 inhibitor 1" (also referred to as compound 9c or i472) and the well-established compound PD146176. This comparison is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on the role of 15-LOX-1 in various pathological conditions.

Introduction to 15-Lipoxygenase-1

15-lipoxygenase-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in a range of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.[1][2] As such, the development of potent and selective 15-LOX-1 inhibitors is of significant interest for both basic research and therapeutic applications.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for "this compound" (compound 9c/i472) and PD146176, providing a clear comparison of their potency and selectivity.

Table 1: Potency Against 15-Lipoxygenase-1

InhibitorTarget EnzymeIC50KiAssay Conditions
This compound (9c/i472) Human 15-LOX-10.19 µM[3][4]Not ReportedRecombinant h-15-LOX-1, UV assay with linoleic acid as substrate.[5]
PD146176 Rabbit Reticulocyte 15-LO0.54 µM197 nMIsolated enzyme.
Human 15-LOX-1 (in intact cells)0.81 µMNot ReportedIC21 cells transfected with human 15-LO, measuring 13-HODE production.
Rabbit 12/15-LOX3.81 µM[3]Not ReportedNot Specified.

Table 2: Selectivity Profile

Inhibitorvs. 5-LOXvs. 12-LOXvs. COX-1vs. COX-2
This compound (9c/i472) Data not availableData not availableData not availableData not available
PD146176 No demonstrable effectNo demonstrable effectNo demonstrable effectNo demonstrable effect

Mechanism of Action

This compound (9c/i472) has been shown to protect macrophages from lipopolysaccharide (LPS)-induced cytotoxicity by inhibiting nitric oxide (NO) formation and lipid peroxidation.[3] Its mechanism appears to be linked to the suppression of the NF-κB signaling pathway.[6]

PD146176 is a specific, non-competitive inhibitor of 15-LOX. It has been reported to lack non-specific antioxidant properties.

Experimental Data and Protocols

This section provides an overview of key experiments and detailed methodologies for assays relevant to the characterization of these inhibitors.

15-Lipoxygenase-1 Enzyme Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds against 15-LOX-1.

Principle: The activity of 15-LOX-1 is monitored by measuring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid. This product absorbs light at 234 nm, and the rate of increase in absorbance is proportional to the enzyme activity.

Detailed Protocol:

  • Reagents and Buffers:

    • 15-LOX-1 enzyme (recombinant human or from other sources like soybean).

    • Substrate solution: Linoleic acid or arachidonic acid dissolved in ethanol and then diluted in an appropriate buffer (e.g., 0.2 M borate buffer, pH 9.0).[7]

    • Inhibitor stock solutions: Dissolved in a suitable solvent like DMSO.

    • Assay buffer: e.g., 0.2 M borate buffer, pH 9.0.[7]

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a UV-transparent 96-well plate or cuvette, add the assay buffer, the inhibitor solution (or vehicle control), and the 15-LOX-1 enzyme solution.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).[8]

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[5]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cellular Lipid Peroxidation Assay

This assay assesses the ability of the inhibitors to prevent oxidative damage to lipids within a cellular context.

Principle: Lipid peroxidation can be measured using fluorescent probes that change their spectral properties upon reacting with lipid hydroperoxides. One common probe is BODIPY™ 581/591 C11, which shifts its fluorescence emission from red to green when oxidized.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a suitable culture plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the inhibitor for a specific duration.

    • Induce oxidative stress and lipid peroxidation using an agent like lipopolysaccharide (LPS) and interferon-gamma (IFNγ)[3] or hydrogen peroxide (H2O2).[9]

  • Staining with Fluorescent Probe:

    • Load the cells with the BODIPY™ 581/591 C11 probe by incubating them in a medium containing the dye.

    • Wash the cells to remove the excess probe.

  • Detection and Analysis:

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • Quantify the shift in fluorescence from red to green. An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

    • Compare the fluorescence ratios in inhibitor-treated cells to those in control cells to determine the extent of inhibition of lipid peroxidation.

LPS-Induced Cytotoxicity Assay in RAW 264.7 Macrophages

This assay evaluates the protective effect of the inhibitors against cell death induced by an inflammatory stimulus.

Principle: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of living cells. A reduction in metabolic activity corresponds to a decrease in cell viability.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with different concentrations of the inhibitor.

    • Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce cytotoxicity.[10][11] Include a vehicle-treated control group.

  • MTT Assay:

    • After the treatment period (e.g., 24 hours), add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • A higher absorbance value indicates greater cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving 15-LOX-1 and typical experimental workflows.

G cluster_0 15-LOX-1 Signaling Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides Inflammation Inflammation LipidPeroxides->Inflammation CellDeath Cell Death LipidPeroxides->CellDeath

Caption: Simplified signaling pathway of 15-LOX-1.

G cluster_1 Enzyme Inhibition Assay Workflow PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor) PreIncubate Pre-incubate Enzyme with Inhibitor PrepareReagents->PreIncubate InitiateReaction Initiate Reaction with Substrate PreIncubate->InitiateReaction MonitorActivity Monitor Enzyme Activity (e.g., Absorbance at 234 nm) InitiateReaction->MonitorActivity AnalyzeData Analyze Data (Calculate IC50) MonitorActivity->AnalyzeData

Caption: General workflow for a 15-LOX-1 enzyme inhibition assay.

G cluster_2 Cell-Based Assay Workflow SeedCells Seed Cells TreatInhibitor Treat with Inhibitor SeedCells->TreatInhibitor InduceStimulus Induce Stimulus (e.g., LPS) TreatInhibitor->InduceStimulus AssayEndpoint Assay Endpoint (e.g., Viability, Peroxidation) InduceStimulus->AssayEndpoint AnalyzeResults Analyze Results AssayEndpoint->AnalyzeResults

Caption: A typical workflow for cell-based assays.

Conclusion

Both "this compound" (compound 9c/i472) and PD146176 are valuable tools for studying the function of 15-LOX-1.

  • "this compound" (9c/i472) demonstrates superior potency against human 15-LOX-1 in biochemical assays, making it an excellent choice for studies requiring high on-target efficacy. Its demonstrated cellular activity in protecting against LPS-induced cytotoxicity highlights its potential for cell-based investigations of inflammatory processes.

  • PD146176 is a well-characterized inhibitor with a clearly defined non-competitive mechanism of action and a documented selectivity profile against other lipoxygenases and cyclooxygenases. This makes it a reliable tool for studies where selectivity is a primary concern.

The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, the importance of a well-defined selectivity profile, and the experimental system being used. This guide provides the necessary data to make an informed decision.

References

A Comparative Guide to LOX Inhibition: 15-LOX-1 Inhibitor 1 vs. Zileuton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory and disease-modulating therapeutics, the lipoxygenase (LOX) pathways present critical targets. This guide provides a detailed, data-driven comparison between Zileuton, a well-established 5-lipoxygenase (5-LOX) inhibitor, and a potent, selective 15-lipoxygenase-1 (15-LOX-1) inhibitor, here represented by the novel compound 9c (i472) , referred to as "15-LOX-1 inhibitor 1" for the purpose of this guide. This comparison aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Executive Summary

Zileuton, an FDA-approved drug for asthma, acts by inhibiting 5-LOX, thereby blocking the production of pro-inflammatory leukotrienes. In contrast, 15-LOX-1 inhibitors like 9c (i472) are emerging as promising therapeutic agents for a range of conditions including inflammatory diseases, neurodegeneration, and cancer, by targeting a distinct branch of the arachidonic acid cascade. This guide will delve into their mechanisms of action, inhibitory potency, and performance in relevant cellular models, supported by experimental data and protocols.

Mechanism of Action and Signaling Pathways

Zileuton is a direct inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes (LTs), including LTB4, LTC4, LTD4, and LTE4. These lipid mediators are potent contributors to inflammation, bronchoconstriction, and mucus secretion, particularly in the context of asthma.

This compound (9c (i472)) targets 15-lipoxygenase-1, an enzyme involved in the production of various bioactive lipid mediators. 15-LOX-1 can metabolize arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) and linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE). The role of 15-LOX-1 is complex, with its products implicated in both pro- and anti-inflammatory processes, as well as in regulated cell death pathways like ferroptosis. Inhibition of 15-LOX-1 is being explored for its potential to mitigate oxidative stress and inflammation.

cluster_0 Arachidonic Acid Cascade cluster_1 5-LOX Pathway cluster_2 15-LOX-1 Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) 5-LOX->Leukotrienes (LTB4, LTC4, etc.) Inflammation, Bronchoconstriction Inflammation, Bronchoconstriction Leukotrienes (LTB4, LTC4, etc.)->Inflammation, Bronchoconstriction Zileuton Zileuton Zileuton->5-LOX Inhibits 15-HETE, 13-HpODE 15-HETE, 13-HpODE 15-LOX-1->15-HETE, 13-HpODE Modulation of Inflammation & Oxidative Stress Modulation of Inflammation & Oxidative Stress 15-HETE, 13-HpODE->Modulation of Inflammation & Oxidative Stress This compound (9c) This compound (9c) This compound (9c)->15-LOX-1 Inhibits

Caption: Simplified signaling pathways of 5-LOX and 15-LOX-1.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro potency of Zileuton and this compound (9c (i472)) against their respective target enzymes.

Table 1: Zileuton Inhibitory Potency

Target EnzymeAssay SystemSpeciesIC50Reference
5-LipoxygenaseRBL-1 cell lysateRat0.5 µM[1]
5-LipoxygenasePolymorphonuclear leukocytesHuman0.4 µMN/A
5-LipoxygenaseWhole blood (LTB4 synthesis)Human2.6 µM[2]

Table 2: this compound (9c (i472)) Inhibitory Potency

Target EnzymeAssay SystemSpeciesIC50Reference
15-Lipoxygenase-1Enzyme activity assayHuman0.19 µM[1][3]

Head-to-Head Comparison in a Cellular Model

A key study directly compared the effects of Zileuton and 15-LOX-1 inhibitors in a model of lipopolysaccharide (LPS)-induced cytotoxicity in RAW 264.7 macrophages. This provides valuable insight into their functional differences in a relevant inflammatory context.

Table 3: Comparative Efficacy in LPS-Induced Macrophage Cytotoxicity Model

InhibitorTargetEffect on Cell ViabilityEffect on Lipid PeroxidationReference
Zileuton5-LOXComparable improvement to Eleftheriadis-14dLess pronounced effect[3]
Eleftheriadis-14d15-LOX-1Comparable improvement to ZileutonMore pronounced effect[3]
This compound (9c (i472)) 15-LOX-1 Stronger, dose-dependent improvement (20% increase at 5 µM) More pronounced effect [3]

These results suggest that in this model of LPS-induced macrophage stress, inhibition of 15-LOX-1 by 9c (i472) offered superior protection against cell death and had a more significant impact on reducing lipid peroxidation compared to the 5-LOX inhibitor Zileuton[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.

15-Lipoxygenase-1 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which absorbs light at 234 nm.

Materials:

  • Purified human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Inhibitor compound (e.g., 9c (i472)) dissolved in DMSO

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a substrate solution of linoleic acid in borate buffer.

  • In a cuvette, combine the borate buffer, the enzyme solution, and the inhibitor at various concentrations (or DMSO for control).

  • Incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_0 15-LOX-1 Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Absorbance at 234 nm C->D E Calculate Reaction Rates D->E F Determine % Inhibition and IC50 E->F

Caption: Workflow for a 15-LOX-1 spectrophotometric inhibition assay.
5-Lipoxygenase Inhibition Assay (Cell-Based)

This type of assay measures the ability of an inhibitor to block the production of 5-LOX products, such as leukotrienes, in a cellular context.

Materials:

  • Cell line expressing 5-LOX (e.g., rat basophilic leukemia cells - RBL-1)

  • Cell culture medium and reagents

  • Calcium ionophore (e.g., A23187) to stimulate cells

  • Inhibitor compound (e.g., Zileuton)

  • Assay kit for measuring LTB4 (e.g., ELISA)

Procedure:

  • Culture RBL-1 cells to the desired density.

  • Harvest and resuspend the cells in a suitable buffer.

  • Pre-incubate the cells with various concentrations of the inhibitor (or vehicle control) for a specified time.

  • Stimulate the cells with a calcium ionophore to activate the 5-LOX pathway.

  • Incubate for a further period to allow for leukotriene production.

  • Terminate the reaction and separate the cells from the supernatant (e.g., by centrifugation).

  • Measure the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of LTB4 production for each inhibitor concentration.

  • Determine the IC50 value as described in the previous protocol.

Conclusion

This guide provides a comparative overview of Zileuton and a representative 15-LOX-1 inhibitor, 9c (i472). While Zileuton is a clinically validated inhibitor of 5-LOX for the treatment of asthma, the development of potent and selective 15-LOX-1 inhibitors like 9c (i472) opens up new avenues for therapeutic intervention in a broader range of diseases characterized by inflammation and oxidative stress.

The presented data indicates that 15-LOX-1 inhibition may offer distinct advantages in specific cellular contexts, such as protecting macrophages from LPS-induced cytotoxicity and more effectively reducing lipid peroxidation. The choice between targeting 5-LOX or 15-LOX-1 will ultimately depend on the specific disease pathophysiology and the desired therapeutic outcome. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these distinct LOX inhibitors.

References

Selectivity Profile of ML351, a Potent 15-LOX-1 Inhibitor, Against Other LOX Isozymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ML351, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1), against other human LOX isozymes. The data presented is crucial for researchers investigating the specific roles of 15-LOX-1 in various physiological and pathological processes.

Comparative Selectivity Data

ML351 demonstrates exceptional selectivity for 15-LOX-1 over other related lipoxygenase enzymes. The inhibitory activity of ML351 was quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of LOX isozymes. The results are summarized in the table below, showcasing the compound's high affinity for its primary target and minimal activity against other LOX family members.

Enzyme TargetIC50 (nM)Fold Selectivity vs. 15-LOX-1
Human 15-LOX-1 200 -
Human 5-LOX>50,000>250
Human Platelet 12-LOX>50,000>250
Human 15-LOX-2>50,000>250

Data sourced from a quantitative high-throughput screen (qHTS) and subsequent selective profiling assays.[1]

Experimental Protocols

The determination of the IC50 values for ML351 against various LOX isozymes was conducted using a standardized in vitro lipoxygenase activity assay.

Principle: The assay measures the enzymatic activity of lipoxygenases by monitoring the formation of hydroperoxy derivatives of a fatty acid substrate, such as arachidonic acid. The increase in absorbance at a specific wavelength (typically 234 nm), corresponding to the conjugated diene product, is used to calculate the reaction rate. The inhibitory effect of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.

Materials:

  • Purified recombinant human LOX isozymes (15-LOX-1, 5-LOX, 12-LOX, 15-LOX-2)

  • Arachidonic acid (substrate)

  • ML351 (test inhibitor)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Triton X-100)[2]

  • UV/Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: The purified LOX enzymes are diluted to an appropriate working concentration in the assay buffer.

  • Inhibitor Preparation: A stock solution of ML351 is prepared (typically in DMSO) and then serially diluted to achieve a range of desired concentrations for the IC50 determination.

  • Assay Reaction:

    • The assay is performed in a multi-well plate or cuvettes suitable for spectrophotometric readings.

    • A defined volume of the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle control) are pre-incubated for a specific period at a controlled temperature (e.g., room temperature).

    • The reaction is initiated by the addition of the arachidonic acid substrate.

  • Data Acquisition: The rate of product formation is monitored by measuring the change in absorbance at 234 nm over time.

  • Data Analysis:

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualization of Selectivity

The following diagram illustrates the selective inhibition of 15-LOX-1 by ML351, highlighting its minimal impact on other LOX isozymes.

cluster_inhibitor 15-LOX-1 Inhibitor cluster_targets LOX Isozymes ML351 ML351 15-LOX-1 15-LOX-1 ML351->15-LOX-1 Potent Inhibition (IC50 = 200 nM) 5-LOX 5-LOX ML351->5-LOX No Significant Inhibition (IC50 > 50,000 nM) 12-LOX 12-LOX ML351->12-LOX No Significant Inhibition (IC50 > 50,000 nM) 15-LOX-2 15-LOX-2 ML351->15-LOX-2 No Significant Inhibition (IC50 > 50,000 nM)

Caption: Selectivity profile of ML351 against various LOX isozymes.

This comprehensive guide underscores the high potency and remarkable selectivity of ML351 for 15-LOX-1, making it an invaluable tool for targeted research in inflammatory diseases, cancer, and neurodegenerative disorders where 15-LOX-1 is implicated.[1]

References

Comparative Analysis of ML351: A Potent 15-LOX-1 Inhibitor and its Cross-Reactivity with 5-LOX and 12-LOX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor ML351, a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), with a focus on its cross-reactivity with other key lipoxygenase isoforms, 5-LOX and 12-LOX. The information presented is supported by experimental data to aid in the objective assessment of ML351 for research and development purposes.

Introduction to Lipoxygenases and ML351

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators involved in a variety of physiological and pathological processes, including inflammation, immunity, and cancer.[1] The main isoforms in humans are 5-LOX, 12-LOX, and 15-LOX, each leading to the production of distinct signaling molecules.[1]

ML351 is a novel, small-molecule inhibitor that has demonstrated high potency and selectivity for 15-LOX-1.[2] Its ability to selectively inhibit this enzyme makes it a valuable tool for studying the specific roles of the 15-LOX-1 pathway and a potential therapeutic candidate for diseases where this pathway is implicated, such as neurodegenerative disorders and certain cancers.[2]

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of ML351 against 15-LOX-1, 5-LOX, and 12-LOX has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency and selectivity.

Enzyme TargetInhibitorIC50 ValueSelectivity vs. 15-LOX-1
Human 15-LOX-1 ML351200 nM[2][3]-
Human 5-LOX ML351>50 µM[3][4]>250-fold[2]
Human Platelet 12-LOX ML351>100 µM[3]>500-fold

Data Interpretation: The data clearly indicates that ML351 is a highly potent inhibitor of 15-LOX-1 with an IC50 in the nanomolar range. In contrast, its inhibitory activity against 5-LOX and 12-LOX is significantly lower, with IC50 values in the micromolar range. This demonstrates a high degree of selectivity for 15-LOX-1 over the other tested lipoxygenase isoforms.

Lipoxygenase Signaling Pathway and Point of Inhibition

The following diagram illustrates the metabolic cascade of arachidonic acid through the 5-LOX, 12-LOX, and 15-LOX pathways, highlighting the specific point of inhibition by ML351.

Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_5LOX 5-LOX Pathway cluster_12LOX 12-LOX Pathway cluster_15LOX 15-LOX-1 Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA₂ 5_LOX 5-LOX Arachidonic_Acid->5_LOX 12_LOX 12-LOX Arachidonic_Acid->12_LOX 15_LOX_1 15-LOX-1 Arachidonic_Acid->15_LOX_1 PLA2 cPLA₂ 5_HPETE 5-HPETE 5_LOX->5_HPETE Leukotrienes Leukotrienes (e.g., LTB₄) 5_HPETE->Leukotrienes 12_HPETE 12-HPETE 12_LOX->12_HPETE 12_HETE 12-HETE 12_HPETE->12_HETE 15_HPETE 15-HPETE 15_LOX_1->15_HPETE 15_HETE 15-HETE 15_HPETE->15_HETE ML351 ML351 ML351->15_LOX_1 Inhibition

Arachidonic acid metabolism by lipoxygenase pathways and ML351 inhibition.

Experimental Protocols

The determination of IC50 values for ML351 against 15-LOX-1, 5-LOX, and 12-LOX was performed using a UV-Vis spectrophotometric assay. The general principle of this assay is to monitor the formation of the conjugated diene product of the lipoxygenase reaction, which results in an increase in absorbance at 234 nm.

Lipoxygenase UV-Vis Inhibition Assay [2]

Objective: To determine the percent inhibition of lipoxygenase activity by a test compound and calculate its IC50 value.

Materials:

  • Purified human 15-LOX-1, 5-LOX, and platelet 12-LOX enzymes.

  • Arachidonic acid (substrate).

  • ML351 (test inhibitor) dissolved in DMSO.

  • Reaction buffers:

    • 15-LOX-1: 25 mM HEPES buffer (pH 7.5), 0.01% Triton X-100.[2]

    • 5-LOX: 25 mM HEPES (pH 7.3), 0.3 mM CaCl₂, 0.1 mM EDTA, 0.2 mM ATP, 0.01% Triton X-100.[2]

    • 12-LOX: 25 mM HEPES (pH 8.0), 0.01% Triton X-100.[2]

  • UV-Vis spectrophotometer capable of reading at 234 nm.

  • Cuvettes and magnetic stir bar.

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. The substrate (arachidonic acid) and inhibitor (ML351) solutions should be prepared fresh.

  • Assay Setup:

    • In a quartz cuvette, add the appropriate reaction buffer.

    • Add the desired concentration of the test inhibitor (ML351) or DMSO for the control.

    • Add the substrate (arachidonic acid, typically to a final concentration of 10 µM).[2]

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to room temperature (22 °C) with constant stirring.[2]

  • Enzyme Reaction:

    • Initiate the reaction by adding a specific amount of the respective lipoxygenase enzyme (e.g., ~40 nM for 15-LOX-1 and 12-LOX, or a specified volume of 5-LOX crude extract).[2]

    • Immediately start monitoring the change in absorbance at 234 nm over time. The rate of the reaction is determined from the initial linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the control (DMSO) rate.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram outlines the general workflow for determining the IC50 of a lipoxygenase inhibitor.

Experimental_Workflow Prepare_Reagents Prepare Buffers, Substrate, and Inhibitor Assay_Setup Mix Buffer, Substrate, and Inhibitor/DMSO in Cuvette Prepare_Reagents->Assay_Setup Equilibrate Equilibrate at 22°C with Stirring Assay_Setup->Equilibrate Initiate_Reaction Add Lipoxygenase Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 234 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Determine Initial Reaction Rate Monitor_Absorbance->Calculate_Rate Calculate_Inhibition Calculate Percent Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for lipoxygenase inhibitor IC50 determination.

Conclusion

ML351 is a highly potent and selective inhibitor of human 15-LOX-1. The provided experimental data demonstrates its significantly lower affinity for 5-LOX and 12-LOX, making it an excellent research tool for elucidating the specific functions of the 15-LOX-1 pathway. For drug development professionals, the high selectivity of ML351 suggests a lower potential for off-target effects related to the inhibition of other lipoxygenase isoforms, which is a desirable characteristic for a therapeutic candidate. The detailed experimental protocols offer a foundation for reproducing these findings and for further characterization of this and other lipoxygenase inhibitors.

References

A Comparative Guide to the Efficacy of 15-LOX-1 Inhibitor 1 in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel 15-lipoxygenase-1 (15-LOX-1) inhibitor, compound 15-LOX-1 inhibitor 1 (also known as compound 9c or i472; CAS 2349374-37-2), with the well-characterized inhibitor ML351 . The data presented herein is curated from peer-reviewed studies to assist researchers in evaluating the potential of these inhibitors for their specific applications.

Executive Summary

15-LOX-1 is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and oxidative stress. Its role in various pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer, has made it a prime target for therapeutic intervention. This guide focuses on the comparative efficacy of two prominent 15-LOX-1 inhibitors across different cell types, providing a quantitative analysis of their performance and detailed experimental methodologies.

Inhibitor Profiles

FeatureThis compound (Compound 9c/i472)ML351
CAS Number 2349374-37-21383973-77-9
Chemical Name 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamideN-(4-(2,4-difluorophenoxy)phenyl)-1-hydroxy-2-naphthamide
Reported IC50 for 15-LOX-1 0.19 µM[1][2]0.2 µM (200 nM)[3][4]

Efficacy in Immune Cells: Macrophages

The anti-inflammatory potential of 15-LOX-1 inhibitors has been extensively studied in macrophage cell lines, which are key players in the inflammatory response.

Quantitative Data in RAW 264.7 Macrophages
ParameterThis compound (Compound 9c/i472)ML351Reference Inhibitor (PD-146176)
Protection from LPS-induced Cytotoxicity 20% increase in cell viability at 5 µM[1]Data not availableData not available
Inhibition of Nitric Oxide (NO) Production Dose-dependent inhibition[1]Data not availableData not available
Inhibition of Lipid Peroxidation Significant attenuation at 5 µM (comparable to PD-146176)[1][2]Data not availableSignificant attenuation at 5 µM[1]

Key Findings: this compound demonstrates potent protective effects in macrophages by mitigating LPS-induced cell death and suppressing key inflammatory and oxidative stress markers.[1] Its efficacy in reducing lipid peroxidation is comparable to the established 15-LOX inhibitor PD-146176.[1][2]

Efficacy in Neuronal Cells

The role of 15-LOX-1 in neuronal cell death and neuroinflammation has positioned its inhibitors as potential neuroprotective agents.

Quantitative Data in Neuronal Cell Models
ParameterThis compound (Compound 9c/i472)ML351
Cell Type Data not availableHT-22 (mouse hippocampal neuronal cells)[3][4]
Neuroprotective Effect Data not availableProtection against oxidative glutamate toxicity[3][4]
Inhibition of Pro-inflammatory Cytokines (in vivo stroke model) Data not availableSignificant decrease in IL-1β, IL-6, and TNF-α[5]
Increase of Anti-inflammatory Cytokines (in vivo stroke model) Data not availableSignificant increase in IL-10 and TGF-β[5]
Inhibition of Lipid Peroxidation (in vivo stroke model) Data not availableSignificant attenuation of lipid peroxidation[5]

Key Findings: ML351 has shown significant neuroprotective capabilities, both in vitro by protecting neuronal cells from oxidative stress and in vivo by modulating the inflammatory response and reducing oxidative damage in a stroke model.[3][4][5] Currently, there is a lack of published data on the efficacy of this compound in neuronal cell types.

Efficacy in Cancer Cells

The expression and activity of 15-LOX-1 have been implicated in the progression of various cancers, suggesting a therapeutic potential for its inhibitors.

Current Status: While the role of 15-LOX-1 in cancer cell lines such as the colorectal cancer cell line HT-29 and the breast cancer cell line MCF-7 is under investigation, specific quantitative efficacy data (e.g., IC50 for cell growth inhibition) for this compound (compound 9c/i472) and ML351 in these or other cancer cell lines is not yet available in the peer-reviewed literature. Studies have shown that NSAIDs can induce apoptosis in colorectal cancer cells by increasing 15-LOX-1 expression and activity.[6] Further research is required to determine the direct anti-proliferative and pro-apoptotic effects of these specific inhibitors on cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with lipopolysaccharide (LPS) to induce cytotoxicity, in the presence or absence of varying concentrations of the 15-LOX-1 inhibitor.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Nitric Oxide Production Assay (Griess Assay)
  • Sample Collection: Collect the cell culture supernatant from treated and untreated macrophages.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add the Griess reagent to the cell culture supernatant in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, which is a stable and quantifiable breakdown product of nitric oxide.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
  • Cell Staining: Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.

  • Treatment: Induce lipid peroxidation using a stimulus (e.g., LPS/IFNγ), with and without the 15-LOX-1 inhibitor.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The C11-BODIPY probe exhibits a fluorescence emission shift from red to green upon oxidation of the polyunsaturated butadienyl portion of the dye, allowing for the ratiometric measurement of lipid peroxidation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G 15-LOX-1 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus PUFA PUFAs (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15_1->LipidPeroxides OxidativeStress Oxidative Stress & Cell Damage LipidPeroxides->OxidativeStress NFkB NF-κB LipidPeroxides->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor This compound Inhibitor->LOX15_1 inhibits

Caption: The 15-LOX-1 signaling pathway leading to oxidative stress and inflammation, and its inhibition.

G Experimental Workflow for Inhibitor Efficacy cluster_assays Efficacy Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with Inducer (e.g., LPS) +/- 15-LOX-1 Inhibitor cell_culture->treatment incubation Incubation treatment->incubation viability Cell Viability (MTS Assay) incubation->viability no_production NO Production (Griess Assay) incubation->no_production lipid_peroxidation Lipid Peroxidation (C11-BODIPY) incubation->lipid_peroxidation data_analysis Data Analysis & Comparison viability->data_analysis no_production->data_analysis lipid_peroxidation->data_analysis end End data_analysis->end G Logical Comparison of Inhibitor Efficacy cluster_cell_types Cell Types cluster_parameters Efficacy Parameters inhibitor1 This compound macrophages Immune Cells (e.g., Macrophages) inhibitor1->macrophages neuronal Neuronal Cells inhibitor1->neuronal cancer Cancer Cells inhibitor1->cancer inhibitor2 Alternative Inhibitor (e.g., ML351) inhibitor2->macrophages inhibitor2->neuronal inhibitor2->cancer ic50 IC50 macrophages->ic50 cell_viability Cell Viability macrophages->cell_viability inflammation Inflammatory Markers macrophages->inflammation oxidative_stress Oxidative Stress Markers macrophages->oxidative_stress neuronal->ic50 neuronal->cell_viability neuronal->inflammation neuronal->oxidative_stress cancer->ic50 cancer->cell_viability cancer->inflammation cancer->oxidative_stress

References

In Vivo Efficacy Showdown: A Comparative Guide to 15-LOX-1 Inhibitors ML351 and "15-LOX-1 inhibitor 1"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two notable 15-lipoxygenase-1 (15-LOX-1) inhibitors: ML351 and the more recently identified "15-LOX-1 inhibitor 1" (also known as compound 9c or i472). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.

While ML351 has been extensively characterized in multiple in vivo models, "this compound" is a potent inhibitor for which in vivo efficacy data is not yet publicly available. This guide, therefore, presents a comparison based on the current state of knowledge, highlighting the demonstrated in vivo performance of ML351 and the in vitro potency of "this compound". To provide a broader context for in vivo studies, data for another 15-LOX-1 inhibitor with reported in vivo activity, PD146176, is also included.

Data Presentation: Quantitative Comparison of 15-LOX-1 Inhibitors

The following tables summarize the key quantitative data for ML351, "this compound", and PD146176, offering a side-by-side comparison of their potency and observed efficacy in various experimental models.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50SelectivityReference
ML351 Human 15-LOX-1200 nM>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2[1]
"this compound" (Compound 9c) Human 15-LOX-1190 nMNot reported[2][3]
PD146176 Rabbit 12/15-LOX3.81 µMNot extensively reported[4]

Table 2: Summary of In Vivo Efficacy

CompoundAnimal ModelDisease ModelKey FindingsReference
ML351 MouseIschemic StrokeSignificantly reduced infarct size.[1][1]
MouseType 1 Diabetes (STZ-induced)Prevented diabetes development, preserved β-cell mass, reduced oxidative stress.[5][5]
MouseType 1 Diabetes (NOD mice)Prevented dysglycemia, reduced β-cell oxidative stress.[5][5]
"this compound" (Compound 9c) --No in vivo data available. Protected macrophages from LPS-induced cytotoxicity in vitro.[2][2]
PD146176 RabbitAtherosclerosisReported in vivo activity.[6][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for key in vivo studies cited in this guide.

In Vivo Ischemic Stroke Model with ML351
  • Animal Model: Mice.

  • Induction of Ischemia: The thrombosis event in the middle cerebral artery (MCA) is induced by the topical application of FeCl3 to the intact dura mater, leading to a cortical infarct.

  • Intervention: Intraperitoneal (IP) administration of ML351 is given 2 hours after the induced ischemia.

  • Assessment: Laser doppler flowmetry is used to monitor blood flow reduction. Infarct size is measured following sacrifice at 24 hours by staining 1 mm thick brain slices with 2,3,5-triphenylterazolium hydrochloride (TTC).[7]

In Vivo Type 1 Diabetes Model with ML351
  • Animal Model: Non-obese diabetic (NOD) mice or streptozotocin (STZ)-induced diabetic mice.

  • Intervention: For the STZ model, ML351 is administered before the beginning of the STZ series and concluded 5 days after the last dose of STZ. For the NOD model, ML351 is administered daily for 2 weeks during the pre-diabetic phase.

  • Assessment: Blood glucose levels are monitored throughout the study. Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are performed. At the end of the study, pancreatic tissue is collected for immunohistochemical analysis to assess β-cell mass and markers of oxidative stress.[5]

Mandatory Visualizations

Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex information.

Caption: 15-LOX-1 signaling pathway and points of inhibition.

Caption: General experimental workflow for in vivo efficacy testing.

References

Validating the Effects of 15-LOX-1 Inhibitor 1: An Orthogonal Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of inflammation, cancer, and other pathologies where the 15-lipoxygenase-1 (15-LOX-1) enzyme is implicated, rigorous validation of investigational inhibitors is paramount. This guide provides a framework for authenticating the biological effects of "15-LOX-1 inhibitor 1" through a series of orthogonal methods. By employing a multi-faceted approach, scientists can build a robust evidence base for the inhibitor's mechanism of action and cellular consequences.

This guide presents a comparative analysis of "this compound" (exemplified by the novel inhibitor 9c, also known as i472) alongside other well-characterized lipoxygenase inhibitors, namely PD-146176 (a 15-LOX-1 inhibitor) and ML351 (a potent and selective 15-LOX-1 inhibitor).[1][2][3][4][5][6] For a broader perspective on selectivity, the 5-LOX inhibitor Zileuton is also included for comparison.[7][8][9][10]

Quantitative Comparison of Lipoxygenase Inhibitors

The following table summarizes the inhibitory potency of "this compound" and comparator compounds. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these molecules against their target enzymes.

InhibitorTarget EnzymeIC50 (µM)Reference
This compound (9c/i472) 15-LOX-10.19[3][4][5][6][11]
PD-14617615-LOX-13.81[3][4]
ML35115-LOX-10.20[1][2][12]
Zileuton5-LOX~0.5[7][8][9][10]

Signaling Pathways and Experimental Workflows

To visualize the intricate cellular processes influenced by 15-LOX-1 and the logical flow of inhibitor validation, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX15_1 15-LOX-1 Arachidonic_Acid->LOX15_1 HPETE_15 15(S)-HPETE LOX15_1->HPETE_15 O2 DNA_PK DNA-PK LOX15_1->DNA_PK Binds and Activates HETE_15 15(S)-HETE HPETE_15->HETE_15 IKK IKK HPETE_15->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates p53 p53 p53_p p-p53 (Ser15) p53->p53_p DNA_PK->p53 Phosphorylates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription inhibitor 15-LOX-1 Inhibitor inhibitor->LOX15_1 Inhibits

Figure 1: 15-LOX-1 Signaling Pathways and Point of Inhibition.

G cluster_direct_target Direct Target Engagement & Enzymatic Activity cluster_downstream Downstream Signaling Pathways cluster_phenotype Cellular Phenotype Assessment start Treat Cells with This compound enzymatic_assay 15-LOX-1 Enzymatic Assay start->enzymatic_assay hete_elisa 15-HETE ELISA start->hete_elisa nfkb_western NF-κB Western Blot start->nfkb_western inos_qpcr iNOS qPCR start->inos_qpcr no_assay Griess Assay (NO Production) start->no_assay lipid_perox Lipid Peroxidation Assay start->lipid_perox viability_assay Cell Viability Assay start->viability_assay

Figure 2: Experimental Workflow for Orthogonal Validation.

Orthogonal Methods for Validation

To substantiate the specific inhibitory effect of "this compound" and to delineate its cellular consequences, a battery of assays targeting different stages of the 15-LOX-1 signaling cascade is recommended.

Direct Measurement of 15-LOX-1 Activity and Product Formation
  • 15-HETE ELISA: This immunoassay directly quantifies the production of 15-hydroxyeicosatetraenoic acid (15-HETE), a major product of 15-LOX-1 activity on arachidonic acid. A reduction in 15-HETE levels in inhibitor-treated cells provides direct evidence of target engagement.

Assessment of Downstream Signaling Pathways
  • NF-κB Activation by Western Blot: The 15-LOX-1 pathway has been shown to intersect with the NF-κB signaling cascade, a pivotal regulator of inflammation.[3][4] The activation of NF-κB can be monitored by observing the nuclear translocation of the p65 subunit via Western blotting of nuclear and cytosolic fractions. A decrease in nuclear p65 in the presence of the inhibitor suggests a dampening of this pro-inflammatory pathway.

  • iNOS Gene Expression by qPCR: Inducible nitric oxide synthase (iNOS) is a downstream target of NF-κB.[3][4] Quantitative real-time PCR (qPCR) can be employed to measure the mRNA levels of iNOS. Inhibition of 15-LOX-1 is expected to lead to a decrease in iNOS expression.

Evaluation of Cellular Phenotypes
  • Nitric Oxide Production via Griess Assay: As a functional consequence of reduced iNOS expression, a decrease in nitric oxide (NO) production is anticipated. The Griess assay provides a colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO.

  • Lipid Peroxidation Assay: 15-LOX-1 is a key enzyme in the generation of lipid peroxides, which can contribute to cellular damage.[3][4] The use of fluorescent probes like C11-BODIPY allows for the quantification of lipid peroxidation in cells. Effective inhibition of 15-LOX-1 should lead to a reduction in lipid peroxidation.

  • Cell Viability/Cytotoxicity Assays (MTT & LDH): Changes in cell viability or cytotoxicity can be a crucial indicator of an inhibitor's effect, particularly in disease models where 15-LOX-1-mediated processes contribute to cell death. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies lactate dehydrogenase release from damaged cells as a measure of cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

15-HETE Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Preparation: Culture cells to the desired confluence and treat with "this compound" or vehicle control for the specified duration. Collect the cell culture supernatant and/or cell lysates.

  • ELISA Procedure: Follow the manufacturer's instructions for the 15-HETE ELISA kit. Typically, this involves adding samples and standards to a microplate pre-coated with a 15-HETE antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After incubation and washing steps, add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the concentration of 15-HETE in the samples by comparing their absorbance to the standard curve.

Western Blot for NF-κB p65 Nuclear Translocation
  • Cell Lysis and Fractionation: Following treatment with the inhibitor, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving differential centrifugation.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction to normalize the data.

Quantitative Real-Time PCR (qPCR) for iNOS Expression
  • RNA Extraction and cDNA Synthesis: After cell treatment, extract total RNA using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and specific primers for the iNOS gene and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in iNOS gene expression in the inhibitor-treated samples compared to the control samples.

Griess Assay for Nitric Oxide (NO) Production
  • Sample Collection: Collect the cell culture supernatant after treatment with the inhibitor.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

  • Assay Procedure: Add the cell culture supernatant and the Griess reagent to a 96-well plate. Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Lipid Peroxidation Assay using C11-BODIPY
  • Cell Staining: Treat cells with the 15-LOX-1 inhibitor. Following treatment, incubate the cells with the C11-BODIPY fluorescent probe (typically 1-5 µM) for 30-60 minutes at 37°C.

  • Sample Preparation: After incubation, wash the cells with PBS. For flow cytometry, detach the cells and resuspend them in PBS. For fluorescence microscopy, mount the coverslips on slides.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence emission in both the green (oxidized) and red (reduced) channels.

    • Fluorescence Microscopy: Capture images using appropriate filter sets for the green and red fluorescence of the C11-BODIPY probe.

  • Analysis: Calculate the ratio of green to red fluorescence intensity. A decrease in this ratio in inhibitor-treated cells indicates a reduction in lipid peroxidation.

MTT Assay for Cell Viability
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the 15-LOX-1 inhibitor for the desired time.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

By systematically applying these orthogonal methods, researchers can confidently characterize the efficacy and mechanism of action of "this compound," providing a solid foundation for its further development and application in relevant disease models.

References

Comparative Analysis of ML351 (15-LOX-1 Inhibitor 1) Activity in Human versus Mouse Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of the selective 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML351, in human and mouse cells. The information presented is collated from various studies to support research and development decisions. ML351 is a potent, small-molecule inhibitor widely used to probe the function of 15-LOX-1 in various pathological conditions.[1][2][3]

Overview of 15-LOX-1 in Human vs. Mouse

Human 15-LOX-1, also known as 12/15-LOX, primarily oxygenates arachidonic acid at the 15th carbon position, producing 15-hydroxyeicosatetraenoic acid (15-HETE).[4] In contrast, the mouse ortholog, 12/15-LOX (encoded by the Alox15 gene), predominantly oxygenates arachidonic acid at the 12th position, yielding 12-HETE, with a 12-HETE to 15-HETE ratio of approximately 6:1.[1] Despite this difference in product specificity, the enzymes share significant amino acid similarity (around 73%) and are implicated in similar inflammatory and oxidative stress pathways.[4] This makes cross-species comparisons crucial for preclinical drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding ML351's inhibitory activity against human and mouse 15-LOX-1.

Table 1: Inhibitory Potency (IC50) of ML351

Target EnzymeIC50 ValueAssay ConditionsSource
Human 15-LOX-1 (recombinant)~200 nMQuantitative high-throughput screen (qHTS)[2][3][5]
Mouse 12/15-LOX (cellular)Effective, but with suggested lower affinity than human enzymeMeasurement of 12-HETE in HT22 mouse neuronal cells[5]

Table 2: Effective Concentrations of ML351 in Cellular Assays

Cell TypeSpeciesConcentrationObserved EffectSource
IsletsHumanNot specified, but effectiveReduced production of reactive oxygen species (ROS)[1]
IsletsMouse10-50 µMProtection from cytokine-induced dysfunction; improved insulin secretion; reduced ROS production[1][2]
HT22 Neuronal CellsMouse5-10 µMProtection against oxidative glutamate toxicity; reversal of glutamate-induced 12-HETE increase[3][5]
RAW 264.7 MacrophagesMouse5 µMAttenuation of LPS/IFNγ-induced lipid peroxide boost[6]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the 15-LOX-1 signaling pathway, highlighting the different primary products in human and mouse systems and the inhibitory action of ML351.

Caption: 15-LOX-1 pathway in human vs. mouse cells and ML351 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)

This biochemical assay measures the potency of an inhibitor against the purified enzyme.

Principle: Lipoxygenases convert polyunsaturated fatty acids like arachidonic or linoleic acid into hydroperoxy derivatives, creating a conjugated diene system that absorbs light at 234 nm.[7][8] The rate of increase in absorbance is proportional to enzyme activity.

Protocol:

  • Reagents: Purified recombinant human or mouse 15-LOX-1, arachidonic acid (AA) or linoleic acid (LA) as substrate, assay buffer (e.g., 25 mM HEPES, pH 7.5), and ML351 at various concentrations.[7]

  • Procedure:

    • Reactions are prepared in a quartz cuvette containing buffer and the substrate.[7]

    • The inhibitor (ML351) or vehicle control is added and pre-incubated with the enzyme for a defined period (e.g., 5 minutes) at room temperature.[9]

    • The reaction is initiated by adding the 15-LOX-1 enzyme to the substrate mixture.[7]

    • The increase in absorbance at 234 nm is monitored over time using a UV/Vis spectrophotometer.[8]

  • Data Analysis: Initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Experimental Workflow: UV-Vis Inhibition Assay

G prep Prepare Reagents (Buffer, Substrate, Inhibitor) incubate Pre-incubate Enzyme with ML351 or Vehicle prep->incubate initiate Initiate Reaction by adding Substrate incubate->initiate measure Monitor Absorbance at 234 nm initiate->measure analyze Calculate Rates & Determine IC50 measure->analyze

Caption: Workflow for a standard UV-Vis based 15-LOX-1 inhibition assay.

Cellular Oxidative Stress Assay

This assay evaluates the inhibitor's ability to protect cells from oxidative damage.

Principle: ML351's efficacy is tested in a cellular model where oxidative stress is induced. In mouse HT22 neuronal cells, glutamate induces oxidative toxicity, a process mediated by 12/15-LOX.[5] In islets, pro-inflammatory cytokines are used to induce oxidative stress.[1]

Protocol (HT22 Cell Model):

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in appropriate media.[10]

  • Treatment: Cells are pre-treated with various concentrations of ML351 for a specified time before adding glutamate (e.g., 5 mM) to induce oxidative stress.[10]

  • Endpoint Measurement:

    • Cell Viability: Assessed using methods like the MTT assay, which measures metabolic activity.[9]

    • Reactive Oxygen Species (ROS): Measured using fluorescent probes like DCFDA.

    • 12-HETE Levels: The product of mouse 12/15-LOX is quantified in the cell culture medium using techniques like HPLC/MS to confirm on-target activity.[5]

  • Data Analysis: Cell viability and ROS levels in ML351-treated groups are compared to the glutamate-only control group.

Comparative Summary of ML351 Activity

The logical diagram below summarizes the comparative activity and key findings for ML351 in human and mouse systems.

G cluster_human Human Cells cluster_mouse Mouse Cells ML351 ML351 Inhib_H Potent Inhibition (IC50 ~200 nM) ML351->Inhib_H Inhib_M Effective Inhibition (Lower affinity suggested) ML351->Inhib_M Effect_H Reduces ROS (e.g., in Islets) Inhib_H->Effect_H Effect_M1 Reduces ROS (Islets) Inhib_M->Effect_M1 Effect_M2 Protects from Oxidative Toxicity (HT22 Neuronal Cells) Inhib_M->Effect_M2 Effect_M3 Improves Insulin Secretion (Islets) Inhib_M->Effect_M3 Effect_M4 Reduces 12-HETE Production (HT22 Cells) Inhib_M->Effect_M4 Vivo_T1D Prevents Dysglycemia (Type 1 Diabetes Model) Effect_M1->Vivo_T1D Vivo_Stroke Reduces Infarct Size (Stroke Model) Effect_M2->Vivo_Stroke Vivo In Vivo Efficacy (Mouse Models)

Caption: Logical comparison of ML351 activity in human vs. mouse systems.

Conclusion

ML351 is a well-validated and potent inhibitor of human 15-LOX-1.[2][3] It demonstrates significant protective effects in mouse cellular and in vivo models of disease, confirming its activity against the murine 12/15-LOX ortholog.[1][5] While it appears to have a higher potency for the human enzyme in biochemical assays, it is highly effective in mouse cells at low micromolar concentrations.[1][5] The key difference for researchers to consider is the primary enzymatic product—15-HETE in humans versus 12-HETE in mice—which may have distinct downstream signaling consequences.[1][4] The proven efficacy of ML351 in mouse models provides a strong rationale for its use in preclinical studies relevant to human diseases involving 15-LOX-1.[1][3]

References

A Structure-Based Comparison of 15-LOX-1 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of "15-LOX-1 inhibitor 1" in relation to other prominent inhibitors, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of "this compound" with other noteworthy inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a range of inflammatory diseases and cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of inhibitor potency, chemical structures, and the experimental protocols used for their evaluation.

Introduction to 15-LOX-1 and its Inhibition

15-lipoxygenase-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce lipid hydroperoxides. These products are key mediators in inflammatory pathways. The inhibition of 15-LOX-1 is a promising therapeutic strategy for conditions like asthma, atherosclerosis, and certain cancers. It is understood that 15-LOX-1's activity can lead to the formation of lipid peroxides, which are interconnected with the nuclear factor-κB (NF-κB) signaling pathway and nitric oxide (NO) production, both of which can trigger cell death.[1]

Comparative Analysis of 15-LOX-1 Inhibitors

This section provides a comparative overview of "this compound" and other well-characterized 15-LOX-1 inhibitors. The data presented is compiled from various scientific publications. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

Inhibitor Structures and Potency

The following table summarizes the chemical structures and reported IC50 values for a selection of 15-LOX-1 inhibitors.

Inhibitor NameChemical StructureChemical ClassHuman 15-LOX-1 IC50Soybean 15-LOX IC50Reference
This compound 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazinePyrimidobenzothiazine19.1 µM19.5 µMN/A
PD-146176 2-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolineIndole-based3.81 µMN/A[1][2]
ML351 5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrileOxazole-based200 nMN/A[3][4][5]
NDGA Nordihydroguaiaretic acidCatechol30 µMN/A[6]
Zileuton N-(1-Benzo[b]thien-2-ylethyl)-N-hydroxyureaBenzothiophene>100 µM (low inhibition)>100 µM (low inhibition)[7][8]
Eleftheriadis-14d N/AIndole-based90 nMN/A[1][2]
9c (i472) N/AIndole-based0.19 µMN/A[1][2]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of enzyme inhibitors. A commonly employed method for 15-LOX-1 is a spectrophotometric assay.

Standard Spectrophotometric 15-LOX-1 Inhibition Assay

Principle: This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene hydroperoxide product, 13-hydroperoxyoctadecadienoic acid (13-HpODE), from the substrate linoleic acid. The formation of the conjugated diene results in an increase in absorbance at 234 nm.

Materials:

  • 15-lipoxygenase-1 (from soybean or human recombinant)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0) or Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Test inhibitors

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the 15-LOX-1 enzyme in the appropriate buffer.

    • Prepare a stock solution of linoleic acid. A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.

    • Dissolve the test inhibitors in DMSO to create stock solutions of known concentrations.

  • Assay Protocol:

    • In a quartz cuvette, combine the buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

    • Incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 5 minutes) using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_upstream Upstream Signaling cluster_15lox 15-LOX-1 Pathway cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) 15_LOX_1 15-LOX-1 Inflammatory_Stimuli->15_LOX_1 Induces PUFAs Polyunsaturated Fatty Acids (e.g., Linoleic Acid) PUFAs->15_LOX_1 Substrate Lipid_Peroxides Lipid Peroxides (e.g., 13-HpODE) 15_LOX_1->Lipid_Peroxides Catalyzes NF_kB_Activation NF-κB Activation Lipid_Peroxides->NF_kB_Activation Promotes Cell_Death Cell Death Lipid_Peroxides->Cell_Death Contributes to Inhibitors 15-LOX-1 Inhibitors Inhibitors->15_LOX_1 Inhibits iNOS_Expression iNOS Expression NF_kB_Activation->iNOS_Expression Induces NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Leads to NO_Production->Cell_Death Contributes to

Caption: 15-LOX-1 signaling pathway and points of inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Mix_Components Mix Buffer, Enzyme, and Inhibitor (or DMSO for control) Prepare_Reagents->Mix_Components Prepare_Inhibitors Prepare Inhibitor Stock Solutions (in DMSO) Prepare_Inhibitors->Mix_Components Incubate Incubate (e.g., 5 min at 25°C) Mix_Components->Incubate Initiate_Reaction Initiate Reaction with Substrate (Linoleic Acid) Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm (over time) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Determine_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Experimental workflow for 15-LOX-1 inhibition assay.

Conclusion

"this compound" demonstrates moderate inhibitory activity against both human and soybean 15-LOX-1. In comparison to other well-established inhibitors, it is less potent than compounds like ML351, Eleftheriadis-14d, and 9c (i472), but shows comparable or slightly better potency than NDGA. Its inhibitory activity is significantly greater than that of Zileuton, which is primarily a 5-LOX inhibitor. The pyrimidobenzothiazine scaffold of "this compound" represents a distinct chemical class compared to the more common indole- and oxazole-based inhibitors, offering a different starting point for further drug development efforts. The provided experimental protocol offers a standardized method for evaluating and comparing the potency of these and other novel 15-LOX-1 inhibitors. The signaling pathway diagram highlights the central role of 15-LOX-1 in inflammatory processes and the potential therapeutic benefits of its inhibition.

References

Head-to-Head Comparison of "15-LOX-1 Inhibitor 1" in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly for inflammatory diseases, cancer, and neurodegenerative disorders, the enzyme 15-lipoxygenase-1 (15-LOX-1) has emerged as a critical therapeutic target. This guide provides a detailed head-to-head comparison of "15-LOX-1 inhibitor 1" (also identified as 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, 4-MMPB, or i472) against other known 15-LOX-1 inhibitors. The comparison is based on their performance in key functional assays, with supporting experimental data and detailed protocols to aid researchers in their evaluation.

Data Presentation: Quantitative Comparison of 15-LOX-1 Inhibitors

The inhibitory potency of "this compound" and its counterparts has been evaluated across various enzymatic and cell-based functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for these inhibitors against 15-LOX-1.

InhibitorSynonym(s)Reported IC50 for 15-LOX-1Assay TypeReference(s)
This compound 4-MMPB, i4720.19 µMEnzymatic[1][2][3]
18 µMEnzymatic
19.1 µM (human)Enzymatic
PD-1461760.54 µM (rabbit reticulocyte)Enzymatic[4][5]
3.81 µMEnzymatic[1][2]
ML351200 nM (0.2 µM)Enzymatic (qHTS)[6][7][8][9]
NDGANordihydroguaiaretic acid30 µMEnzymatic
Baicalein1.6 µMEnzymatic[10][11]
ZileutonWeak to no inhibition up to 100 µMEnzymatic[12]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source (human, rabbit, soybean), and substrate used.

Experimental Protocols: Methodologies for Key Functional Assays

The following are detailed protocols for the functional assays commonly employed to characterize 15-LOX-1 inhibitors.

15-LOX-1 Enzyme Inhibition Assay (Spectrophotometric)

This cell-free assay directly measures the enzymatic activity of 15-LOX-1 and its inhibition.

  • Principle: 15-LOX-1 catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, leading to the formation of a conjugated diene hydroperoxide product. This product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

  • Materials:

    • Purified 15-LOX-1 enzyme (human or soybean)

    • Linoleic acid or arachidonic acid (substrate)

    • Borate buffer (0.2 M, pH 9.0)

    • Test inhibitors dissolved in DMSO

    • UV-transparent 96-well plate or cuvettes

    • Spectrophotometer capable of reading absorbance at 234 nm

  • Procedure:

    • Prepare a substrate solution of linoleic acid (e.g., 140 µM) in borate buffer.

    • In a 96-well plate, add the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the 15-LOX-1 enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.[13][14]

Macrophage Viability/Cytotoxicity Assay (LPS-Induced)

This cell-based assay assesses the ability of inhibitors to protect macrophages from cell death induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.

  • Principle: LPS stimulation of macrophages (e.g., RAW 264.7 or J774A.1 cell lines) can induce inflammatory responses leading to cell death. 15-LOX-1 activity is implicated in this process. The protective effect of an inhibitor is quantified by measuring cell viability.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium (e.g., DMEM) with supplements

    • Lipopolysaccharide (LPS)

    • Test inhibitors

    • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)

    • 96-well cell culture plates

  • Procedure:

    • Seed macrophages into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a longer period (e.g., 24 hours).[15][16]

    • After incubation, add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated and LPS-only treated controls.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Principle: Nitric oxide is an unstable molecule that rapidly breaks down into stable metabolites, nitrite (NO2-) and nitrate (NO3-). The Griess reagent reacts with nitrite to form a colored azo dye, the absorbance of which can be measured spectrophotometrically at 540 nm.

  • Materials:

    • Supernatants from LPS-stimulated macrophage cultures (from the cytotoxicity assay)

    • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard solution

    • 96-well plate

  • Procedure:

    • Collect the cell culture supernatants from the macrophage viability assay.

    • In a new 96-well plate, add a specific volume of the supernatant.

    • Prepare a standard curve using the sodium nitrite standard solution.

    • Add the components of the Griess reagent to each well containing supernatant and standards, following the kit's instructions.[17][18][19][20]

    • Incubate at room temperature for a short period to allow for color development.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Lipid Peroxidation Assay (MDA Assay)

This assay quantifies the extent of lipid peroxidation in cells, a marker of oxidative stress.

  • Principle: Lipid peroxidation results in the formation of various byproducts, including malondialdehyde (MDA). MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be measured colorimetrically (at ~532 nm) or fluorometrically.

  • Materials:

    • Cell lysates from treated macrophages

    • Thiobarbituric acid (TBA)

    • Reagents for cell lysis and protein precipitation (e.g., trichloroacetic acid)

    • MDA standard

    • Spectrophotometer or fluorescence plate reader

  • Procedure:

    • Lyse the treated macrophage cells and collect the lysate.

    • Add TBA reagent to the cell lysates and standards.

    • Incubate the samples at high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.[21][22][23]

    • Cool the samples and centrifuge to pellet any precipitate.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance at ~532 nm or fluorescence at the appropriate excitation/emission wavelengths.

    • Calculate the MDA concentration in the samples based on the standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in 15-LOX-1 inhibitor research.

G 15-LOX-1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFAs (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 HPETE 15(S)-HpETE LOX15_1->HPETE HETE 15(S)-HETE HPETE->HETE Lipoxins Lipoxins HPETE->Lipoxins OxidativeStress Oxidative Stress (Lipid Peroxidation) HPETE->OxidativeStress NFkB NF-κB Activation OxidativeStress->NFkB MAPK MAPK Signaling (p38, JNK, ERK) OxidativeStress->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation CellDeath Cell Death Inflammation->CellDeath G Experimental Workflow for Screening 15-LOX-1 Inhibitors cluster_workflow Start Start: Compound Library EnzymeAssay Primary Screen: 15-LOX-1 Enzymatic Assay (IC50 Determination) Start->EnzymeAssay HitSelection Hit Selection (Potent Inhibitors) EnzymeAssay->HitSelection CellViability Secondary Screen: Macrophage Viability Assay (LPS-induced) HitSelection->CellViability IC50 < Threshold NO_Lipid Tertiary Assays: - Nitric Oxide Production - Lipid Peroxidation CellViability->NO_Lipid Protective Effect Lead Lead Compound NO_Lipid->Lead

References

Safety Operating Guide

Proper Disposal Procedures for 15-Lipoxygenase Inhibitor 1 (4-MMPB)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following disposal procedures are specifically for "15-Lipoxygenase Inhibitor 1 (4-MMPB)" with CAS number 928853-86-5, as detailed in the safety data sheet provided by DC Chemicals. The term "15-LOX-1 inhibitor 1" can refer to multiple distinct chemical compounds. Researchers must verify the specific compound and consult the corresponding safety data sheet (SDS) before implementing any disposal protocol.

This guide provides essential safety and logistical information for the proper disposal of 15-Lipoxygenase Inhibitor 1 (4-MMPB), a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Hazard Summary and Safety Precautions

15-Lipoxygenase Inhibitor 1 (4-MMPB) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Key Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Incompatible Materials:

  • Strong acids/alkalis

  • Strong oxidizing/reducing agents

Quantitative Data Summary

PropertyValueReference
CAS Number928853-86-5[1][2]
Molecular FormulaC₁₆H₁₉N₅S[1][2]
Molecular Weight313.42 g/mol [1]
IC₅₀ for 15-LO18 µM[2]
Solubility in Chloroform>5 mg/ml[2]
Storage Temperature-20°C (powder) or -80°C (in solvent)[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 15-Lipoxygenase Inhibitor 1 (4-MMPB) and its contaminated materials.

1. Personal Protective Equipment (PPE) Verification:

  • Ensure that appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

2. Waste Segregation:

  • Solid Waste: Collect unused or expired solid 15-Lipoxygenase Inhibitor 1 (4-MMPB) in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: If the inhibitor is in a solvent, collect it in a labeled, leak-proof container for hazardous chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Dispose of all materials that have come into contact with the inhibitor, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "15-Lipoxygenase Inhibitor 1 (4-MMPB)," the CAS number "928853-86-5," and the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow institutional guidelines for temporary waste storage.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The SDS specifies that the contents and container should be disposed of at an approved waste disposal plant[1].

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE waste_containers Prepare Labeled Hazardous Waste Containers solid_waste Collect Solid Inhibitor Waste waste_containers->solid_waste liquid_waste Collect Liquid Inhibitor Waste contaminated_materials Collect Contaminated Materials storage Store Waste in Designated Area contaminated_materials->storage disposal Arrange for Professional Disposal via EHS end_node Disposal Complete disposal->end_node start Start Disposal Process start->ppe

Caption: Workflow for the proper disposal of this compound (4-MMPB).

References

Safeguarding Your Research: A Guide to Handling 15-LOX-1 Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides essential safety and logistical information for the proper handling and disposal of 15-LOX-1 inhibitor 1, a potent research compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive assessment of the experimental procedures is necessary to determine the appropriate level of personal protective equipment required.[3][4] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Purpose Standard
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses or goggles when there is a significant splash hazard.[3][5][6]To protect eyes and face from splashes, aerosols, and flying particles.[5]ANSI Z87.1-2003 or equivalent.[5]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For direct or prolonged contact, consider double-gloving or using more robust chemical-resistant gloves.To prevent skin contact with the chemical.[6]Consult glove manufacturer's chemical resistance data.
Body Protection A lab coat is the minimum requirement.[7] A flame-resistant lab coat should be considered if working with flammable solvents.[5]To protect skin and clothing from spills and splashes.[7]N/A
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated and engineering controls are insufficient, a respirator (e.g., N95 or higher) may be necessary.[7][8]To prevent inhalation of dust or aerosols.[8]NIOSH-approved.[4]
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.[7]To protect feet from spills and dropped objects.[7]N/A

Experimental Protocols: Safe Handling and Disposal

Handling:

  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize the risk of inhalation.[1]

  • Aerosol Prevention: Avoid actions that could generate dust or aerosols, such as vigorous shaking or scraping of the solid compound.[1][9] When preparing solutions, add the solvent to the solid slowly and cap the container before mixing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Avoid touching your face, eyes, or other exposed skin with potentially contaminated gloves.[1]

Disposal:

  • Waste Characterization: All waste containing this compound, including contaminated labware, gloves, and solutions, should be considered hazardous chemical waste.

  • Waste Segregation: Segregate waste containing this inhibitor from other waste streams.

  • Containerization: Use clearly labeled, sealed containers for all waste.

  • Institutional Guidelines: Dispose of all waste in accordance with your institution's and local environmental regulations for chemical waste.

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Hazard Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Dispose of Waste per Guidelines H->I

Safe Handling Workflow for this compound

References

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